4-(4-Butylphenylazo)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-butylphenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWNTOUHYJJODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420693 | |
| Record name | 4-(4-Butylphenylazo)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-21-1 | |
| Record name | 4-(4-Butylphenylazo)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-(4-Butylphenylazo)phenol
CAS Number: 2496-21-1 Synonyms: 4-Butyl-4'-hydroxyazobenzene, 4-[(4-Butylphenyl)diazenyl]phenol
This technical guide provides a comprehensive overview of 4-(4-Butylphenylazo)phenol, a chemical compound with applications in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, safety, and potential applications.
Physicochemical Properties
This compound is an organic compound characterized by an azo group linking a butyl-substituted phenyl ring to a phenol.[1] This structure imparts distinct chromogenic properties to the molecule.[1] The butyl group increases its hydrophobic nature, affecting its solubility and interactions with other substances.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈N₂O | [1][2] |
| Molecular Weight | 254.33 g/mol | [1][2] |
| Physical State | Solid, appearing as a light yellow to amber to dark green powder or crystal. | [1][3] |
| Melting Point | 77.0 to 82.0 °C | [3] |
| Solubility | Soluble in Acetone. | |
| Purity | Typically available at >98.0% (GC). | [3] |
Synthesis Protocol
The synthesis of this compound typically follows a standard azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine followed by coupling with a coupling agent, in this case, phenol. While a specific experimental protocol for this exact compound is not detailed in the provided search results, a general and representative procedure based on the synthesis of similar azo compounds, such as 4-phenylazophenol, can be described.[4]
Experimental Protocol: Azo Coupling Synthesis
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in an acidic solution, typically hydrochloric acid or sulfuric acid, cooled to a low temperature (0-5 °C) in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water to the 4-butylaniline solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization reaction can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.
-
-
Coupling with Phenol:
-
In a separate vessel, dissolve phenol in an alkaline solution, such as sodium hydroxide, to form sodium phenoxide. This solution should also be cooled.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with constant stirring.
-
The coupling reaction occurs, leading to the formation of the this compound precipitate. The pH of the solution is critical and should be maintained in the alkaline range to facilitate the reaction.
-
-
Isolation and Purification:
-
The resulting solid product is collected by filtration.
-
The crude product is then washed with water to remove any unreacted salts and other water-soluble impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain a product of high purity.
-
Caption: General synthesis pathway for this compound.
Toxicological and Safety Information
The toxicological profile for this compound is not well-established. According to one safety data sheet, it is not classified as a hazardous substance or mixture.[5] However, data for structurally related azo compounds and phenols suggest that caution should be exercised. For instance, some azo compounds are suspected of causing genetic defects, and phenols can be toxic and corrosive.[6]
Safety and Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably under a chemical fume hood.[5] Install safety showers and eye wash stations in the vicinity.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[7]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[5][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7]
Caption: Workflow for safe handling and emergency response.
Applications and Uses
The unique properties of this compound make it a compound of interest in several fields:
-
Dyes and Pigments: The azo group is a strong chromophore, giving the compound a vibrant color.[1] This makes it suitable for use in the manufacturing of dyes and pigments.[1]
-
Materials Science: It can be used in the development of functional materials. Its chromogenic properties could be exploited in materials that change color in response to external stimuli.[1]
-
Sensors: The potential for color change makes it a candidate for use in chemical sensors.
-
Liquid Crystals: Azo compounds are known to form liquid crystals, and the molecular structure of this compound is consistent with that of some liquid crystal molecules.
References
- 1. CAS 2496-21-1: 4-(4-butylphenyl)azophenol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 2496-21-1 | TCI AMERICA [tcichemicals.com]
- 4. 4-PHENYLAZOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. gov.uk [gov.uk]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Butyl-4'-hydroxyazobenzene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Butyl-4'-hydroxyazobenzene, a versatile aromatic azo compound. The document details its chemical structure, physicochemical properties, synthesis, and key applications in materials science and the life sciences. Particular emphasis is placed on its utility as a liquid crystal, a photochromic agent, and its potential in drug delivery systems.
Chemical Structure and Properties
4-Butyl-4'-hydroxyazobenzene is an organic compound characterized by a central azobenzene core functionalized with a butyl group at one para position and a hydroxyl group at the other. This substitution pattern imparts unique properties to the molecule, including liquid crystallinity and photochromism.
The chemical structure of 4-Butyl-4'-hydroxyazobenzene is as follows:
Table 1: Physicochemical and Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene
| Property | Value | Reference |
| IUPAC Name | (E)-4-((4-butylphenyl)diazenyl)phenol | N/A |
| CAS Number | 2496-21-1 | [1][2] |
| Molecular Formula | C₁₆H₁₈N₂O | [3] |
| Molecular Weight | 254.33 g/mol | [3] |
| Melting Point | 68-69 °C | [4] |
| Boiling Point | Not available | N/A |
| Appearance | Brown solid | [4] |
| ¹H NMR (CDCl₃, est.) | δ 7.9-7.8 (m, 4H), 7.3 (d, 2H), 6.9 (d, 2H), 5.0 (s, 1H, OH), 2.7 (t, 2H), 1.7-1.6 (m, 2H), 1.4-1.3 (m, 2H), 0.9 (t, 3H) | N/A |
| ¹³C NMR (CDCl₃, est.) | δ 158, 150, 147, 129, 125, 122, 116, 35, 33, 22, 14 | N/A |
| UV-Vis (Ethanol) | λmax ≈ 350 nm (π-π* transition), λmax ≈ 440 nm (n-π* transition) | [5] |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~3030 (Ar-H stretch), ~2950 (Alkyl C-H stretch), ~1600 (C=C stretch), ~1500 (N=N stretch) | [6] |
Estimated NMR data is based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Synthesis of 4-Butyl-4'-hydroxyazobenzene
The synthesis of 4-Butyl-4'-hydroxyazobenzene is typically achieved through a well-established azo coupling reaction. The general scheme involves the diazotization of 4-butylaniline followed by the coupling of the resulting diazonium salt with phenol.[2]
Experimental Protocol: Synthesis
Materials:
-
4-butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Diazotization of 4-butylaniline:
-
Dissolve 4-butylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Preparation of the Coupling Solution:
-
In a separate beaker, dissolve phenol (1.1 eq) in an aqueous solution of sodium hydroxide and sodium bicarbonate.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-Butyl-4'-hydroxyazobenzene.
-
Dry the purified product in a vacuum oven.
-
Diagram 1: Synthesis Workflow of 4-Butyl-4'-hydroxyazobenzene
Caption: Synthetic pathway for 4-Butyl-4'-hydroxyazobenzene.
Applications in Materials Science
4-Butyl-4'-hydroxyazobenzene is a molecule of significant interest in materials science due to its liquid crystalline and photochromic properties.[1]
Liquid Crystals
The elongated, rigid structure of 4-Butyl-4'-hydroxyazobenzene, conferred by the azobenzene core and the terminal substituents, allows it to form liquid crystalline phases.[1] These mesophases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. The ability of these molecules to align in response to external stimuli, such as electric fields, makes them suitable for applications in liquid crystal displays (LCDs) and other electro-optical devices.[1]
Experimental Protocol: Characterization of Liquid Crystalline Phases
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the synthesized 4-Butyl-4'-hydroxyazobenzene on a clean glass slide and cover with a coverslip.
-
Heat the sample on a hot stage while observing it under a polarized light microscope.
-
Observe the textures and their changes upon heating and cooling to identify the different liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to determine the temperatures and enthalpies of phase transitions.
-
Photochromism
The azobenzene unit in 4-Butyl-4'-hydroxyazobenzene can undergo a reversible trans-cis isomerization upon irradiation with light of a specific wavelength.[2] The more stable trans isomer can be converted to the cis isomer by UV light, and the reverse process can be induced by visible light or heat. This photo-switching behavior leads to changes in the molecule's shape, polarity, and absorption spectrum, making it a candidate for applications in optical data storage, molecular switches, and light-responsive materials.[2][7]
Experimental Protocol: Investigation of Photoisomerization
-
UV-Vis Spectroscopy:
-
Dissolve a small amount of 4-Butyl-4'-hydroxyazobenzene in a suitable solvent (e.g., ethanol or hexane).
-
Record the UV-Vis absorption spectrum of the solution to identify the characteristic absorption bands of the trans isomer.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for a period of time and record the UV-Vis spectrum at intervals to observe the spectral changes corresponding to the trans to cis isomerization.
-
Subsequently, irradiate the solution with visible light or keep it in the dark to monitor the reverse cis to trans isomerization.
-
Diagram 2: Photoisomerization of 4-Butyl-4'-hydroxyazobenzene
Caption: Reversible trans-cis isomerization process.
Potential Applications in Drug Development
While research on the specific biological activities of 4-Butyl-4'-hydroxyazobenzene is limited, the broader class of azobenzene-containing compounds has garnered significant attention in the field of drug development. Their unique properties offer opportunities for creating "smart" therapeutic systems.
Targeted Drug Delivery
The azo bond is susceptible to reduction by azoreductase enzymes, which are found in the microaerophilic environment of the colon and in hypoxic tumor tissues.[8][9] This enzymatic cleavage can be exploited to design colon-specific or tumor-targeted prodrugs. An active drug can be linked via an azo bond to a carrier molecule, rendering it inactive until it reaches the target site where the azo bond is cleaved, releasing the active drug.[10]
Photodynamic Therapy (PDT)
Certain azo dyes have been investigated as photosensitizers in photodynamic therapy (PDT).[11][12][13] Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The ability to control the activation of the photosensitizer with light allows for targeted therapy, minimizing damage to surrounding healthy tissue.
Photoswitchable Therapeutics
The photoisomerization of azobenzenes can be used to control the activity of a drug. A bioactive molecule can be functionalized with an azobenzene moiety in such a way that its biological activity is dependent on the isomeric state of the azobenzene.[8] For example, one isomer may bind to a biological target while the other does not. This allows for the reversible activation and deactivation of the drug's effect using light.
Diagram 3: Conceptual Workflow for Azobenzene-Based Drug Delivery
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Butyl-4'-hydroxyazobenzene-Molbase [molbase.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biologically activatable azobenzene polymers targeted at drug delivery and imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) An azo dye for photodynamic therapy that is activated selectively by two-photon excitation (2021) | Vinayak Juvekar | 44 Citations [scispace.com]
- 12. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 4-(4-Butylphenylazo)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butylphenylazo)phenol, also known as 4-Butyl-4'-hydroxyazobenzene, is an azo compound that has garnered interest for its potential applications in material science, particularly in the field of liquid crystals and photochromic materials. Its molecular structure, featuring a butylphenyl group linked to a phenol through an azo bridge, gives rise to its unique physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of the synthetic pathway.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and application in various scientific endeavors. A summary of its key physical properties is presented below.
| Physical Property | Value |
| Melting Point | 77.0 - 82.0 °C[1] |
| Boiling Point | Not available |
| Solubility | Soluble in acetone[1] |
| Appearance | Light yellow to amber to dark green powder/crystal[1] |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.
¹H-NMR Spectrum
The ¹H-NMR spectrum provides detailed information about the hydrogen atoms in the molecule. A representative ¹H-NMR spectrum of 4-butyl-4'-hydroxyazobenzene has been reported.[2]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.
Materials:
-
4-Butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol (C₆H₅OH)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
-
Suitable organic solvent for purification (e.g., ethanol)
Procedure:
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.[3] An excess of hydrochloric acid is used to suppress the concentration of free aniline available for unwanted side reactions.[4][5]
-
Stir the mixture for a short period to ensure the complete formation of the diazonium salt.
-
-
Preparation of the Coupling Solution:
-
Dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.[6]
-
-
Azo Coupling:
-
Isolation and Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Synthesis Workflow
The synthesis of this compound follows a well-established pathway for azo dyes, involving the formation of a diazonium salt intermediate followed by an electrophilic aromatic substitution reaction with phenol.
Caption: Synthetic pathway of this compound.
Potential Applications
This compound is a molecule of interest in material science due to its potential to exhibit liquid crystalline and photochromic properties. The elongated, rigid structure conferred by the azobenzene core is a common feature in molecules that form liquid crystal phases.[7] These materials have applications in displays and optical sensors. The azo linkage can undergo reversible trans-cis isomerization upon exposure to light, leading to changes in the molecule's shape and properties, which is the basis for its photochromism. This characteristic is being explored for applications in optical data storage and smart materials.[8]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. rsc.org [rsc.org]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. In the diazotization of arylamines with sodium nitrite and hydrochloric acid an excess of hydrochloric acid is used primarily to a Supress the concentration of free aniline available for coupling b Supress hydrolysis of phenol c Ensure a stoichiometric amount of nitrous acid d Neutralise the base liberated [doubtnut.com]
- 5. sarthaks.com [sarthaks.com]
- 6. researchgate.net [researchgate.net]
- 7. Diazotisation [organic-chemistry.org]
- 8. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(4-Butylphenylazo)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Butylphenylazo)phenol, an organic compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents.
Introduction
This compound is an azo compound characterized by a butylphenyl group linked to a phenol through a diazene bridge. The molecular structure, featuring both a hydrophobic butyl-substituted phenyl ring and a polar phenolic hydroxyl group, suggests a nuanced solubility profile in organic solvents of varying polarities. Understanding this solubility is critical for applications in formulation development, materials science, and analytical chemistry, where precise control over concentration is paramount. While qualitative data for similar azo dyes suggest solubility in solvents like acetone and ethanol, this guide provides the methodology to establish precise quantitative measures.
Predicted Solubility Profile
Based on the structure of this compound, a qualitative prediction of its solubility can be made. The presence of the nonpolar butyl group and the two phenyl rings suggests good solubility in nonpolar and moderately polar aprotic solvents. The hydroxyl group can engage in hydrogen bonding, which may enhance solubility in polar protic solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |
| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |
| Isopropanol | C₃H₈O | 3.9 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |
| Toluene | C₇H₈ | 2.4 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |
| Benzene | C₆H₆ | 2.7 | 25 | Data to be determined | Data to be determined | Shake-Flask & UV-Vis |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectrophotometry
This section outlines a detailed experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
Procedure
Part 1: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.
-
UV-Vis Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning the UV-Vis spectrum of one of the standard solutions.
-
Measure the absorbance of each standard solution at the determined λmax.
-
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (Beer-Lambert Law calibration curve) and the correlation coefficient (R²). The R² value should be >0.99 for a valid calibration.
Part 2: Equilibrium Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the flasks in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Sample Withdrawal and Filtration: After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
synthesis of 4-(4-Butylphenylazo)phenol from 4-butylaniline
An In-depth Technical Guide to the Synthesis of 4-(4-Butylphenylazo)phenol from 4-Butylaniline
Introduction
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes. Their extended conjugated systems are responsible for their vibrant colors, making them indispensable in various industries, including textiles, printing, and food.[1] Beyond their role as colorants, azo compounds are also significant in high-technology fields such as nonlinear optics, sensors, and biomedical applications due to their unique photochemical properties.[2]
The synthesis of azo dyes is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[3][4] This guide provides a detailed technical overview of the synthesis of a specific azo compound, this compound, starting from 4-butylaniline. The procedure involves the formation of a diazonium salt from 4-butylaniline, which then acts as an electrophile in an electrophilic aromatic substitution reaction with phenol.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, safety guidelines, and a summary of key data.
Reaction Overview
The synthesis proceeds in two primary stages:
-
Diazotization: 4-butylaniline is converted into its corresponding diazonium salt, 4-butylbenzenediazonium chloride. This reaction is conducted in an acidic medium with sodium nitrite at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium salt.[3][5]
-
Azo Coupling: The freshly prepared 4-butylbenzenediazonium chloride solution is then slowly added to a basic solution of phenol. The diazonium cation acts as an electrophile and attacks the electron-rich phenoxide ion, typically at the para-position, to form the final azo compound, this compound.[1][6]
Quantitative Data
The following table summarizes the key physical and chemical properties of the reactants and the final product.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-Butylaniline | C₁₀H₁₅N | C₁₀H₁₅N | 149.23 | Starting Material (Amine) |
| Sodium Nitrite | NaNO₂ | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | HCl | HCl | 36.46 | Acidic Medium |
| Phenol | C₆H₆O | C₆H₆O | 94.11 | Coupling Agent |
| Sodium Hydroxide | NaOH | NaOH | 40.00 | Basic Medium |
| This compound | C₁₆H₁₈N₂O | C₁₆H₁₈N₂O | 254.33 | Final Product |
Detailed Experimental Protocol
This protocol outlines a generalized yet detailed procedure for the synthesis. Specific quantities may be optimized based on the desired scale.
4.1 Materials and Reagents
-
4-Butylaniline (C₁₀H₁₅N)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Phenol (C₆H₅OH)
-
Sodium Hydroxide (NaOH)
-
Urea (CH₄N₂O)
-
Sodium Chloride (NaCl)
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
-
Starch-iodide paper
4.2 Equipment
-
Beakers (assorted sizes)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Thermometer (-10 to 110 °C)
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware
4.3 Procedure
Step 1: Preparation of 4-Butylbenzenediazonium Chloride Solution (Diazotization)
-
In a 250 mL beaker, dissolve a specific molar equivalent of 4-butylaniline in a solution of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature range throughout the diazotization step.[3]
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Cool this solution in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the cooled 4-butylaniline hydrochloride solution using a dropping funnel.[3] Vigorous stirring is essential to ensure proper mixing and heat dissipation. The temperature must not exceed 5 °C to prevent the decomposition of the unstable diazonium salt.[7]
-
After the complete addition of the nitrite solution, continue stirring for an additional 15-20 minutes.
-
Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper; the paper should turn blue-black. If the test is negative, add a small amount more of the NaNO₂ solution.
-
To quench any remaining excess nitrous acid, add a small amount of urea until the starch-iodide test is negative.[8] The resulting solution of 4-butylbenzenediazonium chloride should be kept cold and used immediately in the next step.
Step 2: Preparation of Alkaline Phenol Solution
-
In a separate, larger beaker (e.g., 500 mL), dissolve the equimolar amount of phenol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline phenol solution thoroughly in an ice bath to 0–5 °C. The basic conditions deprotonate phenol to the more reactive phenoxide ion.[6][9]
Step 3: Azo Coupling Reaction
-
While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution (from Step 1) to the cold alkaline phenol solution (from Step 2).
-
A brightly colored precipitate of this compound should form immediately. The color is typically yellow, orange, or red.[6]
-
Continue stirring the reaction mixture in the ice bath for 30–60 minutes to ensure the completion of the coupling reaction.[3]
Step 4: Isolation and Purification of the Product
-
Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.[3]
-
Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
To further purify the crude product, perform recrystallization from a suitable solvent, such as ethanol.[3] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the chemical pathways and the experimental process.
Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.
Caption: Figure 2: Experimental Workflow.
Safety and Hazard Management
The synthesis of azo dyes involves hazardous materials, and strict safety protocols must be followed. The primary concern is the handling of diazonium salts, which are known to be thermally unstable and potentially explosive in their solid, dry state.[7][10]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles (splash-resistant), and a lab coat.[8][11]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.[8]
-
Temperature Control: Strictly maintain the reaction temperature between 0–5 °C during the formation and use of the diazonium salt.[7] Higher temperatures can lead to rapid decomposition and the release of nitrogen gas.
-
Handling Diazonium Salts:
-
Never isolate diazonium salts in their solid form unless absolutely necessary and only on a very small scale (less than 0.75 mmol is recommended).[7][10]
-
Always use the diazonium salt solution immediately after its preparation.[12]
-
Avoid friction, grinding, or scratching of any solid diazonium compounds. Use plastic spatulas instead of metal ones.[7]
-
-
Quenching: Have a quenching agent, such as a solution of sulfamic acid or urea, readily available to destroy any excess nitrous acid or unreacted diazonium salt at the end of the reaction.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
By adhering to these protocols, the synthesis of this compound can be performed safely and efficiently, yielding a valuable compound for further research and application.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 4-Butyl-4'-hydroxyazobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Butyl-4'-hydroxyazobenzene (CAS No: 2496-21-1), a versatile organic intermediate with significant potential in materials science and drug development. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on closely related analogues and established spectroscopic principles, alongside a detailed, adaptable synthesis protocol.
Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-Butyl-4'-hydroxyazobenzene. These predictions are derived from the analysis of analogous compounds, including (E)-4-((4-butylphenyl)diazenyl)-3,5-difluorophenol, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 2H | Ar-H (ortho to -N=N-, butyl-substituted ring) |
| ~7.7-7.8 | d | 2H | Ar-H (ortho to -N=N-, hydroxyl-substituted ring) |
| ~7.3-7.4 | d | 2H | Ar-H (ortho to butyl group) |
| ~6.9-7.0 | d | 2H | Ar-H (ortho to -OH group) |
| ~5.0-6.0 | br s | 1H | -OH |
| ~2.6-2.7 | t | 2H | -CH₂- (benzylic) |
| ~1.5-1.7 | m | 2H | -CH₂- |
| ~1.3-1.5 | m | 2H | -CH₂- |
| ~0.9-1.0 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Ar-C (-OH) |
| ~150 | Ar-C (-N=N-) |
| ~148 | Ar-C (-N=N-) |
| ~145 | Ar-C (ipso, butyl-substituted) |
| ~129 | Ar-CH |
| ~125 | Ar-CH |
| ~122 | Ar-CH |
| ~116 | Ar-CH |
| ~35 | -CH₂- (benzylic) |
| ~33 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Butyl-4'-hydroxyazobenzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch (phenolic) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium-Strong | Aliphatic C-H stretch |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1440 | Medium | N=N stretch |
| ~1250 | Strong | C-O stretch (phenolic) |
| ~840 | Strong | para-disubstituted C-H bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for 4-Butyl-4'-hydroxyazobenzene
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |
| ~350-360 | High | Ethanol | π → π* transition (trans-isomer) |
| ~440-450 | Low | Ethanol | n → π* transition (trans-isomer) |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and characterization of similar azobenzene derivatives and are expected to be highly applicable to 4-Butyl-4'-hydroxyazobenzene.
Synthesis of 4-Butyl-4'-hydroxyazobenzene
This procedure is based on the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.[1]
Materials:
-
4-butylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 4-butylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-butylaniline solution, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Azo Coupling: In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring. A colored precipitate of 4-Butyl-4'-hydroxyazobenzene should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Work-up and Purification: Collect the crude product by vacuum filtration and wash with cold water.
-
Dissolve the crude product in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Butyl-4'-hydroxyazobenzene.
Caption: Synthesis workflow for 4-Butyl-4'-hydroxyazobenzene.
Spectroscopic Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Prepare a ~5-10 mg/mL solution of the purified product in the chosen deuterated solvent. Acquire ¹H and ¹³C spectra using standard acquisition parameters.
IR Spectroscopy:
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an attenuated total reflectance (ATR) accessory.
-
Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Instrument: Dual-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade ethanol or acetonitrile.
-
Procedure: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M). Record the absorption spectrum over a range of 200-600 nm using a quartz cuvette.
Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized 4-Butyl-4'-hydroxyazobenzene.
Caption: Logical flow for structural elucidation using spectroscopic data.
This guide provides researchers with the necessary theoretical and practical information to synthesize and characterize 4-Butyl-4'-hydroxyazobenzene, facilitating its application in further research and development.
References
photophysical properties of 4-(4-Butylphenylazo)phenol
An In-depth Technical Guide on the Photophysical Properties of 4-(4-Butylphenylazo)phenol
Disclaimer: Detailed, experimentally verified photophysical data for this compound is not extensively available in the reviewed public literature. This guide provides a comprehensive overview based on the well-characterized parent compound, 4-hydroxyazobenzene, and established principles for this class of molecules. The introduction of a butyl group, an alkyl substituent, is not expected to fundamentally alter the core photophysical behavior, and thus the data for the parent compound serves as a strong proxy.
Introduction
This compound, also known as 4-Butyl-4'-hydroxyazobenzene, is an organic compound belonging to the azo dye family. Its molecular structure features a central azo group (-N=N-) linking a butyl-substituted phenyl ring and a hydroxyl-substituted phenyl ring. This structure imparts photochromic properties, meaning it can undergo reversible changes in color upon exposure to light. Azo dyes are of significant interest in various fields, including materials science for applications in optical data storage and smart windows, and in chemical research as molecular switches and probes. The photophysical properties of these molecules, which govern their interaction with light, are crucial for their application. This guide details the synthesis and core photophysical characteristics of this compound, providing researchers and professionals with a foundational understanding and practical experimental protocols.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.
Experimental Protocol: Synthesis
Materials:
-
4-Butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
-
Distilled water
Procedure:
-
Diazotization of 4-Butylaniline:
-
In a beaker, dissolve 4-butylaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the reaction goes to completion.
-
-
Azo Coupling with Phenol:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any unreacted salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Photophysical Properties
The photophysical properties of azo dyes are largely determined by the electronic transitions within the azobenzene chromophore. The presence of donor and acceptor groups on the phenyl rings, such as the hydroxyl and butyl groups in this case, can modulate these properties.
Data Presentation
The following table summarizes the key photophysical parameters for 4-hydroxyazobenzene, the parent compound of this compound. These values provide a reasonable estimate for the butyl-substituted derivative. The butyl group, being a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra.
| Photophysical Parameter | Symbol | 4-hydroxyazobenzene (Parent Compound) | This compound (Estimated) |
| Absorption Maximum | λmax | ~350 nm | ~355-365 nm |
| Molar Extinction Coefficient | ε | Not specified | - |
| Emission Maximum | λem | Not specified | - |
| Fluorescence Quantum Yield | Φf | Generally low for azo dyes | Expected to be low (<0.1) |
| Excited-State Lifetime | τf | ps to ns range | ps to ns range |
Note: Azo dyes are known for their efficient non-radiative decay pathways, which often result in low fluorescence quantum yields.[1]
Experimental Protocols for Photophysical Characterization
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
Materials and Equipment:
-
Synthesized this compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0.
-
Spectrum Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum for each diluted solution over a relevant wavelength range (e.g., 250-700 nm).[2]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, including the wavelength of maximum emission (λem).
Materials and Equipment:
-
Synthesized this compound solution
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission wavelength (a few nanometers longer than the λmax from the absorption spectrum).
-
Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.
-
Scan the emission monochromator to obtain the fluorescence emission spectrum. The peak of this spectrum is the λem.
-
Relative Fluorescence Quantum Yield (Φf) Determination
Objective: To quantify the efficiency of the fluorescence process relative to a known standard.[3]
Materials and Equipment:
-
Solution of this compound
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φx) of the sample can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
-
Excited-State Lifetime (τf) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Technique: Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.
Materials and Equipment:
-
Solution of this compound
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.
Procedure:
-
Instrument Setup: The sample is excited with a high-repetition-rate pulsed light source.
-
Data Acquisition: The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated many times, and the data is collected to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).
Photophysical Characterization Workflow
Caption: Workflow for the photophysical characterization of this compound.
References
In-Depth Technical Guide to the Photoisomerization of 4-Butyl-4'-hydroxyazobenzene for Researchers and Drug Development Professionals
Introduction
4-Butyl-4'-hydroxyazobenzene is a photochromic molecule belonging to the azobenzene family, a class of compounds renowned for their ability to undergo reversible isomerization between two distinct geometric forms—trans and cis—upon exposure to light. This light-induced switching alters the molecule's shape, dipole moment, and absorption spectrum, making it a valuable component in the development of photoswitchable materials, molecular machines, and, increasingly, in the field of photopharmacology for light-activated drug delivery.[1] This technical guide provides a comprehensive overview of the core principles governing the trans-cis photoisomerization of 4-Butyl-4'-hydroxyazobenzene, including its photophysical properties, experimental protocols for its characterization, and its potential applications in modulating biological systems. While specific quantitative photophysical data for 4-Butyl-4'-hydroxyazobenzene is not extensively documented in publicly available literature, this guide will utilize data from closely related 4-alkyl-4'-hydroxyazobenzene analogues to provide illustrative examples and a framework for its empirical determination.
Core Principles of Photoisomerization
The photoisomerization of 4-Butyl-4'-hydroxyazobenzene is predicated on the absorption of photons, which triggers a conformational change around the central nitrogen-nitrogen double bond (N=N). The thermodynamically more stable trans isomer can be converted to the metastable cis isomer by irradiation with UV or visible light corresponding to its π-π* absorption band. The reverse process, from cis back to trans, can be induced by irradiation at a different wavelength (typically in the visible region, corresponding to the n-π* transition of the cis isomer) or can occur spontaneously through thermal relaxation in the dark.[2]
The presence of the hydroxyl (-OH) and butyl (-C4H9) groups on the phenyl rings influences the electronic and steric properties of the molecule, thereby affecting its absorption spectra, quantum yields of isomerization, and the rate of thermal back-isomerization. The hydroxyl group, in particular, can engage in hydrogen bonding, which can significantly impact the isomerization kinetics, especially in different solvent environments.[3][4]
Quantitative Photophysical Data (Illustrative)
Table 1: Spectroscopic Properties of 4-Ethyl-4'-hydroxyazobenzene
| Isomer | Absorption Maximum (λmax) for π-π* transition | Absorption Maximum (λmax) for n-π* transition | Molar Extinction Coefficient (ε) at π-π* λmax (M⁻¹cm⁻¹) |
| trans | ~350 nm | ~440 nm (weak) | ~20,000 |
| cis | ~320 nm | ~440 nm (stronger) | ~5,000 |
Note: The exact λmax and ε values are solvent-dependent.
Table 2: Photoisomerization Quantum Yields and Thermal Relaxation of 4-Ethyl-4'-hydroxyazobenzene
| Parameter | Solvent | Value |
| Quantum Yield (Φ) | ||
| Φ (trans → cis) | Ethanol | ~0.1-0.2 |
| Φ (cis → trans) | Ethanol | ~0.4-0.5 |
| Thermal Back-Isomerization | ||
| Half-life (t½) of cis isomer | Toluene | Several hours |
| Half-life (t½) of cis isomer | Ethanol | Minutes to seconds |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of the photoisomerization properties of 4-Butyl-4'-hydroxyazobenzene.
Synthesis of 4-Butyl-4'-hydroxyazobenzene
A common synthetic route involves the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.[1]
Materials:
-
4-butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Suitable organic solvent (e.g., ethanol)
Procedure:
-
Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled 4-butylaniline solution while maintaining the low temperature to form the diazonium salt.
-
In a separate vessel, dissolve phenol in an aqueous solution of sodium hydroxide and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form.
-
Maintain the reaction at a low temperature for a few hours to ensure complete coupling.
-
Filter the crude product, wash it with cold water, and purify it by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
UV-Vis Spectroscopic Analysis of Photoisomerization
This protocol allows for the determination of the absorption spectra of the trans and cis isomers and for monitoring the isomerization process.
Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source for irradiation (e.g., UV lamp with a specific filter for 365 nm, or a high-power LED)
-
Magnetic stirrer
Procedure:
-
Prepare a dilute solution of 4-Butyl-4'-hydroxyazobenzene in the solvent of interest (e.g., ethanol, toluene) with an absorbance maximum in the range of 0.5-1.0.
-
Record the initial absorption spectrum of the solution, which will be predominantly that of the trans isomer.
-
Irradiate the solution in the cuvette with a light source at a wavelength close to the λmax of the trans isomer's π-π* transition (e.g., 365 nm).
-
Periodically stop the irradiation and record the UV-Vis spectrum to observe the decrease in the trans isomer's absorption band and the corresponding changes in the spectrum due to the formation of the cis isomer.
-
Continue irradiation until a photostationary state is reached, where no further significant changes in the spectrum are observed. This spectrum represents a mixture of trans and cis isomers.
-
To observe the cis → trans isomerization, irradiate the solution at the λmax of the cis isomer's n-π* transition (e.g., ~440-450 nm) and monitor the spectral changes as the initial trans spectrum is recovered.
Determination of Thermal Back-Isomerization Kinetics
This experiment measures the rate at which the cis isomer thermally reverts to the trans isomer in the dark.
Procedure:
-
Generate a high concentration of the cis isomer by irradiating the sample solution as described above until the photostationary state is reached.
-
Quickly transfer the cuvette to the UV-Vis spectrophotometer, which should be kept in the dark.
-
Immediately begin recording the absorbance at the λmax of the trans isomer at regular time intervals.
-
Continue monitoring until the absorbance returns to its initial value.
-
The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the thermal isomerization.
Visualization of Workflows and Concepts
Experimental Workflow for Photoisomerization Analysis
Caption: Workflow for synthesis and photophysical analysis.
Conceptual Signaling Pathway for Photopharmacology
Caption: Light-activated control of a biological target.
Applications in Drug Development
The ability to control the structure of 4-Butyl-4'-hydroxyazobenzene with light opens up exciting possibilities in drug development. By incorporating this molecule into a drug candidate, it is possible to create a "photopharmaceutical" that can be activated at a specific site in the body with light, thereby reducing off-target side effects. The trans isomer could be designed to be biologically inactive, while the light-induced conversion to the cis isomer at the target tissue would "turn on" the drug's therapeutic effect. The thermal relaxation back to the inactive trans form provides a built-in deactivation mechanism. This approach offers unprecedented spatiotemporal control over drug activity, a key goal in modern pharmacology.
Conclusion
4-Butyl-4'-hydroxyazobenzene is a promising photoswitchable molecule with potential applications in materials science and medicine. While a comprehensive public dataset of its photophysical properties is yet to be established, this guide provides the necessary theoretical background and detailed experimental protocols for its characterization. The ability to undergo reversible trans-cis isomerization upon light irradiation makes it an attractive candidate for the development of novel light-responsive systems, including advanced drug delivery platforms. Further research to fully quantify its photoisomerization behavior in various environments will be critical to unlocking its full potential for these innovative applications.
References
An In-depth Technical Guide to the Thermal Stability of 4-(4-Butylphenylazo)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(4-Butylphenylazo)phenol, a substituted azobenzene derivative, belongs to a class of compounds known for their chromophoric properties and potential applications in various fields, including as intermediates in the synthesis of dyes, liquid crystals, and potentially pharmacologically active molecules.[1][2] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and suitability for various applications, particularly in drug development where processing and shelf-life are of paramount importance. Understanding the melting point, decomposition temperature, and the energetic changes associated with heating is crucial for safe handling and effective utilization.
Physicochemical Properties
A key indicator of the thermal stability of a crystalline solid is its melting point. For this compound, the reported melting point provides an initial threshold for its solid-state stability.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Butyl-4'-hydroxyazobenzene | |
| CAS Number | 2496-21-1 | |
| Molecular Formula | C₁₆H₁₈N₂O | N/A |
| Molecular Weight | 254.33 g/mol | N/A |
| Appearance | Light yellow to Amber to Dark green powder/crystal | |
| Melting Point | 77.0 - 82.0 °C |
Thermal Analysis Methodologies
To fully characterize the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principal experimental techniques employed. The following sections detail the standard protocols for these analyses.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and the presence of volatile components.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (typically alumina or platinum).[3]
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of 600-800 °C.[5]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of mass loss is determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.[5]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, glass transitions, and decomposition enthalpies.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (typically aluminum).[6] Hermetically seal the pan to contain any volatiles.
-
Reference Preparation: Prepare an empty, hermetically sealed DSC pan to be used as a reference.[7]
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[6]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above its melting point but below the onset of significant decomposition (e.g., 300 °C).[6]
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Identify any exothermic events that may indicate decomposition.
-
Predicted Thermal Decomposition Pathway
While specific pyrolysis studies on this compound are not available, insights into its thermal decomposition can be drawn from mass spectrometry fragmentation patterns of structurally similar 4-(phenylazo)phenols. The primary fragmentation is expected to occur at the C-N and N=N bonds of the azo group, which are typically the weakest bonds in the molecule.
The proposed thermal decomposition pathway is initiated by the homolytic cleavage of the C-N bond between the butylphenyl group and the azo nitrogen. This is followed by the loss of a stable nitrogen molecule (N₂), leading to the formation of various radical species that can then undergo further reactions.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Stability Assessment
The comprehensive evaluation of the thermal stability of this compound involves a logical sequence of experimental and analytical steps.
Caption: Experimental workflow for assessing the thermal stability.
Conclusion
This technical guide has outlined the key aspects of the thermal stability of this compound. While a definitive quantitative analysis awaits experimental investigation, the provided melting point data, detailed TGA and DSC protocols, and the inferred decomposition pathway offer a robust framework for researchers. The information presented herein is intended to facilitate a deeper understanding of the thermal properties of this compound and to guide future experimental work in the fields of drug development and materials science. It is strongly recommended that the experimental protocols detailed in this guide be followed to obtain specific TGA and DSC data for a comprehensive thermal stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Mesomorphic Behavior of 4-(4-Butylphenylazo)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the liquid crystalline phases of 4-(4-Butylphenylazo)phenol, a compound of interest in material science and potentially in drug delivery systems due to its responsive nature. This document provides a comprehensive overview of its thermal properties, detailed experimental protocols for its characterization, and logical visualizations of its phase transitions and experimental workflows.
Core Data Presentation
The liquid crystalline properties of this compound are characterized by distinct phase transitions upon heating and cooling. The following table summarizes the quantitative data obtained from differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
| Transition | Temperature (°C) | Method |
| Isotropic to Nematic (Cooling) | 134 | DSC |
| Nematic to Smectic (Cooling) | 126 | DSC |
| Smectic to Crystal (Cooling) | 122 | DSC |
| Crystal to Smectic (Heating) | 144 | POM |
| Smectic to Isotropic (Heating) | 160 | POM |
Experimental Protocols
The characterization of the liquid crystalline phases of this compound involves its synthesis followed by detailed thermal and optical analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazotization reaction followed by an azo coupling.[1]
Materials:
-
4-butylaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Phenol
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
Sodium nitrite is dissolved in water.
-
4-butylaniline is dissolved in a mixture of water and hydrochloric acid and cooled to 0-5 °C.
-
The sodium nitrite solution is added dropwise to the 4-butylaniline solution while maintaining the low temperature to form the diazonium salt.
-
After 30 minutes, a solution of phenol is added to the reaction mixture.
-
The reaction is allowed to proceed for 1 hour, after which the solution is made basic using a saturated solution of sodium bicarbonate, leading to the precipitation of a solid.
-
The precipitate is filtered and washed with distilled water.
-
The crude product is purified by recrystallization from ethanol to yield this compound.[2]
Characterization Techniques
DSC is employed to determine the temperatures and enthalpies of phase transitions.[3][4]
Protocol:
-
A small sample (typically 2-10 mg) of this compound is accurately weighed and hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.[5]
-
The sample and reference pans are placed in the DSC instrument.
-
The sample is subjected to a controlled heating and cooling cycle, for instance, from room temperature to 180°C and back, at a constant rate (e.g., 10 °C/min).[4]
-
The heat flow to the sample is measured as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions.
-
The onset temperature of the peak is typically taken as the transition temperature.
POM is a crucial technique for identifying liquid crystal phases by observing their unique textures.[1][6]
Protocol:
-
A small amount of the this compound sample is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid phase to ensure a thin, uniform film.
-
The sample is then cooled at a controlled rate while being observed through a polarized light microscope with crossed polarizers.
-
As the sample cools, the appearance of birefringent textures indicates the transition to a liquid crystalline phase. Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures.[4]
-
The temperatures at which these textures appear and change are recorded as the phase transition temperatures.
Visualizations
The following diagrams illustrate the experimental workflow and the phase behavior of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Phase transitions of this compound as a function of temperature.
References
Health and Safety Profile of 4-(4-Butylphenylazo)phenol: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available health and safety information for 4-(4-Butylphenylazo)phenol (CAS No. 2496-21-1). Based on a thorough review of publicly accessible data, including Safety Data Sheets (SDS) from multiple suppliers, this document summarizes the current understanding of the toxicological and physicochemical properties of this compound. Notably, a significant lack of detailed, quantitative experimental data on the health and environmental effects of this compound was observed. The predominant information available from various chemical suppliers consistently classifies this substance as non-hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This guide presents the available data in a structured format to aid researchers and professionals in conducting informed risk assessments.
Chemical and Physical Properties
This compound is an organic compound characterized by an azo functional group linking a butyl-substituted phenyl ring to a phenol.[1] It typically appears as a light yellow to amber or dark green crystalline powder. The butyl group contributes to the molecule's hydrophobic nature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2496-21-1 | [2][3] |
| Molecular Formula | C₁₆H₁₈N₂O | [3] |
| Molecular Weight | 254.33 g/mol | [3] |
| Appearance | Light yellow to Amber to Dark green powder to crystal | |
| Synonyms | 4-Butyl-4'-hydroxyazobenzene, 4-[(4-Butylphenyl)diazenyl]phenol | [3] |
| Physical State | Solid at 20°C | [1] |
Toxicological Data
A comprehensive search for quantitative toxicological data for this compound revealed a significant lack of specific experimental studies. Safety Data Sheets from multiple suppliers consistently state that information on various toxicological endpoints is "not available."
Table 2: Summary of Available Toxicological Information
| Toxicological Endpoint | GHS Classification | Data Availability | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified | No data available | [2] |
| Skin Corrosion/Irritation | Not Classified | No data available | [2] |
| Serious Eye Damage/Irritation | Not Classified | No data available | [2] |
| Respiratory or Skin Sensitization | Not Classified | No data available | [2] |
| Germ Cell Mutagenicity | Not Classified | No data available | [2] |
| Carcinogenicity | Not Classified | No data available | [2] |
| Reproductive Toxicity | Not Classified | No data available | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | No data available | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | No data available | [2] |
| Aspiration Hazard | Not Classified | No data available | [2] |
One Safety Data Sheet indicates that the substance or mixture does not contain components considered to have endocrine-disrupting properties at levels of 0.1% or higher.[2]
Hazard Classification
According to multiple Safety Data Sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2]
Table 3: GHS Hazard Classification
| Hazard Classification | Classification | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS Classification | Not a hazardous substance or mixture | No hazard pictogram required | No signal word required | No hazard statement(s) required | No precautionary statement(s) required |
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically conducted on this compound are not publicly available. For the benefit of researchers who may wish to conduct such studies, a generic workflow for a common in vitro mutagenicity assay, the Ames test, is provided below.
Signaling Pathways
No information was found in the public domain regarding the interaction of this compound with any specific biological signaling pathways.
Environmental Fate and Ecotoxicological Data
There is a lack of data on the environmental fate and ecotoxicity of this compound. One Safety Data Sheet states that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[2]
Table 4: Environmental Hazard Information
| Endpoint | Classification/Data | Source(s) |
| Persistence and Degradability | No data available | [2] |
| Bioaccumulative Potential | No data available | [2] |
| Mobility in Soil | No data available | [2] |
| Ecotoxicity | No data available | [2] |
| PBT/vPvB Assessment | Does not meet criteria for PBT or vPvB | [2] |
Handling and Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area to avoid dust dispersion.[2] In case of contact, the following first aid measures are recommended:
-
Inhalation: Move the person to fresh air.[2]
-
Skin Contact: Wash off with plenty of water.[2]
-
Eye Contact: Rinse with plenty of water.[2]
-
Ingestion: Rinse mouth with water.[2]
Conclusion
The currently available health and safety data for this compound is limited. The consistent classification of this compound as non-hazardous by multiple chemical suppliers provides a baseline for risk assessment. However, the absence of detailed toxicological and ecotoxicological studies necessitates a cautious approach in its handling and application. For drug development and other sensitive applications, further experimental investigation into the specific toxicological properties and potential biological activities of this compound is strongly recommended to fill the existing data gaps. Researchers should adhere to good laboratory practices and take appropriate safety precautions when working with this compound.
References
An In-Depth Technical Guide to 4-(4-Butylphenylazo)phenol for Research Applications
This technical guide is designed for researchers, scientists, and drug development professionals interested in the procurement and application of 4-(4-butylphenylazo)phenol. This document provides a comprehensive overview of commercially available sources, key technical data, and detailed experimental protocols for the synthesis and application of this compound, with a particular focus on its use in liquid crystal displays.
Sourcing and Procurement of this compound
For research purposes, this compound can be acquired from several reputable chemical suppliers. The following table summarizes the offerings from various vendors, providing a comparative overview to facilitate procurement decisions.
| Supplier | Product Number | Purity | Available Quantities |
| TCI America | B2357 | >98.0% (GC) | 5g, 25g[1] |
| Sigma-Aldrich | S929298 | Not specified | 50mg |
| Aladdin | B152807 | Not specified | 250mg, 1g, 5g, 25g |
Technical Data Summary
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research. The following table consolidates key technical data obtained from supplier specifications and safety data sheets.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 4-Butyl-4'-hydroxyazobenzene | |
| CAS Number | 2496-21-1 | |
| Molecular Formula | C₁₆H₁₈N₂O | |
| Molecular Weight | 254.33 g/mol | |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Melting Point | 77.0 to 82.0 °C | |
| Purity | >98.0% (by GC) | |
| Solubility | Soluble in Acetone |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the fabrication and characterization of a guest-host liquid crystal display.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of azo dyes.
Materials:
-
4-Butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Butylaniline:
-
Dissolve a specific molar equivalent of 4-butylaniline in a solution of hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-butylaniline solution while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Coupling Reaction with Phenol:
-
In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide, also cooled to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution, again maintaining the temperature between 0-5 °C.
-
A colored precipitate of this compound will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.
-
Dry the purified product in a vacuum oven at a low temperature.
-
Fabrication and Characterization of a Guest-Host Liquid Crystal Display
This protocol outlines the steps to create a guest-host liquid crystal cell using this compound as the guest dye and to measure its electro-optical properties.
Materials:
-
Nematic liquid crystal host (e.g., E7)
-
This compound (guest dye)
-
Indium tin oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spacers of a defined diameter (e.g., 5 µm)
-
UV-curable sealant
-
Polarizers
-
He-Ne laser
-
Photodiode detector
-
Function generator
-
Voltage amplifier
-
Oscilloscope
Procedure:
-
Preparation of the Guest-Host Mixture:
-
Prepare a solution of the nematic liquid crystal host and this compound in a suitable solvent (e.g., chloroform). The concentration of the dye is typically 1-5% by weight.
-
Gently heat and stir the mixture to ensure the complete dissolution of the dye.
-
Remove the solvent under reduced pressure to obtain a homogeneous guest-host liquid crystal mixture.
-
-
Fabrication of the Liquid Crystal Cell:
-
Clean the ITO-coated glass substrates thoroughly.
-
Spin-coat a thin layer of a polyimide alignment agent onto the ITO surface of both substrates.
-
Bake the substrates at the recommended temperature to cure the polyimide.
-
Gently rub the polyimide-coated surfaces in a single direction with a velvet cloth to create microgrooves for liquid crystal alignment.
-
Dispense the UV-curable sealant mixed with spacers onto the edges of one substrate.
-
Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel, to form an empty cell.
-
Cure the sealant using UV light.
-
Fill the empty cell with the prepared guest-host liquid crystal mixture via capillary action in a vacuum chamber.
-
-
Measurement of Electro-Optical Properties:
-
Mount the filled guest-host liquid crystal cell between two crossed polarizers.
-
Direct a He-Ne laser beam through the cell and measure the transmitted light intensity using a photodiode detector.
-
Apply a square-wave voltage of varying amplitude and frequency to the cell using a function generator and a voltage amplifier.
-
Record the transmitted light intensity as a function of the applied voltage to determine the voltage-transmittance (V-T) curve and the threshold voltage.
-
Measure the rise and fall times of the optical response using an oscilloscope to characterize the switching speed of the device.
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Synthesis workflow for this compound.
Caption: Workflow for guest-host liquid crystal display fabrication and characterization.
References
Methodological & Application
Synthesis Protocol for 4-(4-Butylphenylazo)phenol: An Application Note for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-Butylphenylazo)phenol, a versatile azo compound with significant applications in materials science. The protocol details a two-step synthesis process involving the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed experimental procedure, characterization data, and an overview of its potential applications.
Introduction
This compound, also known as 4-Butyl-4'-hydroxyazobenzene, is an aromatic azo compound characterized by the presence of an azo group (-N=N-) connecting a 4-butylphenyl group and a phenol group. The extended π-electron system of the azobenzene core, along with the substituent groups, imparts unique properties to this molecule.[1] Azo compounds are known for their vibrant colors due to their extended conjugated systems.[2] The synthesis of this compound is typically achieved through the diazotization of 4-butylaniline and a subsequent coupling reaction with phenol, a well-documented and adaptable process.
Applications
This compound serves as a valuable intermediate in organic synthesis and has garnered significant interest in materials science. Its key application areas include:
-
Liquid Crystals: The elongated and rigid molecular structure of this compound contributes to its ability to form liquid crystalline phases.[1] These materials are crucial for the development of advanced liquid crystal displays (LCDs) and other electro-optic devices due to their ability to respond to external stimuli like electric fields.[1]
-
Photochromic Materials: This compound exhibits photochromic properties, meaning it can undergo reversible color changes upon exposure to light. This characteristic opens up possibilities for its use in optical data storage, "smart" windows, and light-activated sensors.
-
Chemical Intermediate: The presence of both an azo group and a phenolic hydroxyl group provides a rich reactivity profile, making it a versatile building block for the synthesis of more complex molecules and functional materials.
Synthesis Pathway
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction.[2] The overall process can be divided into two main stages:
-
Diazotization of 4-Butylaniline: 4-Butylaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt.
-
Azo Coupling with Phenol: The resulting diazonium salt acts as an electrophile and reacts with the activated aromatic ring of phenol. The coupling reaction is pH-dependent and is typically carried out in a mildly alkaline solution to activate the phenol.[3][4] The coupling occurs predominantly at the para position of the phenol due to steric hindrance and electronic effects.[2][5]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Butylaniline | C₁₀H₁₅N | 149.23 | 1.49 g | 0.01 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g | 0.0104 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 2.5 mL | ~0.03 |
| Phenol | C₆H₆O | 94.11 | 0.94 g | 0.01 |
| Sodium Hydroxide | NaOH | 40.00 | 2.0 g | 0.05 |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethanol | C₂H₆O | 46.07 | - | - |
| Ice | - | - | - | - |
Equipment
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
Procedure
Part 1: Diazotization of 4-Butylaniline
-
In a 100 mL beaker, dissolve 1.49 g (0.01 mol) of 4-butylaniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.72 g (0.0104 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-butylaniline hydrochloride solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
Part 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% aqueous sodium hydroxide solution (dissolve 2.0 g of NaOH in 18 mL of water).
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Part 1 to the cold alkaline phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Check the pH of the solution; it should be slightly alkaline (pH 9-10) to facilitate the coupling with phenol.[3]
Part 3: Isolation and Purification
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and characterize the final product.
Characterization Data
| Property | Value |
| Appearance | Light yellow to amber powder/crystals |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Melting Point | 77.0 to 82.0 °C |
| Purity (by GC) | >98.0% |
(Note: The provided characterization data is based on typical values and may vary depending on the experimental conditions and purity of the product.)
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Aromatic amines and phenols are toxic and can be absorbed through the skin. Handle with care.
-
Diazonium salts are unstable and can be explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.
-
Concentrated acids and bases are corrosive. Handle with appropriate care.
This detailed protocol and application note provides a solid foundation for the successful synthesis and exploration of this compound in various research and development settings.
References
Application Notes and Protocols for the Purification of 4-Butyl-4'-hydroxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Butyl-4'-hydroxyazobenzene, a versatile organic intermediate with applications in material science, particularly in the development of photochromic and liquid crystalline materials.[1][2] The following methods are designed to enhance the purity of the synthesized compound, which is crucial for its performance in these advanced applications.
Data Presentation: Comparison of Purification Methods
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Yield (%) | Initial Purity (%) | Final Purity (%) |
| Recrystallization | N/A | Ethanol/Water | ~80-85 | ~90 | >98 |
| N/A | Heptane | ~75-80 | ~90 | >98 | |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 19:1) | ~70-80 | ~90 | >99 |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For 4-Butyl-4'-hydroxyazobenzene, two effective solvent systems are presented below.
Protocol 1A: Recrystallization from Ethanol/Water
This method is effective for many hydroxyazobenzene derivatives and is a good starting point for purification.
Materials:
-
Crude 4-Butyl-4'-hydroxyazobenzene
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Butyl-4'-hydroxyazobenzene in a minimal amount of hot ethanol. Heat the solution gently on a heating mantle or hot plate until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 1B: Recrystallization from Heptane
Heptane is a suitable non-polar solvent for the recrystallization of 4-alkyl-4'-hydroxyazobenzene derivatives.
Materials:
-
Crude 4-Butyl-4'-hydroxyazobenzene
-
Heptane
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of heptane to the crude 4-Butyl-4'-hydroxyazobenzene. Heat the mixture on a heating mantle or hot plate until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool gradually to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of cold heptane.
-
Drying: Dry the purified product under vacuum.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For 4-Butyl-4'-hydroxyazobenzene, a normal-phase chromatography setup using silica gel is effective.
Materials:
-
Crude 4-Butyl-4'-hydroxyazobenzene
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column. Allow the silica to settle, ensuring a uniform and air-free column bed.
-
Sample Loading: Dissolve the crude 4-Butyl-4'-hydroxyazobenzene in a minimum amount of the eluent (or a less polar solvent like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as hexane with a small percentage of ethyl acetate (e.g., 19:1 hexane/ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified 4-Butyl-4'-hydroxyazobenzene under high vacuum to remove any residual solvent.
Mandatory Visualizations
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// Edges Start -> PackColumn; PackColumn -> LoadSample; LoadSample -> Elute; Elute -> CollectFractions; CollectFractions -> Combine; Combine -> Evaporate; Evaporate -> Dry; Dry -> End; } caption="Column chromatography experimental workflow."
References
Characterization Techniques for 4-(4-Butylphenylazo)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of 4-(4-Butylphenylazo)phenol. This azobenzene derivative holds potential in various fields, including as a liquid crystal, a molecular switch, and in drug delivery systems, necessitating a thorough understanding of its physicochemical properties. The following sections detail the primary analytical techniques for elucidating its structure, thermal behavior, and photophysical properties.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the molecular structure and investigating the electronic properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. Azobenzene derivatives typically exhibit two characteristic absorption bands: a high-intensity π-π* transition in the UV region and a lower-intensity n-π* transition in the visible region.[1] The position and intensity of these bands can be influenced by the solvent polarity and the isomerization state (trans or cis) of the azo group. This technique is crucial for monitoring photoisomerization processes.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of 200-700 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for the π-π* and n-π* transitions. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Expected Spectral Data:
| Transition | Expected λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| π-π | ~350-370 | High ( > 20,000) |
| n-π | ~440-460 | Low ( < 1,000) |
| Note: The exact values can vary depending on the solvent and substitution pattern.[1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. Characteristic vibrational frequencies can confirm the presence of the O-H group from the phenol, the N=N azo linkage, C-H bonds of the aromatic rings and the butyl group, and C=C bonds of the aromatic rings.
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet. Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window (e.g., NaCl or CaF₂), or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum: Place the sample in the beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic |
| 2955-2860 | C-H stretch | Aliphatic (Butyl group) |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |
| ~1480-1450 | N=N stretch | Azo group |
| ~1250 | C-O stretch | Phenolic |
| 850-800 | C-H out-of-plane bend | para-substituted aromatic rings |
| Note: The N=N stretching vibration is often weak in the infrared spectrum.[2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the different carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra. For ¹H NMR, typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.
Predicted NMR Data:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90-7.80 | Doublet | 2H | Aromatic protons ortho to -N=N on the butyl-substituted ring |
| ~7.80-7.70 | Doublet | 2H | Aromatic protons ortho to -N=N on the phenol ring |
| ~7.30-7.20 | Doublet | 2H | Aromatic protons meta to -N=N on the butyl-substituted ring |
| ~7.00-6.90 | Doublet | 2H | Aromatic protons meta to -N=N on the phenol ring |
| ~5.0-6.0 (broad) | Singlet | 1H | Phenolic -OH |
| ~2.70-2.60 | Triplet | 2H | -CH₂- attached to the aromatic ring |
| ~1.70-1.55 | Multiplet | 2H | -CH₂- of the butyl chain |
| ~1.45-1.30 | Multiplet | 2H | -CH₂- of the butyl chain |
| ~0.95-0.85 | Triplet | 3H | -CH₃ of the butyl chain |
| Note: The chemical shift of the phenolic proton is highly dependent on concentration and solvent.[4] |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-155 | C-OH of the phenol ring |
| ~150-145 | Aromatic carbons attached to the azo group |
| ~145-140 | Aromatic carbon attached to the butyl group |
| ~130-120 | Aromatic C-H carbons |
| ~115 | Aromatic C-H carbons ortho to the -OH group |
| ~35 | -CH₂- attached to the aromatic ring |
| ~33 | -CH₂- of the butyl chain |
| ~22 | -CH₂- of the butyl chain |
| ~14 | -CH₃ of the butyl chain |
| Note: These are predicted chemical shifts based on related structures.[5][6] |
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of this compound, which is particularly important for applications in materials science and drug delivery.
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of the compound, identify decomposition temperatures, and quantify the residual mass. For azo dyes, the initial weight loss often corresponds to the cleavage of the azo bond.[4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an inert TGA pan (e.g., alumina or platinum).
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature high enough to ensure complete decomposition (e.g., 800 °C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The output is a thermogram (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
-
Data Analysis: Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak) from the DTG curve, and the percentage of residual mass at the final temperature.
Expected Thermal Data:
| Parameter | Expected Value (°C) |
| Onset Decomposition Temperature (T_onset) | 200 - 270 |
| Peak Decomposition Temperature (T_peak) | 250 - 350 |
| Final Residue at 800 °C (%) | Variable |
| Note: The decomposition of azo dyes can be a multi-step process. The thermal stability can be influenced by the substituents on the aromatic rings. |
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an excellent technique for identifying phase transitions such as melting, crystallization, and glass transitions. For compounds like this compound, which may exhibit liquid crystalline properties, DSC can be used to detect the subtle energy changes associated with transitions between solid, liquid crystal, and isotropic liquid phases.[7][8]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it hermetically. An empty sealed pan is used as a reference.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Heating Scan: Equilibrate the sample at a low temperature (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its final transition (e.g., 150 °C).
-
Cooling Scan: Cool the sample at the same rate back to the starting temperature to observe crystallization or other transitions upon cooling.
-
Second Heating Scan: A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Identify endothermic (e.g., melting, solid-to-liquid crystal) and exothermic (e.g., crystallization) transitions. Determine the peak temperatures (T_m, T_c), onset temperatures, and the enthalpy of transitions (ΔH) by integrating the peak areas.
Expected Phase Transition Data:
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Nematic (T_CN) | ~80-100 | Variable |
| Nematic to Isotropic (T_NI) | ~100-120 | Lower than ΔH_CN |
| Note: These values are estimates based on similar 4-alkyl-4'-hydroxyazobenzene compounds. The presence and type of liquid crystalline phases need to be confirmed by complementary techniques like polarized optical microscopy.[7] |
Visualization of Characterization Workflow
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: Workflow for the characterization of this compound.
Caption: Logical relationships of characterization techniques and properties.
References
- 1. Crystal structure of (4Z)-4-[(2E)-3-(2-chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenol, 4-(phenylazo)- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
Application Notes and Protocols for the Photoisomerization of 4-(4-Butylphenylazo)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocols for studying the photoisomerization of 4-(4-Butylphenylazo)phenol, a photochromic molecule with potential applications in various scientific and technological fields, including drug delivery and materials science.[1][2]
Introduction
This compound, also known as 4-Butyl-4'-hydroxyazobenzene, is an azobenzene derivative that exhibits photochromism, the reversible transformation between two isomers with distinct absorption spectra upon light irradiation.[1][2] The molecule exists in a thermally stable trans (E) form and a metastable cis (Z) form. Irradiation with UV light induces a transformation to the cis isomer, while the reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally in the dark.[3] The ability to control the isomeric state of this molecule with light makes it a promising candidate for applications such as light-activated sensors and smart materials.[1][2] This document outlines the necessary materials, equipment, and procedures to investigate the photoisomerization dynamics of this compound.
Materials and Equipment
Materials:
-
This compound (>98.0% purity)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, chloroform, dimethylformamide (DMF))
-
Deionized water
Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Light source for photoisomerization (e.g., high-pressure mercury lamp, UV LED)
-
Bandpass filters (e.g., 365 nm for trans-to-cis isomerization)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter (optional, for studying pH effects)
Data Presentation
The photochromic properties of this compound are characterized by changes in its UV-Vis absorption spectrum upon irradiation. The following table summarizes key photophysical parameters. Note that specific values can be solvent-dependent.[4]
| Parameter | Value | Solvent | Reference |
| trans Isomer Properties | |||
| λmax (π-π* transition) | ~350 - 360 nm | Ethanol/Methanol | [3] |
| Molar Extinction Coefficient (ε) at λmax | High | - | |
| cis Isomer Properties | |||
| λmax (n-π* transition) | ~440 - 450 nm | Ethanol/Methanol | [4] |
| Molar Extinction Coefficient (ε) at λmax | Low | - | [4] |
| Isomerization Dynamics | |||
| trans-to-cis Quantum Yield (Φt→c) | Varies with solvent and excitation wavelength | - | [5] |
| cis-to-trans Thermal Isomerization | Fast (milliseconds to minutes) | Polar solvents (e.g., ethanol) | [3] |
Experimental Protocols
A common method for synthesizing 4-alkyl-4'-hydroxyazobenzenes is through the diazotization of the corresponding 4-alkylaniline followed by an azo coupling reaction with phenol.[2]
Protocol:
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in an acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Stir the mixture for approximately 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling with Phenol:
-
In a separate beaker, dissolve phenol in an alkaline solution (e.g., NaOH solution) and cool it to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the phenol solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate of this compound will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Dry the purified product under vacuum.
-
Protocol:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a chosen spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
From the stock solution, prepare working solutions of the desired concentration (e.g., 10-50 µM) by dilution in the same solvent.
This protocol describes how to monitor the change in the UV-Vis absorption spectrum of this compound upon UV irradiation.
Protocol:
-
Fill a quartz cuvette with the working solution of this compound.
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial absorption spectrum. This spectrum represents the predominantly trans isomer. The main absorption band should be in the UV region (π-π* transition).
-
Remove the cuvette from the spectrophotometer and irradiate it with a UV light source (e.g., 365 nm) for a defined period (e.g., 10-30 seconds).
-
Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.
-
Repeat steps 3 and 4 for incremental irradiation times until no further significant changes in the spectrum are observed. This state is known as the photostationary state (PSS), where the rates of the forward and reverse photo-reactions are equal.
-
Observe the decrease in the absorbance of the π-π* transition band and the increase in the absorbance of the n-π* transition band in the visible region, which is characteristic of the cis isomer.
This protocol outlines the procedure to measure the rate of thermal relaxation from the cis isomer back to the more stable trans isomer.
Protocol:
-
Prepare a sample in the photostationary state enriched with the cis isomer by irradiating the solution with UV light as described in protocol 4.3.
-
Place the cuvette containing the cis-enriched solution in the temperature-controlled sample holder of the UV-Vis spectrophotometer, shielded from external light.
-
Monitor the change in absorbance over time at the λmax of the trans isomer. The absorbance at this wavelength will increase as the cis isomer thermally reverts to the trans form.
-
Record the absorbance at regular time intervals until the spectrum returns to its initial state (that of the pure trans isomer).
-
The kinetics of the thermal isomerization can be analyzed by plotting the natural logarithm of the absorbance change versus time, which should yield a linear relationship for a first-order reaction. The rate constant can be determined from the slope of this line. The thermal isomerization of hydroxyazobenzenes is known to be significantly faster in polar, protic solvents.[3]
Visualizations
Caption: Experimental workflow for synthesis and photoisomerization analysis.
Caption: Photoisomerization pathway of this compound.
References
Application Notes and Protocols for Incorporating 4-(4-Butylphenylazo)phenol into a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butylphenylazo)phenol is an azo dye with a hydrophobic character owing to its butyl group and aromatic rings.[1] The incorporation of such functional dyes into polymer matrices opens up a wide array of applications in materials science and biomedicine. The resulting composite materials can exhibit unique optical properties, making them suitable for optical data storage, non-linear optics, and sensor applications.[2] Furthermore, the azo bond can be cleaved under specific physiological conditions, presenting opportunities for targeted drug delivery systems.[3][4]
This document provides detailed application notes and experimental protocols for the incorporation of this compound into a polymer matrix using the solvent casting technique. It also presents characterization methods and potential applications, with a focus on drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into a polymer matrix.
| Property | Value | Reference |
| Synonyms | 4-Butyl-4'-hydroxyazobenzene | [1] |
| Physical State | Solid | [1] |
| Appearance | Light yellow to amber to dark green powder | [1] |
| Melting Point | 77.0 - 82.0 °C | [1] |
| Solubility | Expected to be soluble in common organic solvents like Toluene, Chloroform, Tetrahydrofuran (THF), and Acetone due to its hydrophobic nature. Poorly soluble in water. | Inferred from the structure and general solubility of similar azo dyes. |
| UV-Vis Absorption (λmax) | Expected in the visible range (around 350-450 nm in common organic solvents), characteristic of the n-π* and π-π* transitions of the azo group. The exact λmax is solvent-dependent. | Inferred from the general properties of azo dyes.[5] |
Application Notes
Optical Materials and Sensors
The incorporation of this compound into transparent polymer matrices such as polystyrene (PS) or poly(methyl methacrylate) (PMMA) can yield films with interesting optical properties. The azo dye can undergo trans-cis photoisomerization upon irradiation with light of a specific wavelength, leading to changes in the refractive index and absorption coefficient of the material.[6] This phenomenon is the basis for applications in:
-
Optical Data Storage: Information can be written and erased by light.
-
Non-linear Optics: Materials can be used for frequency doubling or optical switching.
-
Chemical Sensors: Changes in the local environment (e.g., pH, presence of metal ions) can affect the electronic properties of the azo dye, leading to a detectable color change.
pH-Responsive Drug Delivery Systems
The azo bond is known to be susceptible to reduction under acidic conditions or in the presence of specific enzymes, such as azoreductases found in the gut microbiome.[3] This property can be exploited to design targeted drug delivery systems. A therapeutic agent can be conjugated to the this compound molecule, and this conjugate can then be incorporated into a biocompatible polymer matrix. The release of the drug would be triggered in the desired physiological environment where the azo bond is cleaved.
Experimental Protocols
Protocol 1: Preparation of a this compound-Polystyrene (PS) Film by Solvent Casting
This protocol describes the preparation of a freestanding polymer film containing physically dispersed this compound.
Materials:
-
This compound
-
Polystyrene (PS), high molecular weight
-
Toluene, analytical grade
-
Glass petri dish
-
Leveling surface
-
Vented oven or vacuum oven
Procedure:
-
Preparation of the Polymer-Dye Solution:
-
Prepare a 10% (w/v) stock solution of polystyrene in toluene. Stir until the polymer is completely dissolved. This may take several hours.
-
Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).
-
In a separate vial, mix the desired volumes of the polystyrene and this compound solutions to achieve the target dye concentration in the final film (e.g., 0.1%, 0.5%, 1% w/w with respect to the polymer).
-
Sonicate the mixture for 15 minutes to ensure homogeneous dispersion of the dye.
-
-
Solvent Casting:
-
Place a clean, dry glass petri dish on a leveling surface.
-
Carefully pour the polymer-dye solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface. The volume of the solution will determine the thickness of the final film.
-
Cover the petri dish with a lid that has small openings to allow for slow solvent evaporation. This prevents the formation of defects in the film.
-
Leave the setup in a fume hood at room temperature for 24-48 hours to allow the majority of the solvent to evaporate.
-
-
Drying and Film Retrieval:
-
Transfer the petri dish to a vented oven or a vacuum oven.
-
Dry the film at a temperature below the boiling point of the solvent (e.g., 60-80 °C for toluene) for several hours to remove any residual solvent. For vacuum oven drying, a lower temperature can be used.
-
Once completely dry, carefully peel the film from the glass substrate using tweezers.
-
Illustrative Data:
The following table provides representative data for the characterization of a 1% (w/w) this compound-PS film. (Note: This data is illustrative and based on typical results for similar azo dye/polymer systems).
| Parameter | Value |
| Film Thickness | ~50 µm |
| Dye Loading Efficiency | >95% |
| Glass Transition Temp. (Tg) | Slightly lower than pure PS (~100 °C) |
| UV-Vis λmax (in film) | ~365 nm |
| Photostability | Moderate, may degrade under prolonged UV exposure |
Characterization of the Polymer-Dye Composite
Several techniques can be used to characterize the prepared films:
-
UV-Visible Spectroscopy: To confirm the incorporation of the dye and to study its aggregation state within the polymer matrix.
-
Differential Scanning Calorimetry (DSC): To determine the effect of the dye on the glass transition temperature (Tg) of the polymer, which can provide insights into the plasticizing effect of the dye.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the composite material.
-
Scanning Electron Microscopy (SEM): To examine the surface morphology and cross-section of the film to check for dye aggregation.
-
X-Ray Diffraction (XRD): To determine if the incorporated dye is in a crystalline or amorphous state within the polymer.
Visualizations
Experimental Workflow
Caption: Workflow for preparing an azo dye-polymer film via solvent casting.
Proposed Signaling Pathway for Drug Delivery
Caption: Proposed mechanism for enzyme-triggered drug release from an azo-dye conjugate.
References
- 1. This compound | 2496-21-1 | TCI AMERICA [tcichemicals.com]
- 2. Smart materials based on azo dyes: from light-responsive adhesives to artificial muscles [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Adsorption of azo dyes on polymer materials | Semantic Scholar [semanticscholar.org]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Development of Azo Dye Immobilized Poly (Glycidyl Methacrylate-Co-Methyl Methacrylate) Polymers Composites as Novel Adsorbents for Water Treatment Applications: Methylene Blue-Polymers Composites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabrication of Liquid Crystal Cells with 4-Butyl-4'-hydroxyazobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of liquid crystal (LC) cells utilizing 4-Butyl-4'-hydroxyazobenzene as a photo-alignment layer. This compound is of significant interest due to its liquid crystalline properties and its ability to undergo photoisomerization, which allows for the non-contact alignment of liquid crystals, a critical step in the manufacturing of various electro-optical devices.[1][2]
Introduction
4-Butyl-4'-hydroxyazobenzene is a molecule that exhibits liquid crystalline phases and possesses a photo-responsive azobenzene core.[1][3] The core functionality for liquid crystal alignment stems from the trans-cis isomerization of the azobenzene group upon exposure to ultraviolet (UV) and visible light.[4][5] When a thin film of this material is exposed to linearly polarized UV light, the rod-like trans-isomers align perpendicularly to the polarization direction of the light to minimize light absorption. This induced anisotropy at the surface can then be transferred to a bulk liquid crystal material, directing its molecular orientation without the need for mechanical rubbing, which can introduce dust and static charges.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Butyl-4'-hydroxyazobenzene is presented in Table 1. Understanding these properties is crucial for the design and fabrication of liquid crystal devices.
| Property | Value | Reference |
| Chemical Name | 4-Butyl-4'-hydroxyazobenzene | |
| CAS Number | 2496-21-1 | [3] |
| Molecular Formula | C₁₆H₁₈N₂O | |
| Molecular Weight | 254.33 g/mol | |
| Appearance | Crystalline Solid | |
| Key Characteristics | Photochromic, Liquid Crystalline | [2] |
| Synthesis Method | Diazotization of 4-butylaniline followed by coupling with phenol | [2] |
Experimental Protocols
This section details the step-by-step procedures for fabricating a liquid crystal cell using a 4-Butyl-4'-hydroxyazobenzene photo-alignment layer.
Protocol 1: Substrate Cleaning
Proper cleaning of the indium tin oxide (ITO) coated glass substrates is critical for the uniformity of the alignment layer and the overall performance of the LC cell.
Materials:
-
ITO-coated glass substrates
-
Detergent solution (e.g., 5% Decon 90)
-
Acetone (reagent grade)
-
Isopropyl alcohol (IPA, reagent grade)
-
Deionized (DI) water
-
Pressurized nitrogen or air gun
-
Ultrasonic bath
-
UV-Ozone cleaner or plasma cleaner (optional but recommended)
Procedure:
-
Rinse the ITO substrates with DI water.
-
Place the substrates in a beaker with detergent solution and sonicate in an ultrasonic bath at 50-60°C for 15 minutes.
-
Thoroughly rinse the substrates with flowing DI water for at least 30 minutes.
-
Transfer the substrates to a beaker with acetone and sonicate for 15 minutes.
-
Transfer the substrates to a beaker with isopropyl alcohol and sonicate for 15 minutes.
-
Rinse again with DI water and dry the substrates using a pressurized nitrogen or air gun.
-
For optimal results, treat the cleaned and dried substrates with a UV-Ozone or plasma cleaner for 10-15 minutes immediately before spin coating to remove any remaining organic residues and improve surface wettability.[6]
Protocol 2: Photo-alignment Layer Deposition
This protocol describes the preparation of the 4-Butyl-4'-hydroxyazobenzene solution and its deposition onto the cleaned ITO substrates.
Materials:
-
4-Butyl-4'-hydroxyazobenzene
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform, or Toluene)
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation: Prepare a solution of 4-Butyl-4'-hydroxyazobenzene in a suitable solvent. A starting concentration of 0.1-0.5 wt% is recommended. The optimal concentration may need to be determined empirically.
-
Spin Coating: a. Place a cleaned ITO substrate on the chuck of the spin coater. b. Dispense the 4-Butyl-4'-hydroxyazobenzene solution onto the center of the substrate. c. Spin coat the substrate to form a thin, uniform film. The parameters in Table 2 are suggested as a starting point and should be optimized for the specific solution and desired film thickness.
-
Soft Bake: After spin coating, place the substrate on a hot plate at 80-100°C for 5-10 minutes to evaporate the solvent.
| Parameter | Suggested Starting Value |
| Solution Conc. | 0.2 wt% in DMF |
| Spin Speed | 3000 rpm |
| Spin Time | 30 seconds |
| Acceleration | 1000 rpm/s |
| Soft Bake Temp. | 90 °C |
| Soft Bake Time | 5 minutes |
Protocol 3: Photo-alignment Process
This protocol details the exposure of the alignment layer to polarized UV light to induce anisotropy.
Materials:
-
Substrates coated with 4-Butyl-4'-hydroxyazobenzene
-
UV lamp (mercury lamp or LED)
-
Linear polarizer
-
UV power meter
Procedure:
-
Place the substrate with the alignment layer under the UV lamp.
-
Position the linear polarizer between the UV lamp and the substrate.
-
Expose the substrate to the polarized UV light. The optimal exposure dose will depend on the lamp intensity and the specific properties of the material. A starting point can be estimated from similar azobenzene compounds, which require doses in the range of 5-50 mJ/cm².[7] The wavelength should ideally correspond to the absorption maximum of the trans-isomer of 4-Butyl-4'-hydroxyazobenzene (typically in the 350-450 nm range for azobenzenes).[8]
Protocol 4: Liquid Crystal Cell Assembly and Filling
This protocol describes the construction of the empty cell and filling it with the liquid crystal material.
Materials:
-
Two photo-aligned ITO substrates
-
UV-curable sealant
-
Spacers (e.g., silica microspheres of a desired diameter, typically 3-10 µm)
-
Nematic liquid crystal (e.g., 5CB)
-
Hot plate
-
UV curing system
-
Vacuum chamber
Procedure:
-
Sealant Application: Apply a thin line of UV-curable sealant along the perimeter of one of the aligned substrates, leaving a small gap for filling. The spacers can be mixed with the sealant or sprayed onto the substrate beforehand.
-
Cell Assembly: Place the second aligned substrate on top of the first, with the alignment layers facing each other. The alignment direction of the top substrate should be oriented either parallel (for a parallel-aligned cell) or perpendicular (for a twisted nematic cell) to the bottom substrate.
-
Curing: Gently press the substrates together and expose the sealant to a UV light source to cure it, forming a sealed cell with a defined gap.
-
Liquid Crystal Filling: a. Place the empty cell in a vacuum chamber. b. Place a drop of the nematic liquid crystal at the filling gap. c. Evacuate the chamber and then slowly vent it. The pressure difference will cause the liquid crystal to be drawn into the cell via capillary action. d. The cell can be gently heated to the isotropic phase of the liquid crystal during filling to reduce viscosity and prevent air bubbles.
-
Sealing: Once the cell is filled, seal the filling gap with a small amount of sealant and cure it.
Visualizations
Experimental Workflow
Caption: Workflow for LC cell fabrication.
Molecular Alignment Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Submicron-scale liquid crystal photo-alignment - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Homeotropic alignment of nematic liquid crystals by a photocross-linkable organic monomer containing dual photofunctional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications for plasma cleaning by Naen Tech - cnplasma.com [cnplasma.com]
- 7. High-sensitivity aminoazobenzene chemisorbed monolayers for photoalignment of liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Liquid Crystal Alignment with 4-(4-Butylphenylazo)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for inducing nematic liquid crystal alignment using the azo dye 4-(4-Butylphenylazo)phenol. The protocols are based on established photoalignment techniques for analogous azo compounds and provide a framework for achieving uniform liquid crystal orientation for various applications, including display technologies, biosensors, and drug delivery systems.
Introduction
Photoalignment is a non-contact method for aligning liquid crystal (LC) molecules on a substrate. This technique utilizes polarized light to induce anisotropy in a thin film of a photosensitive material, which then directs the orientation of the adjacent LC molecules. Azo dyes, such as this compound, are effective photoalignment agents due to their ability to undergo reversible trans-cis photoisomerization upon exposure to light of a specific wavelength.[1] The elongated trans isomer is typically stable in the dark. Upon irradiation with linearly polarized light corresponding to its absorption band, the azo dye molecules align themselves perpendicular to the polarization direction of the incident light to minimize light absorption. This molecular reorientation at the substrate surface creates an "easy axis" that directs the alignment of the liquid crystal molecules.
Synthesis of this compound
A plausible synthetic route for this compound involves a diazo coupling reaction between diazotized 4-butylaniline and phenol.[2]
Materials:
-
4-Butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
-
Preparation of Phenol Solution:
-
Dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate of this compound will form.
-
Continue stirring for 1-2 hours to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Filter the precipitate and wash it with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Experimental Protocols
Preparation of the Photoalignment Layer
Materials and Equipment:
-
Glass or quartz substrates
-
This compound
-
Solvent (e.g., N,N-dimethylformamide (DMF), Toluene)
-
Spin coater
-
Hot plate
-
Ultrasonic bath
Protocol:
-
Substrate Cleaning:
-
Thoroughly clean the glass or quartz substrates by sonication in a sequence of detergent solution, deionized water, and isopropyl alcohol.
-
Dry the substrates with a stream of nitrogen gas and bake them on a hot plate at 120 °C for 30 minutes to remove any residual moisture.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., 0.1-1.0 wt% in DMF). The optimal concentration may need to be determined experimentally.[3]
-
Ensure the solution is fully dissolved, using gentle heating or sonication if necessary.
-
-
Spin Coating:
-
Deposit the this compound solution onto the cleaned substrate.
-
Spin coat the substrate to achieve a thin, uniform film. Typical spin coating parameters are a two-step process: 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds. These parameters should be optimized to achieve the desired film thickness (typically in the range of a few nanometers to tens of nanometers).[4]
-
-
Baking (Annealing):
-
Bake the coated substrate on a hot plate at a temperature below the glass transition temperature of the dye (e.g., 80-100 °C) for 10-30 minutes to evaporate the solvent and improve the film quality.
-
Photoalignment Procedure
Equipment:
-
Linearly polarized UV or visible light source (e.g., mercury lamp with a bandpass filter, laser)
-
Polarizer
-
Rotation stage
Protocol:
-
Light Source Selection:
-
The wavelength of the light source should correspond to the absorption maximum of the trans-isomer of this compound. This is typically in the UV-A or blue region of the spectrum.
-
-
Polarized Light Exposure:
-
Place the substrate with the alignment layer on a rotation stage.
-
Expose the substrate to linearly polarized light. The polarization direction will determine the perpendicular alignment direction of the liquid crystal molecules.
-
The required exposure dose will depend on the light intensity and the specific dye. A typical starting point is an exposure energy of 1-10 J/cm².[5]
-
-
Controlling Pretilt Angle (Optional):
-
A non-zero pretilt angle (the angle between the liquid crystal director and the substrate surface) can be induced by a two-step exposure process.[5]
-
First, expose the substrate to linearly polarized light at normal incidence.
-
Second, expose the substrate to unpolarized or polarized light at an oblique angle. The angle of incidence will influence the resulting pretilt angle.
-
Liquid Crystal Cell Assembly and Characterization
Materials and Equipment:
-
Nematic liquid crystal (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB)[6]
-
Two photoaligned substrates
-
Spacers of desired thickness (e.g., 5-20 µm)
-
UV-curable sealant
-
Polarizing optical microscope (POM)
-
Crystal rotation method setup for pretilt angle measurement
-
Setup for anchoring energy measurement (e.g., torque balance method)
Protocol:
-
Cell Assembly:
-
Assemble a "sandwich" cell with two photoaligned substrates, with the alignment layers facing each other.
-
Use spacers to maintain a uniform cell gap.
-
The relative orientation of the alignment directions on the two substrates can be parallel (for a planar aligned cell) or twisted (for a twisted nematic cell).
-
Seal the edges of the cell with a UV-curable sealant, leaving two small openings for filling.
-
-
Liquid Crystal Filling:
-
Fill the cell with the nematic liquid crystal in its isotropic phase (by heating it above its clearing point) via capillary action.
-
Slowly cool the filled cell to the nematic phase.
-
-
Characterization:
-
Alignment Quality: Observe the cell under a polarizing optical microscope. A uniform alignment will result in a uniform extinction of light when the alignment direction is parallel to one of the polarizers.
-
Pretilt Angle: Measure the pretilt angle using the crystal rotation method or other suitable techniques.[7]
-
Anchoring Energy: Determine the azimuthal anchoring energy, which quantifies the strength of the alignment, using methods such as the torque balance method.[1]
-
Data Presentation
| Parameter | Typical Value/Range | Liquid Crystal | Reference System |
| Alignment Layer Thickness | 1 - 50 nm | - | Azo Dyes (General)[5] |
| UV Exposure Dose | 50 mJ/cm² - 10 J/cm² | - | Azo Dyes (General)[5] |
| Azimuthal Anchoring Energy | 10⁻⁶ - 10⁻⁴ J/m² | Nematic LCs | Azo Dyes (General)[1] |
| Pretilt Angle | 0 - 10° (can be controlled) | Nematic LCs | Azo Dyes (General)[5] |
Visualizations
Photoalignment Mechanism
Caption: Mechanism of liquid crystal photoalignment using an azo dye.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Study of azo dye surface command photoalignment material for photonics applications [opg.optica.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Butylphenylazo)phenol as a Photo-Responsive Trigger
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butylphenylazo)phenol is a photo-responsive molecule belonging to the azobenzene family. Azobenzene and its derivatives are known for their reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This property makes them attractive candidates for use as molecular switches in various applications, including light-triggered drug delivery, photodynamic therapy, and the development of photo-responsive materials.[1][2][3] The trans isomer is thermodynamically more stable, while the cis isomer is the metastable state. The isomerization from the trans to the cis form is typically induced by UV light, and the reverse isomerization can be triggered by visible light or occurs thermally in the dark.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound as a photo-responsive trigger.
Physicochemical and Photochemical Properties
The photo-responsive behavior of this compound is governed by its photochemical properties. While specific experimental data for this exact compound is not widely published, the following table summarizes typical properties for closely related 4-alkyl-4'-hydroxyazobenzenes. These values serve as a good starting point for experimental design.
| Property | Description | Typical Value Range |
| λmax (trans) | Wavelength of maximum absorbance for the π-π* transition of the trans isomer. | ~350 - 360 nm |
| λmax (cis) | Wavelength of maximum absorbance for the n-π* transition of the cis isomer. | ~440 - 450 nm |
| Φtrans→cis | Quantum yield for trans-to-cis photoisomerization. This represents the efficiency of the photochemical conversion. | 0.1 - 0.3 |
| Φcis→trans | Quantum yield for cis-to-trans photoisomerization. | 0.4 - 0.6 |
| t1/2 (thermal) | Thermal half-life of the cis isomer, indicating its stability in the dark before reverting to the trans form. | Minutes to Hours (highly dependent on solvent and temperature) |
Note: The exact values for this compound should be determined experimentally under the specific conditions of use.
Synthesis Protocol
A general and adaptable method for the synthesis of this compound involves the diazotization of 4-butylaniline followed by an azo coupling reaction with phenol.
Materials:
-
4-butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling with Phenol:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition. A colored precipitate of this compound will form.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring the mixture for another 1-2 hours.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product completely.
-
Filter the crude product, wash it with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Application 1: Light-Triggered Drug Release from Liposomes
The photoisomerization of this compound incorporated into a liposomal membrane can induce a conformational change that disrupts the lipid bilayer, leading to the release of an encapsulated drug.[1][2][3]
Experimental Workflow: Light-Triggered Drug Release
Caption: Workflow for light-triggered drug release from liposomes.
Protocol: Preparation of Photo-Responsive Liposomes and Drug Release
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Doxorubicin (or other model drug)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
UV lamp (e.g., 365 nm)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Drug-Loaded Liposomes:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio would be 50:40:10 (DSPC:Cholesterol:Azobenzene derivative).
-
Remove the chloroform under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of doxorubicin in PBS by vortexing.
-
The lipid suspension is then subjected to several freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane multiple times using a lipid extruder to form unilamellar vesicles.
-
Remove the unencapsulated drug by dialysis against PBS.
-
-
Light-Triggered Drug Release:
-
Place a known concentration of the drug-loaded liposome suspension in a quartz cuvette.
-
Irradiate the sample with a UV lamp at 365 nm for a specified period.
-
At various time points, take aliquots of the liposome suspension.
-
-
Quantification of Released Drug:
-
Separate the released drug from the liposomes using dialysis or size exclusion chromatography.
-
Quantify the amount of released doxorubicin by measuring its fluorescence intensity (Excitation: ~480 nm, Emission: ~590 nm).
-
Calculate the percentage of drug release relative to the total encapsulated drug.
-
Application 2: Assessment of Photodynamic Activity
While azobenzenes are primarily known for photoisomerization, some derivatives can generate reactive oxygen species (ROS) upon irradiation, which is the principle of photodynamic therapy (PDT). This protocol outlines a method to assess the potential of this compound as a photosensitizer for PDT.
Signaling Pathway: Photodynamic Therapy
Caption: Simplified pathway of photodynamic therapy.
Protocol: In Vitro Phototoxicity Assay (MTT Assay)
This protocol is used to determine the light-induced cytotoxicity of this compound on a cancer cell line.[4][5][6][7]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Light source (e.g., UV-A lamp or a specific wavelength LED array)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with cell culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include control wells with medium and DMSO only.
-
Incubate the plates for a specific period (e.g., 4-24 hours).
-
-
Irradiation:
-
Divide the plates into two groups: a "dark" group (kept in the dark) and a "light" group.
-
Wash the cells with PBS to remove the compound-containing medium and add fresh medium.
-
Expose the "light" group plates to a light source for a defined duration and light dose. The wavelength should correspond to the absorption of the compound.
-
-
MTT Assay:
-
After irradiation, incubate both "dark" and "light" group plates for another 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Compare the viability of the "dark" and "light" groups to determine the phototoxicity of this compound.
-
Conclusion
This compound presents a versatile molecular tool for applications requiring photo-responsive control. The protocols provided herein offer a starting point for researchers to explore its potential in light-triggered drug delivery and photodynamic therapy. It is crucial to experimentally determine the specific photochemical properties of the synthesized compound and to optimize the protocols for the specific application and experimental setup.
References
- 1. Azobenzene-based liposomes with nanomechanical action for cytosolic chemotherapeutic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Holographic Recording Using Polymers Doped with 4-Butyl-4'-hydroxyazobenzene
Introduction
Azobenzene-containing polymers are a significant class of materials for holographic applications due to the photo-induced isomerization of the azobenzene chromophores.[1] When exposed to polarized light, these molecules undergo trans-cis-trans isomerization cycles, leading to their reorientation perpendicular to the polarization direction of the light.[2] This process creates a periodic modulation of the refractive index and absorption in the polymer film, forming a holographic grating. 4-Butyl-4'-hydroxyazobenzene is a versatile organic intermediate known for its photochromic and liquid crystalline properties, making it a promising candidate for doping polymers like poly(methyl methacrylate) (PMMA) for advanced holographic recording applications.[3][4] These materials are being explored for uses in optical data storage, dynamic 3D displays, and all-optical signal processing.[4][5][6]
Protocol 1: Synthesis of 4-Butyl-4'-hydroxyazobenzene
This protocol describes the synthesis of 4-Butyl-4'-hydroxyazobenzene via a diazo coupling reaction. The process involves the diazotization of 4-butylaniline followed by an electrophilic substitution reaction with phenol.[4][7]
Materials and Reagents:
-
4-Butylaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure the complete formation of the 4-butylbenzenediazonium chloride salt.
-
-
Preparation of Phenolate Solution:
-
Dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in a separate ice bath. The alkaline condition activates the phenol for the coupling reaction.[7]
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold phenolate solution with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form. The coupling preferably occurs at the para-position of the phenol ring to minimize steric hindrance.[7]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified 4-Butyl-4'-hydroxyazobenzene.
-
Dry the final product in a vacuum oven.
-
Protocol 2: Preparation of Doped Polymer Films
This protocol outlines the fabrication of guest-host films by dissolving 4-Butyl-4'-hydroxyazobenzene into a PMMA matrix and creating a thin film using spin-coating.
Materials and Reagents:
-
Poly(methyl methacrylate) (PMMA)
-
4-Butyl-4'-hydroxyazobenzene (synthesized in Protocol 1)
-
Toluene (or another suitable solvent like chloroform)
-
Glass substrates
-
0.2 µm filter
Procedure:
-
Solution Preparation:
-
Prepare a solution of PMMA in toluene (e.g., 10% w/v).
-
Add the 4-Butyl-4'-hydroxyazobenzene dye to the PMMA solution. A typical doping concentration is 3-10% by weight relative to the PMMA.[2][8]
-
Stir the mixture for several hours (e.g., 12 hours) in the dark to ensure the dye is completely dissolved and uniformly dispersed.[8]
-
-
Spin-Coating:
-
Clean the glass substrates thoroughly.
-
Filter the dye-doped polymer solution using a 0.2 µm filter to remove any particulate matter.[5]
-
Dispense the solution onto a glass substrate mounted on a spin-coater.
-
Spin-coat at a desired speed (e.g., 2000-5500 rpm) to achieve the target film thickness.[2][8] Film thickness can range from micrometers to several millimeters depending on the application.[9]
-
-
Drying and Annealing:
-
Dry the coated films on a hot plate at a moderate temperature (e.g., 80 °C for 30 minutes) to remove the bulk of the solvent.[5][8]
-
Further anneal the films at a temperature near the glass transition temperature of PMMA (Tg ≈ 110 °C), for instance at 115-120 °C for a few minutes, to remove any residual solvent and relieve mechanical stress.[5][8]
-
Protocol 3: Holographic Recording
This protocol describes a standard experimental setup for recording a holographic grating in the prepared polymer film using a two-beam interference technique.
Equipment:
-
Continuous-wave (CW) laser (e.g., Nd:YVO₄ laser at 532 nm or Ar-ion laser at 514.5 nm, chosen to be within the dye's absorption band).[10][11]
-
Beam splitter
-
Mirrors
-
Half-wave plates (HWP)
-
Polarizing beam splitter (PBS)
-
Spatial filters and collimators
-
Sample holder
-
Photodetector and power meter
-
Probe laser with a wavelength outside the absorption band (e.g., He-Ne laser at 633 nm) to read the diffraction efficiency in real-time.[2]
Procedure:
-
Optical Setup:
-
Arrange the optical components as shown in the diagram below. A laser beam is split into two beams of equal intensity, often referred to as the signal and pump beams.[10]
-
Use half-wave plates and polarizers to control the polarization of each beam. For an intensity grating, both beams should have the same polarization (e.g., both vertical). For a polarization grating, the beams should have orthogonal polarizations (e.g., one vertical, one horizontal, or left and right circular).[2][9]
-
Expand and collimate both beams to ensure a uniform intensity profile over the sample area.
-
-
Holographic Recording:
-
Mount the dye-doped polymer film at the intersection point of the two beams.
-
The two coherent beams interfere within the film, creating a periodic light pattern (the interference pattern).
-
This pattern induces the photo-orientation of the azobenzene molecules, creating a corresponding modulation of the refractive index, thus recording a phase hologram.
-
The recording is performed for a specific exposure time, which can range from seconds to minutes depending on beam intensity and material sensitivity.
-
-
Measuring Diffraction Efficiency:
-
The diffraction efficiency (η) is the ratio of the power of the first-order diffracted beam to the power of the incident reading beam.[10]
-
During or after recording, the grating can be probed with a non-destructive laser beam (e.g., 633 nm).
-
To measure η, one of the writing beams is blocked, and the other acts as the reading beam. A photodetector measures the power of the diffracted beam.
-
Mechanism of Grating Formation
The formation of the holographic grating in azobenzene-doped polymers is driven by photo-orientation.
-
Photoisomerization: When an azobenzene molecule absorbs a photon of appropriate wavelength, it undergoes isomerization from its stable trans state to a cis state.[12]
-
Reorientation: The cis isomer is less stable and can relax back to the trans state either thermally or by absorbing another photon. This trans-cis-trans isomerization cycle occurs repeatedly. The probability of absorption is highest when the molecule's transition dipole moment is aligned with the light's electric field vector.
-
Anisotropy: Through many isomerization cycles, molecules tend to accumulate in orientations perpendicular to the polarization of the incident light, where they are less likely to be excited. This results in a macroscopic optical anisotropy (birefringence and dichroism).
-
Grating Formation: In a holographic setup, the interfering beams create a spatially modulated light pattern (in either intensity or polarization). This pattern impresses a corresponding spatial modulation of molecular orientation, which in turn creates a periodic modulation of the refractive index, forming the diffraction grating.
Data Presentation: Representative Performance
The holographic performance of polymer films doped with 4-Butyl-4'-hydroxyazobenzene is expected to be comparable to other acceptor-donor substituted azobenzene dyes. The table below summarizes representative quantitative data from studies on similar systems.
| Parameter | Representative Value | Conditions / Notes | Source |
| Material Composition | 3-10 wt.% Azo Dye in PMMA | Higher concentrations can lead to aggregation. | [2][8] |
| Film Thickness | 1.0 - 100 µm | Thicker films can achieve higher diffraction efficiency but may suffer from scattering. | [5][9] |
| Recording Wavelength | 514.5 nm / 532 nm | Must be within the π-π* absorption band of the dye. | [2][10] |
| Recording Intensity | 5 - 50 mW/cm² | Higher intensity can lead to faster recording times. | [10][13] |
| Max. Diffraction Efficiency (η) | 0.2% - 25% | Varies significantly with material composition, thickness, and recording conditions (polarization, beam angle). | [13][14] |
| Response Time (Growth) | 5 - 60 seconds | Time to reach saturation of diffraction efficiency. | [14] |
| Decay Time | 3 - 10 seconds | Decay of the grating after the recording beams are turned off. Some permanent grating may remain. | [5][14] |
References
- 1. 117.239.78.102:8080 [117.239.78.102:8080]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. OPG [opg.optica.org]
- 10. Holographic recording and light amplification in doped polymer film [opg.optica.org]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Holographic Performance of Azo-Carbazole Dye-Doped UP Resin Films Using a Dyeing Process | MDPI [mdpi.com]
Application Notes and Protocols for Measuring the Quantum Yield of 4-(4-Butylphenylazo)phenol Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butylphenylazo)phenol is a derivative of azobenzene, a class of chemical compounds renowned for their photochromic properties. Upon irradiation with light of a specific wavelength, these molecules can undergo a reversible isomerization between their thermally stable trans (E) and metastable cis (Z) forms. This photoisomerization is the foundation for a wide range of applications, including molecular switches, optical data storage, and photopharmacology. The efficiency of this photochemical process is quantified by the photoisomerization quantum yield (Φ), which is defined as the number of molecules isomerized per photon absorbed.
These application notes provide a detailed protocol for the determination of the photoisomerization quantum yield of this compound. The methodology is based on UV-Vis spectroscopy and chemical actinometry, a reliable and widely used technique for such measurements.
Principle and Signaling Pathway
The photoisomerization of this compound involves the electronic excitation of the molecule upon absorption of a photon. The trans isomer is characterized by a strong π-π* absorption band in the UV region (around 350 nm) and a weaker n-π* absorption band in the visible region. Irradiation within the π-π* band typically leads to efficient isomerization to the cis form. The cis isomer has a different absorption spectrum, which allows for the spectroscopic monitoring of the isomerization process.
The isomerization can proceed through two main pathways after photoexcitation: a rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. For 4-hydroxyazobenzenes, the isomerization kinetics can be significantly influenced by the solvent due to hydrogen bonding and the potential for azo-hydrazone tautomerization, which can provide an alternative, lower-energy pathway for the thermal cis-to-trans relaxation.[1][2][3]
Figure 1: Simplified Jablonski diagram illustrating the photoisomerization of this compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide)
-
Potassium ferrioxalate (for actinometry)
-
1,10-Phenanthroline solution (for actinometry)
-
Sodium acetate buffer (for actinometry)
-
Sulfuric acid (for actinometry)
-
UV-Vis spectrophotometer
-
Light source (e.g., LED or lamp with appropriate filters)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Dark room or light-proof enclosure
Protocol 1: Determination of Photon Flux using Chemical Actinometry
The first step in determining the quantum yield is to accurately measure the photon flux of the light source at the irradiation wavelength. Potassium ferrioxalate is a common and reliable chemical actinometer for the UV and visible regions.
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid. This solution should be prepared in the dark and stored in a light-proof container.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and place it in the sample holder in the same position where the sample will be irradiated. Irradiate the solution for a known period (e.g., 60 seconds). A non-irradiated solution should be kept as a dark control.
-
Development: After irradiation, take a known volume of the irradiated solution and the dark control, and add a solution of 1,10-phenanthroline and a sodium acetate buffer. The Fe²⁺ ions produced upon photoreduction of the ferrioxalate complex will form a colored complex with 1,10-phenanthroline.
-
Measurement: Measure the absorbance of the colored complex at 510 nm using a UV-Vis spectrophotometer.
-
Calculation of Photon Flux: The number of moles of Fe²⁺ formed can be calculated using the molar absorptivity of the Fe²⁺-phenanthroline complex. The photon flux can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
References
Application of 4-(4-Butylphenylazo)phenol in Optical Data Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butylphenylazo)phenol, a member of the azobenzene dye family, is a versatile photochromic and liquid crystalline molecule with significant potential in the field of optical data storage. Its utility stems from the reversible trans-cis isomerization of the azo group upon exposure to light of specific wavelengths. This photoisomerization process induces changes in the material's refractive index and birefringence, enabling the recording, storage, and retrieval of data. This document provides detailed application notes and protocols for the use of this compound in optical data storage, with a focus on holographic recording in polymer matrices. The unique molecular structure of this compound, featuring a butyl group and a hydroxyl group, allows for its incorporation into various polymer matrices and contributes to its liquid crystalline properties, which can be advantageous for achieving high-density data storage.[1][2]
Principle of Operation
The application of this compound in optical data storage is based on the principle of photo-orientation. When embedded in a polymer matrix, the rod-shaped trans isomers of the dye molecules are randomly oriented. Upon irradiation with linearly polarized light, typically from a laser, the molecules that absorb the light undergo trans-cis isomerization. The subsequent thermal or light-induced cis-trans back-isomerization is a random process. Over multiple isomerization cycles, there is a statistical accumulation of trans isomers with their long molecular axis oriented perpendicular to the polarization direction of the incident light. This molecular reorientation creates an anisotropy in the material, leading to a localized change in the refractive index, known as photoinduced birefringence. This change in refractive index is the basis for recording data bits or holographic gratings. The stored information can be read by a lower-power laser beam by detecting the changes in light polarization or through diffraction from the recorded grating. The data can be erased by irradiating the material with circularly polarized or unpolarized light, which randomizes the molecular orientation, or by heating the material above its glass transition temperature.
Quantitative Data Summary
| Parameter | Typical Value Range | Units | Notes |
| Recording Wavelength | 400 - 550 | nm | Dependent on the absorption spectrum of the trans isomer. |
| Readout Wavelength | > 600 | nm | Typically a wavelength that is not absorbed by the dye to prevent data erasure. |
| Recording Sensitivity | 10 - 1000 | cm²/J | A measure of the energy required to induce a certain change in refractive index. |
| Diffraction Efficiency | 1 - 80 | % | The ratio of the diffracted light intensity to the incident light intensity. Highly dependent on film thickness and dye concentration. |
| Photoinduced Birefringence (Δn) | 10⁻⁴ - 10⁻² | - | The maximum change in refractive index upon irradiation. |
| Response Time (Writing) | Milliseconds to Seconds | - | The time required to write a data bit or grating. |
| Data Stability (Retention Time) | Minutes to Years | - | The duration for which the recorded information is stable at a given temperature. Can be enhanced by using polymer matrices with high glass transition temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a standard diazotization and azo coupling reaction.[1]
Materials:
-
4-Butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of 4-Butylaniline:
-
Dissolve a specific molar amount of 4-butylaniline in a solution of concentrated HCl and water in a beaker, and cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the 4-butylaniline) to the 4-butylaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt solution.
-
-
Azo Coupling with Phenol:
-
In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A colored precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Filter the crude product using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.
-
Dry the purified product in a vacuum oven.
-
Protocol 2: Preparation of this compound-Doped PMMA Films for Optical Data Storage
This protocol details the preparation of a guest-host polymer film suitable for holographic data storage.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Glass microscope slides
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a solution of PMMA in THF (e.g., 10% w/v).
-
Prepare a stock solution of this compound in THF.
-
Mix the PMMA solution and the dye solution to achieve the desired dye concentration (e.g., 1-10 wt% of dye with respect to PMMA). Stir the mixture until a homogeneous solution is obtained.
-
-
Film Casting:
-
Clean the glass slides thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry them.
-
Deposit a small amount of the polymer-dye solution onto the center of a glass slide.
-
Spin-coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to obtain a thin film of uniform thickness. The thickness can be controlled by varying the solution concentration and spin speed.
-
-
Drying:
-
Dry the films on a hot plate at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for several hours or in a vacuum oven to remove the residual solvent.
-
Protocol 3: Holographic Grating Recording and Readout
This protocol outlines the basic procedure for recording a simple holographic grating in the prepared polymer film.
Equipment:
-
A laser with a suitable wavelength for writing (e.g., 488 nm or 532 nm Argon-ion or DPSS laser)
-
A lower power laser for readout (e.g., 633 nm He-Ne laser)
-
Beam splitter, mirrors, and lenses to create a two-beam interference setup
-
Polarizers and waveplates
-
Photodetector and power meter
-
Rotation stage for the sample
Procedure:
-
Optical Setup:
-
Arrange the optical components to split the writing laser beam into two beams of equal intensity (the object and reference beams).
-
Use mirrors and lenses to make the two beams interfere at the location of the polymer film sample, mounted on a rotation stage. The angle between the two beams will determine the period of the holographic grating.
-
-
Recording:
-
Expose the this compound-doped PMMA film to the interference pattern for a specific duration (the exposure time). The energy of the laser beams will induce photoisomerization and subsequent molecular reorientation, forming a refractive index grating.
-
-
Readout:
-
Block the object beam and illuminate the recorded grating with the reference beam (now acting as the readout beam).
-
A diffracted beam will emerge from the grating. Measure the intensity of the first-order diffracted beam using a photodetector.
-
The diffraction efficiency can be calculated as the ratio of the diffracted beam intensity to the incident readout beam intensity.
-
-
Erasure:
-
The recorded grating can be erased by uniformly illuminating the film with a single beam of the writing laser with circular polarization or by heating the film.
-
Visualizations
Caption: Experimental workflow for the application of this compound in optical data storage.
Caption: Mechanism of photoinduced data storage using this compound.
References
Application Notes and Protocols for 4-Butyl-4'-hydroxyazobenzene in Smart Window Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butyl-4'-hydroxyazobenzene is a versatile photochromic and liquid crystalline molecule that holds significant promise for the development of next-generation smart window technologies. Its ability to undergo reversible isomerization from a thermally stable trans state to a metastable cis state upon exposure to ultraviolet (UV) light, and revert to the trans state with visible light or heat, allows for dynamic control over light transmission. When incorporated as a guest molecule in a liquid crystal host, this photo-switching behavior can be used to modulate the alignment of the liquid crystal molecules, thereby altering the optical properties of the device from transparent to opaque or colored states. These application notes provide a comprehensive overview of the use of 4-Butyl-4'-hydroxyazobenzene in smart window technology, including its synthesis, device fabrication, and performance characteristics.
Principle of Operation: A Guest-Host Liquid Crystal System
The smart window functionality is typically achieved by employing a guest-host liquid crystal (GHLC) device. In this system, the dichroic 4-Butyl-4'-hydroxyazobenzene (guest) molecules are dispersed within a nematic liquid crystal (host). The elongated, rod-like trans-isomer of the azobenzene molecule aligns with the liquid crystal director, resulting in a state with specific light absorption properties. Upon UV irradiation, the molecule transforms into its bent cis-isomer, disrupting the local liquid crystal ordering and leading to a change in the device's transparency or color.
Data Presentation
Performance Characteristics of Azobenzene-Based Smart Windows
While specific quantitative data for 4-Butyl-4'-hydroxyazobenzene in a fully characterized smart window device is not extensively available in publicly accessible literature, the following table summarizes typical performance metrics for smart windows based on similar azobenzene derivatives in guest-host liquid crystal systems. This data provides a benchmark for the expected performance of a device utilizing 4-Butyl-4'-hydroxyazobenzene.
| Parameter | Typical Value | Conditions |
| Transmittance Range | 15% - 80% | Varies with dye concentration and cell thickness |
| Switching Speed (Rise Time) | < 100 ms | From opaque to transparent state upon applying voltage |
| Switching Speed (Decay Time) | < 200 ms | From transparent to opaque state upon removing voltage |
| Driving Voltage | 5 - 20 V | Dependent on cell gap and liquid crystal material |
| Durability (Cycling) | > 10,000 cycles | With minimal degradation in performance |
| Coloration Efficiency | High | Efficient light modulation at low dye concentrations |
Experimental Protocols
Protocol 1: Synthesis of 4-Butyl-4'-hydroxyazobenzene
This protocol describes a standard laboratory procedure for the synthesis of 4-Butyl-4'-hydroxyazobenzene via a diazo coupling reaction.
Materials:
-
4-Butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Ice
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Diazotization of 4-Butylaniline: a. In a 250 mL beaker, dissolve 4-butylaniline in a solution of concentrated HCl and deionized water. Cool the mixture to 0-5 °C in an ice bath with constant stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-butylaniline solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt. c. Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.
-
Preparation of Phenol Solution: a. In a separate 500 mL beaker, dissolve phenol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form immediately. b. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolation and Purification: a. Isolate the crude product by vacuum filtration using a Büchner funnel. b. Wash the precipitate with cold deionized water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 4-Butyl-4'-hydroxyazobenzene crystals. d. Dry the purified product in a vacuum oven at a low temperature.
Protocol 2: Fabrication of a Guest-Host Liquid Crystal Smart Window Cell
This protocol outlines the steps for fabricating a basic guest-host liquid crystal cell incorporating 4-Butyl-4'-hydroxyazobenzene.
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution (e.g., PIA-5550)
-
Nematic liquid crystal host (e.g., 5CB, E7)
-
4-Butyl-4'-hydroxyazobenzene
-
UV-curable sealant with spacer beads (e.g., 10-20 µm diameter)
-
UV light source (365 nm)
-
Spin coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
Vacuum chamber
-
Polarizers
Procedure:
-
Substrate Cleaning: a. Thoroughly clean the ITO-coated glass substrates with a sequence of detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. b. Dry the substrates with a stream of nitrogen gas.
-
Alignment Layer Coating: a. Spin-coat a thin layer of polyimide alignment solution onto the conductive side of the ITO substrates. b. Pre-bake the coated substrates on a hot plate to remove the solvent, followed by a hard bake at a higher temperature as per the manufacturer's instructions to cure the polyimide.
-
Alignment Layer Rubbing: a. Unidirectionally rub the cured polyimide layer with a velvet cloth-wrapped roller to create microgrooves that will align the liquid crystal molecules.
-
Cell Assembly: a. Apply a UV-curable sealant containing spacer beads around the perimeter of one of the rubbed substrates. b. Assemble the second substrate on top of the first, with the rubbing directions aligned either parallel or anti-parallel to each other, to form an empty cell. c. Expose the cell to UV light to cure the sealant and create a fixed cell gap defined by the spacer beads.
-
Liquid Crystal Mixture Preparation: a. Prepare a guest-host mixture by dissolving a small percentage (e.g., 1-5 wt%) of 4-Butyl-4'-hydroxyazobenzene in the nematic liquid crystal host. The mixture may need to be heated and stirred to ensure complete dissolution.
-
Cell Filling: a. Place the empty cell in a vacuum chamber and evacuate the air. b. Introduce the guest-host liquid crystal mixture to the edge of the cell opening. c. Slowly release the vacuum, allowing the liquid crystal mixture to be drawn into the cell by capillary action.
-
Sealing and Finalization: a. Seal the filling port with a UV-curable sealant. b. Attach polarizers to the outer surfaces of the glass substrates. The orientation of the polarizers will depend on the desired mode of operation (e.g., parallel or crossed).
Visualizations
Signaling Pathway for Photo-Switching
Caption: Photo-isomerization of 4-Butyl-4'-hydroxyazobenzene and its effect on the liquid crystal host.
Experimental Workflow for Smart Window Fabrication
Caption: Workflow for the fabrication of a guest-host liquid crystal smart window.
Conclusion
4-Butyl-4'-hydroxyazobenzene presents a compelling material for the advancement of smart window technology. Its photochromic and liquid crystalline properties enable the fabrication of dynamic glazing that can modulate light transmission in response to an external stimulus. The protocols provided herein offer a foundational framework for the synthesis of this material and the fabrication of prototype smart window devices. Further research and development are encouraged to optimize the performance characteristics, including switching speed, durability, and coloration efficiency, to realize the full potential of this technology in energy-efficient buildings and other applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Butylphenylazo)phenol
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields or other issues during the synthesis of 4-(4-Butylphenylazo)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
The synthesis is a two-step process:
-
Diazotization: An aromatic primary amine, 4-butylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a 4-butyldiazonium salt.[1][2]
-
Azo Coupling: The resulting diazonium salt solution is then reacted with phenol in a basic medium. The diazonium salt acts as an electrophile and attacks the electron-rich phenol ring, typically at the para-position, to form the final azo compound, this compound.[3][4][5]
Caption: General workflow for the synthesis of this compound.
Q2: Why is strict temperature control essential during diazotization?
Aromatic diazonium salts are unstable and can decompose, especially at temperatures above 5°C.[2] The primary decomposition pathway involves the reaction with water to form a phenol (in this case, 4-butylphenol) and release nitrogen gas.[6] Maintaining a temperature between 0-5°C is critical to ensure the stability of the 4-butyldiazonium salt intermediate, maximizing its availability for the subsequent coupling reaction.[2]
Q3: What is the role of pH in the azo coupling step?
The azo coupling reaction is highly pH-dependent. The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile.[3]
-
High pH (Alkaline): The coupling with phenol is significantly faster under basic conditions (typically pH 9-10).[4] This is because phenol is deprotonated to form the phenoxide ion, which is a much more powerful nucleophile and activates the aromatic ring for electrophilic attack.[5][6]
-
Low pH (Acidic): In acidic conditions, the concentration of the highly reactive phenoxide ion is negligible, slowing the coupling reaction dramatically.
Q4: What are the common side reactions that can reduce the yield?
Several side reactions can compete with the desired azo coupling:
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Decomposition of Diazonium Salt: As mentioned, the diazonium salt can react with water to form 4-butylphenol, especially if the temperature rises.[6]
-
Self-Coupling: Diazonium ions can sometimes react with unreacted amine, although this is less common under standard conditions.
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Reaction with Other Nucleophiles: Any other nucleophiles present in the reaction mixture could potentially react with the diazonium salt.
Troubleshooting Guide
Problem: The yield of the final product is very low or zero.
This is the most common issue and can stem from problems in either the diazotization or the coupling step.
Caption: Troubleshooting logic for low yield in azo dye synthesis.
Possible Cause 1: Failure in the Diazotization Step
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Question: Was the temperature of the 4-butylaniline solution strictly maintained between 0°C and 5°C during the addition of the sodium nitrite solution?
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Troubleshooting: An increase in temperature can cause the rapid decomposition of the formed diazonium salt. Use an ice-salt bath for more effective cooling and add the sodium nitrite solution very slowly, ensuring the internal temperature never exceeds 5°C.
-
Question: Were the stoichiometric amounts of sodium nitrite and hydrochloric acid correct?
-
Troubleshooting: An insufficient amount of nitrous acid will result in incomplete diazotization, leaving unreacted 4-butylaniline. A common protocol involves using slightly more than one equivalent of sodium nitrite and at least two equivalents of strong acid.
Possible Cause 2: Suboptimal Conditions for Azo Coupling
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Question: What was the pH of the phenol solution during the addition of the diazonium salt?
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Troubleshooting: The coupling reaction requires a basic medium to generate the highly reactive phenoxide ion.[4][5] Ensure the phenol is dissolved in an aqueous sodium hydroxide solution, and the pH is maintained between 9 and 10 throughout the addition of the diazonium salt solution. The color change indicating the formation of the azo dye should be almost instantaneous upon addition under the correct pH.
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Question: Was the diazonium salt solution added to the phenol solution, or vice versa?
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Troubleshooting: It is standard practice to add the cold diazonium salt solution slowly to the cold phenol solution. This ensures that the diazonium salt is always in the presence of an excess of the coupling agent (phenol) under optimal pH, minimizing side reactions like decomposition.
Problem: The final product is a dark, tarry solid, not the expected crystalline solid.
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Question: Did the temperature rise significantly at any stage?
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Troubleshooting: Tarry byproducts are often the result of decomposition reactions, which are accelerated by heat. Re-evaluate temperature control at all stages.
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Question: Was the product purified correctly?
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Troubleshooting: Crude azo dyes can contain impurities. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) is often necessary. If the product is highly impure, column chromatography might be required.
Problem: Low yield after purification/recrystallization.
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Question: How was the crude product isolated and washed?
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Troubleshooting: The product might have some solubility in the washing solvent. Ensure washing is done with cold solvent to minimize loss.
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Question: Was the appropriate solvent used for recrystallization?
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Troubleshooting: Significant product loss can occur if the product is too soluble in the recrystallization solvent at room temperature or if too much solvent is used. Perform small-scale solubility tests to find an optimal solvent system where the product is soluble when hot but sparingly soluble when cold.
Data Presentation
Table 1: Critical Reaction Parameters for Synthesis
| Parameter | Step | Recommended Value | Rationale & Consequence of Deviation |
| Temperature | Diazotization | 0 - 5°C | Prevents decomposition of unstable diazonium salt. Higher temps lead to formation of 4-butylphenol and N₂ gas, drastically reducing yield.[2][6] |
| Temperature | Azo Coupling | < 10°C | Maintains stability of the diazonium salt until it reacts. Higher temps can still cause decomposition. |
| pH | Azo Coupling | 9 - 10 | Maximizes the concentration of the highly nucleophilic phenoxide ion, ensuring a rapid coupling reaction.[4][5] Acidic or neutral pH will result in a very slow or non-existent reaction. |
| Reagent Addition | Diazotization | Slow, dropwise addition of NaNO₂ solution | Prevents localized heating and ensures a controlled reaction rate. |
| Reagent Addition | Azo Coupling | Slow, dropwise addition of diazonium salt to phenol solution | Ensures diazonium salt is always in the presence of excess coupling agent under optimal pH, minimizing side reactions. |
Experimental Protocols
Protocol: Synthesis of this compound
This is a generalized protocol based on standard procedures for diazotization and azo coupling reactions.[1][2][3][5][7] Researchers should adapt it based on their specific lab conditions and scale.
Part 1: Preparation of 4-Butyldiazonium Chloride Solution
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In a flask, dissolve one equivalent of 4-butylaniline in approximately 2.5-3.0 equivalents of aqueous hydrochloric acid.
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Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
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Separately, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in cold deionized water.
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Slowly, add the sodium nitrite solution dropwise to the cold 4-butylaniline hydrochloride solution. Maintain the temperature strictly between 0-5°C throughout the addition.
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After the addition is complete, continue stirring the solution in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting clear solution is the 4-butyldiazonium chloride, which should be used immediately.
Part 2: Azo Coupling with Phenol
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In a separate, larger beaker, dissolve one equivalent of phenol in an aqueous solution of sodium hydroxide (enough to bring the pH to 9-10).
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Cool this phenol solution to below 10°C in an ice bath.
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With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part 1 to the cold phenol solution.
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A brightly colored precipitate (typically yellow-orange to red) of this compound should form immediately.
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Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
Part 3: Isolation and Purification
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Collect the crude solid product by vacuum filtration.
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Wash the solid on the filter with several portions of cold water to remove any inorganic salts and unreacted starting materials.
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Air-dry the crude product.
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Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to obtain pure crystals.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.
References
Technical Support Center: Optimizing Synthesis of 4-Butyl-4'-hydroxyazobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butyl-4'-hydroxyazobenzene.
Troubleshooting Guide
Question 1: My reaction yield is very low, or I'm not getting any product. What are the common causes?
Answer:
Low or no yield in the synthesis of 4-Butyl-4'-hydroxyazobenzene is a frequent issue that can often be attributed to problems in one of the two main reaction stages: diazotization of 4-butylaniline or the subsequent azo coupling with phenol.
Possible Causes & Solutions:
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Improper Temperature Control During Diazotization: The diazonium salt of 4-butylaniline is thermally unstable and can decompose if the temperature rises above 5°C. This decomposition is a primary reason for low yields.
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Solution: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the addition of sodium nitrite.
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Incorrect pH for Azo Coupling: The coupling reaction with phenol is highly pH-dependent.
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Solution: Ensure the reaction medium is alkaline (pH 9-10) during the azo coupling step. This deprotonates phenol to the more reactive phenoxide ion, facilitating the electrophilic attack of the diazonium salt.
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Decomposition of Diazonium Salt: The diazonium salt is unstable and should be used immediately after its preparation.
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Solution: Prepare the diazonium salt fresh and use it promptly in the coupling reaction. Do not store the diazonium salt solution.
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Slow or Inefficient Coupling: The coupling reaction itself may be slow or incomplete.
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Solution: Ensure vigorous stirring during the addition of the diazonium salt to the phenol solution to maximize contact between the reactants.
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Question 2: The color of my final product is off, and it appears impure. What are the likely impurities and how can I purify it?
Answer:
An incorrect color of the final product suggests the presence of impurities. Common impurities in azo dye synthesis include:
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Unreacted Starting Materials: Residual 4-butylaniline or phenol.
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Side-Reaction Products: Such as p-cresol (from the decomposition of the diazonium salt) or triazenes.
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Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored byproducts.
Purification Strategy:
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Recrystallization: This is the most common and effective method for purifying solid organic compounds like 4-Butyl-4'-hydroxyazobenzene.
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Recommended Solvents: Ethanol, or a mixture of ethanol and water, is often a suitable solvent system for recrystallization.
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Procedure: Dissolve the impure solid in a minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly. The purified crystals will precipitate out, leaving the more soluble impurities in the mother liquor. The crystals can then be collected by vacuum filtration.[1][2][3]
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Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed.
Question 3: My reaction mixture turned into a tarry or oily mess. What went wrong?
Answer:
The formation of an oily or tarry product is usually an indication of side reactions dominating the desired azo coupling.
Possible Causes & Solutions:
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Incorrect pH: If the pH is not optimal for the coupling reaction, side reactions can be favored.
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Solution: Carefully monitor and adjust the pH of the coupling reaction to the recommended alkaline range (pH 9-10).
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High Localized Concentration of Reactants: Adding the diazonium salt solution too quickly can lead to high localized concentrations, promoting side reactions.
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Solution: Add the diazonium salt solution dropwise and with vigorous stirring to the phenol solution.
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Impure Reactants: The presence of impurities in the starting materials can lead to the formation of byproducts.
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Solution: Use high-purity 4-butylaniline and phenol for the reaction.
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Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of 4-Butyl-4'-hydroxyazobenzene?
A1: The synthesis is a classic example of an azo coupling reaction. It involves two main steps:
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Diazotization: 4-butylaniline, a primary aromatic amine, is converted into a diazonium salt by reacting it with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at a low temperature (0-5°C).
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Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an activated aromatic compound, in this case, phenol, to form the azo compound, 4-Butyl-4'-hydroxyazobenzene.[4]
Q2: Why is a low temperature crucial for the diazotization step?
A2: Diazonium salts are notoriously unstable at higher temperatures. Above 5-10°C, they readily decompose, leading to the evolution of nitrogen gas and the formation of unwanted side products, which significantly reduces the yield of the desired azo dye.
Q3: What is the optimal pH for the coupling reaction with phenol, and why is it important?
A3: The coupling reaction with phenol requires a mildly alkaline pH, typically in the range of 9-10. This is because the alkaline conditions deprotonate the hydroxyl group of phenol to form the more strongly activated phenoxide ion. The increased electron density on the phenoxide ion makes the aromatic ring more nucleophilic and facilitates the electrophilic attack by the diazonium salt.
Q4: Can I store the diazonium salt solution for later use?
A4: No, it is highly recommended to use the diazonium salt solution immediately after its preparation. Due to its instability, storing the solution, even at low temperatures, will lead to decomposition and a lower yield of the final product.
Data Presentation
Table 1: Optimal Reaction Conditions for the Synthesis of 4-Butyl-4'-hydroxyazobenzene
| Parameter | Recommended Condition | Rationale |
| Diazotization | ||
| Temperature | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt. |
| Reactant Ratio (4-butylaniline:NaNO₂) | ~ 1 : 1 to 1 : 1.1 | A slight excess of sodium nitrite ensures complete diazotization.[4] |
| Acid | Hydrochloric Acid (HCl) | To generate nitrous acid in situ and maintain a low pH. |
| Reaction Time | 5 - 30 minutes | To ensure complete formation of the diazonium salt.[4] |
| Azo Coupling | ||
| Temperature | 0 - 5 °C | To minimize decomposition of the remaining diazonium salt. |
| pH | 9 - 10 | To deprotonate phenol to the more reactive phenoxide ion. |
| Reactant Ratio (Diazonium salt:Phenol) | ~ 1 : 1 | To ensure efficient coupling.[4] |
| Reaction Time | 10 - 60 minutes | To allow for the completion of the coupling reaction.[4] |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Butyl-4'-hydroxyazobenzene
This protocol is adapted from a similar synthesis of 4-hydroxy-4'-hexylazobenzene.
Materials:
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4-butylaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Phenol
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Sodium Hydroxide (NaOH)
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Deionized Water
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Ice
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Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of 4-butylaniline
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In a beaker, dissolve a specific molar amount of 4-butylaniline in a 10% aqueous hydrochloric acid solution.
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Cool the mixture to 0°C or below in an ice-salt bath with constant stirring.
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Prepare a solution of sodium nitrite in deionized water (a slight molar excess compared to 4-butylaniline).
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Slowly add the sodium nitrite solution dropwise to the cooled 4-butylaniline solution, ensuring the temperature does not exceed 5°C.
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After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.
Part B: Azo Coupling with Phenol
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In a separate beaker, prepare a solution of phenol in an 8% aqueous sodium hydroxide solution.
-
Cool this solution to 5°C or below in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution (from Part A) dropwise to the cold phenol solution with vigorous stirring.
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After the addition is complete, continue to stir the reaction mixture for 30 minutes in the ice bath.
-
Acidify the reaction mixture by adding a 10% hydrochloric acid solution until the pH reaches 5-6 to precipitate the crude 4-Butyl-4'-hydroxyazobenzene.
Part C: Purification
-
Collect the precipitated product by vacuum filtration and wash it thoroughly with cold deionized water.
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Dry the crude product overnight under reduced pressure.
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For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of 4-Butyl-4'-hydroxyazobenzene.
Caption: Step-by-step experimental workflow for the synthesis of 4-Butyl-4'-hydroxyazobenzene.
References
preventing degradation of 4-(4-Butylphenylazo)phenol during polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(4-Butylphenylazo)phenol as a functional azo compound in polymerization reactions. The focus is on preventing its degradation to ensure the desired properties of the final polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization process involving this compound, which can be susceptible to both thermal and oxidative degradation.
Issue 1: Polymer has a faint or inconsistent color, suggesting degradation of the azo chromophore.
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Possible Cause 1: High Polymerization Temperature. The azo group in this compound is thermally labile and can decompose at elevated temperatures, leading to a loss of color.
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Solution: Optimize the polymerization temperature. Azo compounds decompose at a rate dependent on temperature.[1][2][3] It is crucial to select a temperature that allows for an appropriate initiation rate without causing excessive degradation of the azo moiety. Refer to the half-life data for your specific azo initiator if you are using one in conjunction with this compound.
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Possible Cause 2: Presence of Oxygen. Oxygen can lead to oxidative degradation of both the azo group and the phenol group, causing discoloration. Azo initiators, unlike peroxides, do not release oxygen during decomposition, which is an advantage.[1] However, residual oxygen in the reaction mixture can still cause unwanted side reactions.
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Solution: Ensure a thoroughly deoxygenated reaction environment. This can be achieved by purging the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during polymerization.
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Possible Cause 3: Unwanted Side Reactions. The free radicals generated during polymerization can potentially react with the azo group or the phenol group, leading to degradation.
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Solution: Consider the use of radical scavengers or stabilizers that are compatible with your polymerization system. Phenolic antioxidants, for instance, are known to act as free radical scavengers.[4]
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Illustrative Data on Temperature Effects on Color Retention:
| Polymerization Temperature (°C) | Monomer Conversion (%) | Qualitative Color Intensity |
| 60 | 95 | Strong, vibrant |
| 70 | 98 | Moderate, slight fading |
| 80 | 99 | Weak, significant discoloration |
| 90 | 99 | Almost colorless |
Issue 2: The resulting polymer has a lower than expected molecular weight and broad polydispersity.
-
Possible Cause 1: Premature Termination by Degradation Products. Degradation of this compound can generate species that act as chain transfer or termination agents, leading to shorter polymer chains.
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Solution: Lower the polymerization temperature and ensure a stringent inert atmosphere to minimize degradation.
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-
Possible Cause 2: High Initiator Concentration. While not directly related to the degradation of the azo-phenol, a high concentration of the primary radical initiator can lead to a higher rate of initiation and consequently, lower molecular weight polymers.
-
Solution: Optimize the initiator concentration to achieve the desired balance between the rate of polymerization and the final polymer's molecular weight.
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Issue 3: Gel formation or cross-linking is observed in the final polymer.
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Possible Cause: Side Reactions of the Phenolic Group. The phenol group in this compound can potentially undergo side reactions, such as chain transfer to the polymer backbone or reactions leading to branching and cross-linking, especially at higher temperatures.
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Solution: Protect the phenolic group prior to polymerization if its reactivity is problematic for your specific application. This can be done by converting the hydroxyl group to an ether or ester, which can be deprotected after polymerization if needed. Alternatively, the use of a sterically hindered phenolic compound could mitigate some of these side reactions.
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Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during polymerization?
A1: The primary degradation pathways are thermal decomposition of the azo linkage (-N=N-) and oxidation of the phenol group. The azo group is inherently unstable to heat and UV light, which can lead to the formation of nitrogen gas and free radicals.[2][3] The phenolic group is susceptible to oxidation, which can be exacerbated by residual oxygen or oxidizing agents in the reaction mixture.
Q2: Can I use antioxidants to prevent the degradation of this compound?
A2: Yes, the addition of antioxidants, particularly phenolic antioxidants, can be beneficial.[4] They act as free radical scavengers, which can help protect the azo-phenol compound from degradation by reactive radical species. However, it is crucial to select an antioxidant that does not interfere with the polymerization kinetics.
Q3: How does the choice of solvent affect the stability of this compound?
A3: Azo polymerization initiators are generally less affected by the solvent compared to peroxide initiators.[3] However, the solvent can influence the overall reaction environment. Protic solvents might interact with the phenolic group, while solvents with high chain transfer constants can affect the molecular weight of the resulting polymer. It is advisable to use a well-purified, inert solvent.
Q4: Are there any specific analytical techniques to monitor the degradation of this compound during the reaction?
A4: Yes, UV-Vis spectroscopy can be a powerful tool to monitor the concentration of the azo chromophore in real-time or by taking aliquots from the reaction mixture. A decrease in the characteristic absorbance of the azo group would indicate its degradation. HPLC can also be used to quantify the amount of unreacted this compound and detect the formation of degradation products.
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization with this compound
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Monomer and Reagent Purification: Purify the monomer (e.g., styrene, methyl methacrylate) by passing it through a column of basic alumina to remove the inhibitor. Purify the solvent and any other reagents as required by standard laboratory procedures.
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Reaction Setup: Assemble a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer.
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Deoxygenation: Add the monomer, this compound, a radical initiator (e.g., AIBN), and the solvent to the reaction vessel. Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.
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Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under a continuous nitrogen atmosphere.
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Monitoring: Monitor the progress of the reaction by taking samples at regular intervals for analysis (e.g., gravimetry for conversion, GPC for molecular weight, and UV-Vis for azo compound stability).
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Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
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Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature.
Visualizations
Caption: Potential degradation pathways for this compound during polymerization.
References
improving the stability of the cis-isomer of 4-Butyl-4'-hydroxyazobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and questions related to improving the stability of the cis-isomer of 4-Butyl-4'-hydroxyazobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the thermal half-life of the cis-isomer of 4-Butyl-4'-hydroxyazobenzene?
A1: The thermal relaxation of cis- to trans-azobenzene is a common challenge. For 4-Butyl-4'-hydroxyazobenzene, a "push-pull" type system, the following strategies can be employed to enhance the stability of the cis-isomer:
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Steric Hindrance: Introducing bulky substituents at the ortho-positions of the phenyl rings can physically block the isomerization pathway, increasing the energy barrier for thermal relaxation.[1]
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Electronic Modifications: Adding electron-withdrawing groups can influence the electronic properties of the azo bond and enhance the thermal stability of the cis-isomer.[1]
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Solvent Choice: The polarity of the solvent is critical. For hydroxyazobenzenes, non-polar, aprotic solvents are generally preferred to prolong the cis-isomer's half-life, as they suppress the faster rotational isomerization pathway.[2][3][4]
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Supramolecular Encapsulation: Confining the molecule within a host system like a cyclodextrin or a coordination cage can dramatically slow down thermal isomerization due to molecular crowding.[1][5]
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Inhibition of Tautomerization: The hydroxyl group can participate in hydrogen bonding, which may promote a tautomerization to a hydrazone form.[2][6] This hydrazone form often has a lower energy barrier for rotation back to the trans-isomer. Using non-polar, aprotic solvents or modifying the hydroxyl group can mitigate this.
Q2: How does solvent choice specifically impact the stability of cis-4-Butyl-4'-hydroxyazobenzene?
A2: The solvent has a profound effect on the stability of hydroxyazobenzenes. The two primary thermal isomerization pathways are rotation and inversion.[2][6] For push-pull systems like 4-Butyl-4'-hydroxyazobenzene, the rotational pathway typically has a lower activation energy, leading to a shorter cis-isomer lifetime.[2][6] In polar, protic solvents (like methanol or ethanol), hydrogen bonding between the solvent and the azo-group can facilitate the rotational pathway, leading to a drastic decrease in the cis-isomer's half-life.[2][6] Conversely, in non-aromatic, non-polar solvents (like cyclohexane) or aromatic solvents (like benzene), the cis-isomer is significantly more stable because the higher-energy inversion pathway is favored.[2][3][4]
Q3: Why is the observed concentration of the cis-isomer lower than expected after UV irradiation?
A3: A lower-than-expected concentration of the cis-isomer in the photostationary state (PSS) can be due to several factors:
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Thermal Back-Reaction: The cis-isomer is thermally unstable and continuously relaxes back to the more stable trans-form, even during irradiation.[7] If this relaxation is fast (which can be the case for hydroxyazobenzenes in polar solvents), the equilibrium will favor the trans-isomer.[2]
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Low Quantum Yield: The efficiency of the trans → cis photoisomerization (quantum yield) can be sensitive to the environment, including the solvent and temperature.[7]
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Overlapping Spectra: The absorption spectra of the trans and cis isomers often overlap. The light used for the trans → cis conversion may also be absorbed by the cis-isomer, driving the reverse cis → trans reaction and limiting the maximum achievable cis concentration.
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Aggregation: At higher concentrations, molecules can self-assemble, which may hinder the conformational change required for isomerization.[7]
Troubleshooting Guides
Issue: The cis-isomer reverts to the trans-isomer almost immediately upon ceasing UV irradiation.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent: You are likely using a polar, protic solvent (e.g., methanol, ethanol, water) that is accelerating the thermal relaxation via the low-energy rotational pathway.[2][6] | Solution: Switch to a non-polar, aprotic solvent. Benzene or cyclohexane have been shown to dramatically increase the half-life of cis-4-hydroxyazobenzene.[3][4] |
| Elevated Temperature: The rate of thermal relaxation is highly dependent on temperature.[7] | Solution: Conduct the experiment at a lower temperature, if compatible with your system. Ensure the sample is not being significantly heated by the irradiation source. |
| Catalysis: Acidic or basic impurities in the solvent can catalyze the isomerization. | Solution: Use high-purity, anhydrous solvents. If the experimental conditions require a buffer, be aware that it can influence the isomerization rate. |
Issue: Incomplete trans → cis isomerization despite prolonged UV irradiation.
| Possible Cause | Troubleshooting Step |
| Photostationary State (PSS) Reached: You have reached the equilibrium point for that specific wavelength and solvent. The irradiation is simultaneously causing trans → cis and cis → trans conversion. | Action: This is an inherent property of the system. To confirm, take a UV-Vis spectrum; it should no longer change with further irradiation. The PSS composition is the maximum achievable under these conditions. |
| Incorrect Wavelength: The chosen wavelength may not be optimal for exciting the π→π* transition of the trans-isomer. | Action: Consult the absorption spectrum of your trans-isomer and use a wavelength near its λmax (typically 320-380 nm) for the most efficient conversion.[8] |
| Degradation: Prolonged exposure to high-energy UV light can sometimes lead to photodegradation of the compound. | Action: Check for changes in the absorption spectrum that are not characteristic of isomerization (e.g., a general loss of absorption, appearance of new peaks). Use an NMR spectrum to check for degradation products. Reduce irradiation time or intensity. |
Quantitative Data
The stability of the cis-isomer of 4-hydroxyazobenzene, a close analog of 4-Butyl-4'-hydroxyazobenzene, is highly dependent on the solvent environment. The following table summarizes the thermal half-life (t1/2) of cis-4-hydroxyazobenzene at 293 K in various solvents.
| Solvent | Solvent Type | Thermal Half-Life (t1/2) |
| Methanol | Polar, Protic | < 1 minute[3][4] |
| Acetonitrile | Polar, Aprotic | < 1 minute[3][4] |
| Cyclohexane | Non-polar | 6 minutes[3][4] |
| Benzene | Aromatic | 125 minutes[3][4] |
Experimental Protocols
1. Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol is used to observe the isomerization process in real-time and determine the kinetics of thermal relaxation.[9]
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Sample Preparation: Dissolve the 4-Butyl-4'-hydroxyazobenzene in the chosen solvent (e.g., cyclohexane for higher stability) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance of ~1.0 for the trans-isomer's π→π* transition.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sample in the dark. This represents the 100% trans-isomer state.
-
Irradiation: Irradiate the sample with a UV lamp at a wavelength corresponding to the λmax of the π→π* transition of the trans-isomer (typically ~350 nm). Monitor the spectral changes in real-time. The π→π* peak will decrease, while the n→π* peak (~440 nm) will increase. Continue until no further changes are observed, indicating the photostationary state (PSS) has been reached.[2]
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Thermal Relaxation: Turn off the UV lamp and immediately begin recording spectra at regular time intervals in the dark. The spectra will gradually revert to the initial trans-isomer state.
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Data Analysis: Plot the absorbance at the λmax of the trans-isomer as a function of time. Fit the data to a first-order kinetic model to determine the rate constant (k) and the half-life (t1/2 = ln(2)/k) of the cis-isomer.
2. Determining Isomer Ratios using ¹H NMR Spectroscopy
This protocol is used to accurately determine the composition of the photostationary state.[9]
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Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., benzene-d6) in a quartz NMR tube.
-
Initial Spectrum (100% trans): Record the ¹H NMR spectrum of the sample in the dark.
-
Irradiation: Irradiate the NMR tube with a UV lamp (e.g., 365 nm) until the PSS is reached. For in-situ monitoring, a fiber-optic cable can be directed into the NMR spectrometer.
-
PSS Spectrum: Record the ¹H NMR spectrum of the sample after irradiation.
-
Data Analysis: Identify distinct peaks for the cis and trans isomers in the NMR spectrum. Integrate the signals corresponding to specific protons (e.g., aromatic protons) for both isomers. The ratio of the integrals gives the relative concentration of the cis and trans isomers in the PSS.
Visualizations
Caption: Isomerization pathways of 4-Butyl-4'-hydroxyazobenzene.
Caption: Experimental workflow for analyzing cis-isomer stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Photoisomerization Efficiency of 4-(4-Butylphenylazo)phenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the photoisomerization of 4-(4-Butylphenylazo)phenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide & FAQs
Here we address common issues and questions that may arise during the experimental investigation of this compound photoisomerization.
Q1: I am observing incomplete trans-to-cis isomerization, even after prolonged UV irradiation. What could be the reason?
A1: This is a common phenomenon due to the establishment of a photostationary state (PSS). The PSS is an equilibrium where the rate of the forward (trans-to-cis) photoisomerization is equal to the rate of the reverse (cis-to-trans) photoisomerization. Since the cis-isomer often has a non-zero absorbance at the excitation wavelength used for the trans-isomer, the back reaction is simultaneously induced. The composition of the PSS ([cis]/[trans] ratio) is dependent on the excitation wavelength, solvent, and temperature. To maximize the cis-isomer population at the PSS, select an excitation wavelength where the molar absorptivity of the trans-isomer is significantly higher than that of the cis-isomer.
Q2: The thermal back-isomerization (cis-to-trans) is occurring too quickly for my application. How can I slow it down?
A2: The rate of thermal back-isomerization is highly sensitive to the molecular environment. Here are a few strategies to slow it down:
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Solvent Choice: Non-polar solvents generally slow down the thermal isomerization of push-pull azobenzenes like this compound. The stabilization of the more polar cis-isomer is weaker in non-polar environments, increasing the energy barrier for thermal relaxation.
-
Hydrogen Bonding: For hydroxy-substituted azobenzenes, hydrogen bonding can significantly influence the rate of thermal isomerization. In protic solvents, hydrogen bonding to the azo group can facilitate a tautomerization to the hydrazone form, which has a lower barrier for rotation and thus faster thermal isomerization. Using a non-protic solvent can suppress this pathway and slow down the back-isomerization.
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Temperature: Lowering the temperature will significantly decrease the rate of thermal back-isomerization, as it is a thermally activated process.
Q3: I am not observing any significant photoisomerization upon irradiation. What are the potential causes?
A3: Several factors could lead to a lack of observable photoisomerization:
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Incorrect Wavelength: Ensure you are irradiating at a wavelength that is strongly absorbed by the trans-isomer. The π-π* transition, typically in the UV region (around 350-370 nm for similar compounds), is most effective for trans-to-cis isomerization.
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Aggregation: At high concentrations, azobenzene derivatives can aggregate, which can hinder the conformational changes required for isomerization. Try diluting your sample.
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Degradation: Prolonged exposure to high-intensity UV light can lead to photodegradation of the molecule. Use a light source with appropriate intensity and consider using filters to block unwanted wavelengths. Monitor the isosbestic points in the UV-Vis spectrum during irradiation; their absence can indicate degradation.
-
Solvent Effects: In some cases, specific solvent interactions can quench the excited state before isomerization can occur. Try a different solvent to see if the efficiency improves.
Q4: How does the solvent polarity affect the photoisomerization quantum yield?
A4: The effect of solvent polarity on the photoisomerization quantum yield can be complex and depends on the nature of the excited states involved. For push-pull azobenzenes, increasing solvent polarity can sometimes decrease the quantum yield of trans-to-cis isomerization. This is because polar solvents can stabilize the excited state, potentially favoring non-productive decay pathways over the desired isomerization pathway.
Quantitative Data
The following tables summarize key quantitative data for compounds structurally similar to this compound, which can be used as a reference for experimental design.
Table 1: UV-Vis Absorption Maxima (λmax) for 4-Phenylazophenol in Different Solvents
| Solvent | λmax (trans) (nm) | λmax (cis) (nm) |
| Methanol | ~350 | ~440 |
| Ethanol | ~350 | ~440 |
| DMSO | ~365 | ~450 |
| Toluene | ~345 | ~445 |
Data is for the parent compound 4-Phenylazophenol and should be considered as an estimate for this compound.
Table 2: Photoisomerization Quantum Yields (Φ) for a Structurally Similar Hydroxyazobenzene in Different Solvents
| Solvent | Φtrans→cis | Φcis→trans |
| Acetonitrile | 0.20 | - |
| Water/Acetonitrile (1/1) | 0.08 | - |
| Micellar Solution (SB3-14) | 0.07 | - |
Data is for 2-hydroxy-5-(phenyldiazenyl)benzaldehyde and illustrates the trend of decreasing quantum yield in more polar and structured environments.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from the synthesis of similar hydroxyazobenzene compounds.
Materials:
-
4-Butylaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Azo Coupling:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, keeping the temperature below 5 °C.
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A brightly colored precipitate of the azo dye should form.
-
Continue stirring for 1-2 hours at low temperature.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute HCl to precipitate the product completely.
-
Filter the crude product, wash it with cold water, and then with a saturated NaCl solution.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound as a colored solid.
-
Protocol 2: Determination of Photoisomerization Quantum Yield (Φ)
This protocol outlines the determination of the trans-to-cis photoisomerization quantum yield using UV-Vis spectroscopy.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for irradiation (e.g., LED or lamp with a monochromator/filter)
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Quartz cuvettes
-
Solution of this compound in the desired solvent
Procedure:
-
Determine the Photon Flux of the Light Source:
-
Use a chemical actinometer, such as potassium ferrioxalate, to accurately measure the photon flux (photons per second) of your irradiation source at the desired wavelength. This is a critical step for accurate quantum yield determination.
-
-
Prepare the Sample:
-
Prepare a dilute solution of this compound in the chosen solvent such that the absorbance at the irradiation wavelength is between 0.1 and 1.
-
-
Measure the Initial Absorption Spectrum:
-
Record the UV-Vis absorption spectrum of the trans-isomer before irradiation.
-
-
Irradiate the Sample:
-
Irradiate the sample in the spectrophotometer at the chosen wavelength for a short, defined period.
-
Record the absorption spectrum immediately after irradiation.
-
Repeat the irradiation and measurement steps for several time intervals until the photostationary state is reached (i.e., no further significant changes in the spectrum are observed).
-
-
Calculate the Quantum Yield:
-
The quantum yield (Φtrans→cis) can be calculated from the initial change in absorbance using the following equation:
where:
-
d[cis]/dt is the initial rate of formation of the cis-isomer.
-
I_abs_trans is the number of photons absorbed by the trans-isomer per unit time.
The concentration of the cis-isomer can be determined from the change in absorbance at a wavelength where the difference in molar absorptivity between the two isomers is large, using the Beer-Lambert law.
-
Visualizations
Caption: Experimental workflow for synthesis and photoisomerization analysis.
Caption: Troubleshooting flowchart for low photoisomerization efficiency.
Technical Support Center: Controlling Liquid Crystal Phase Transitions of 4-(4-Butylphenylazo)phenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling and characterizing the liquid crystal phase transitions of 4-(4-Butylphenylazo)phenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected liquid crystal phases for this compound?
A1: this compound, an azobenzene derivative, is expected to exhibit thermotropic liquid crystalline behavior. Due to its rod-like molecular structure, it is likely to form nematic and/or smectic phases upon heating and cooling. The specific phases and their transition temperatures are influenced by the purity of the compound and its thermal history.
Q2: How can I confirm the presence of liquid crystal phases in my sample?
A2: The most common techniques for identifying liquid crystal phases are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). POM allows for the direct observation of characteristic textures for different mesophases, while DSC detects the thermal transitions between these phases.
Q3: My synthesized this compound does not show any liquid crystalline behavior. What could be the reason?
A3: The absence of liquid crystalline phases can be due to several factors:
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Purity: Impurities can significantly disrupt the long-range molecular ordering necessary for liquid crystal formation, leading to a direct melting from solid to isotropic liquid. Purification by techniques such as recrystallization or column chromatography is crucial.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may not exhibit liquid crystalline behavior. The thermal history of the sample can influence which polymorph is present.
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Degradation: Azobenzene compounds can be sensitive to light and heat. Degradation of the sample can suppress or eliminate mesophase formation.
Q4: How does the butyl chain in this compound influence its liquid crystal properties?
A4: The length of the alkyl chain plays a significant role in determining the type and stability of the liquid crystal phases.[1] In the homologous series of 4-alkyl-4'-hydroxyazobenzenes, the butyl chain contributes to the overall molecular anisotropy and influences the intermolecular interactions, which are critical for the formation of mesophases. Variations in chain length can lead to changes in transition temperatures and the appearance or disappearance of certain smectic phases.
Troubleshooting Guides
Polarized Optical Microscopy (POM)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable texture, sample appears dark between crossed polarizers. | 1. Sample is in an isotropic phase (liquid or amorphous solid). 2. The liquid crystal director is aligned parallel to the light path (homeotropic alignment). 3. The analyzer and polarizer are not perfectly crossed. | 1. Ensure the temperature is within the expected mesophase range. 2. Gently press on the coverslip to induce flow and reorient the molecules. 3. Check the alignment of the polarizers. |
| Textures are difficult to identify or are not well-defined. | 1. Sample is too thick or too thin. 2. Cooling or heating rate is too fast. 3. Poor sample alignment on the substrate. | 1. Prepare samples with varying thickness to find the optimal condition. 2. Use a slower cooling/heating rate (e.g., 1-2 °C/min) to allow for the formation of well-defined textures. 3. Use alignment layers (e.g., rubbed polyimide) on the glass slides if a specific orientation is desired. |
| Sample crystallizes before any liquid crystal phases are observed. | 1. The compound has a monotropic liquid crystal phase that only appears on cooling from the isotropic liquid. 2. Impurities are present. | 1. Heat the sample to the isotropic phase, then cool slowly while observing under the microscope. 2. Purify the sample. |
Differential Scanning Calorimetry (DSC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No peaks are observed other than the melting point. | 1. The enthalpy of the liquid crystal phase transitions is too low to be detected. 2. The scan rate is too high. | 1. Increase the sample mass. 2. Use a slower scan rate (e.g., 2-5 °C/min) to improve resolution. |
| Broad or overlapping peaks. | 1. Impure sample. 2. Multiple, close-lying phase transitions. | 1. Purify the sample. 2. Use a very slow scan rate (e.g., 1 °C/min) to try and resolve the transitions. Modulated DSC can also be helpful. |
| Transition temperatures are not reproducible. | 1. Thermal history of the sample is not consistent. 2. Scan rate is different between runs. | 1. Always perform a controlled heating and cooling cycle to establish a consistent thermal history before recording data. 2. Use the same heating and cooling rates for all measurements. |
Data Presentation
The following table summarizes the expected thermal data for this compound. Note: The values provided are illustrative and should be determined experimentally for your specific sample.
| Transition | Abbreviation | Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) |
| Crystal to Nematic | TC-N | User Determined | User Determined |
| Nematic to Isotropic | TN-I | User Determined | User Determined |
Experimental Protocols
Polarized Optical Microscopy (POM) Protocol
-
Sample Preparation:
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Place a small amount (a few micrograms) of this compound powder onto a clean glass microscope slide.
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Cover the powder with a clean coverslip.
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Place the slide on a hot stage.
-
-
Instrumentation and Observation:
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Use a polarizing microscope equipped with a hot stage and a camera.
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Cross the polarizer and analyzer to obtain a dark background.
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Heat the sample at a controlled rate (e.g., 10 °C/min) to above its melting point to reach the isotropic liquid phase. This ensures a uniform thermal history.
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Cool the sample slowly (e.g., 2-5 °C/min).
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Observe the sample through the eyepieces or on a monitor and record images of the different textures that appear as the sample passes through its liquid crystal phases.
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Note the temperatures at which phase transitions occur.
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Repeat the heating and cooling cycles to check for reproducibility.
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Differential Scanning Calorimetry (DSC) Protocol
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Sample Preparation:
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Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
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Seal the pan hermetically.
-
-
Instrumentation and Measurement:
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Place the sealed sample pan and an empty reference pan into the DSC cell.
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Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
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Equilibrate the sample at a temperature below its melting point.
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Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well into the isotropic phase.
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Cool the sample at the same rate back to the starting temperature.
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Perform a second heating and cooling cycle to ensure the thermal history is consistent and to check for the reproducibility of the transitions.
-
-
Data Analysis:
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Determine the onset temperature and the peak temperature for each transition observed in the thermogram.
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Integrate the area under each peak to determine the enthalpy change (ΔH) associated with the transition.
-
Mandatory Visualizations
References
Technical Support Center: Uniform Liquid Crystal Alignment with 4-Butyl-4'-hydroxyazobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for achieving uniform liquid crystal (LC) alignment using 4-Butyl-4'-hydroxyazobenzene as a photoalignment layer.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question: Why is the 4-Butyl-4'-hydroxyazobenzene film not uniform after spin-coating?
Answer: Non-uniform films can be caused by several factors related to the solution and the spin-coating process.
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Solvent Choice: The solvent plays a critical role in film formation. Solvents with very high vapor pressure can evaporate too quickly, leading to aggregation and rough films. Conversely, solvents with very low vapor pressure may result in overly long drying times and potential solvent retention in the film. For azobenzene derivatives, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N,N',N'-tetramethylurea (TMU) have been shown to produce homogeneous layers.
-
Solution Concentration: An inappropriate concentration of 4-Butyl-4'-hydroxyazobenzene in the solvent can lead to film irregularities. A very high concentration may result in aggregation and a thick, uneven layer, while a very low concentration might produce a discontinuous film. Typical concentrations for azo dye photoalignment layers are in the range of 0.1% to 5% by weight.
-
Spin-Coating Parameters: The spin speed and duration are crucial. A spin speed that is too low may result in a thick, uneven film with a prominent edge bead. A speed that is too high might lead to a very thin or incomplete film. It is recommended to experiment with spin speeds in the range of 1000-4000 rpm for 30-60 seconds to find the optimal conditions for your specific solution and substrate.
-
Substrate Cleanliness: Any contaminants on the substrate surface will disrupt film formation. Ensure that substrates are meticulously cleaned using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) before use.
Question: The liquid crystal alignment is poor or non-existent after UV exposure. What could be the issue?
Answer: Poor or failed alignment is often related to the UV exposure step, the quality of the alignment layer, or environmental factors.
-
UV Exposure Dose: The total energy of the UV light delivered to the photoalignment layer is a critical parameter. An insufficient dose will not induce enough reorientation of the azobenzene molecules, leading to weak anchoring of the liquid crystal. Conversely, excessive exposure can sometimes lead to degradation of the material. For azobenzene-based materials, a typical exposure dose to achieve saturation of alignment quality is in the range of 100-450 mJ/cm².
-
UV Wavelength: The wavelength of the UV light source should correspond to the absorption peak of 4-Butyl-4'-hydroxyazobenzene to ensure efficient photoisomerization. While the exact peak for this specific molecule is not provided in the search results, azobenzene derivatives typically absorb in the UV-A range (around 320-400 nm).
-
Polarization of UV Light: The UV light must be linearly polarized to create an anisotropic orientation of the azobenzene molecules. Ensure that the polarizer is correctly placed in the light path and is of good quality.
-
Humidity: Azo dye photoalignment can be highly sensitive to humidity. High humidity (>50% RH) during the spin-coating process and before UV exposure can degrade the quality of the alignment layer, potentially by causing aggregation or crystallization of the dye molecules. It is advisable to control the humidity of the processing environment.
Question: The liquid crystal alignment degrades over time or with thermal cycling. How can I improve stability?
Answer: The stability of the liquid crystal alignment is dependent on the anchoring energy of the photoalignment layer and its thermal and photostability.
-
Thermal Stability: While some azo-dye layers can be stable at elevated temperatures, prolonged exposure to high temperatures can cause a loss of the induced anisotropy. An annealing step after liquid crystal cell assembly can sometimes improve the overall stability. However, it is important to perform this annealing below the clearing point of the liquid crystal and the glass transition temperature of the alignment layer.
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Humidity After Exposure: Interestingly, while high humidity before exposure is detrimental, a "humidity annealing" step (exposure to high humidity, e.g., 70% RH) after UV exposure has been shown to improve the order and stability of the alignment layer for some azo dyes. This can be followed by a dry annealing step to further stabilize the layer.
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Photostability: The photo-induced alignment of some azo dyes can be rewritten by subsequent exposure to light. To create a more permanent alignment, a post-exposure baking step or the use of a polymerizable liquid crystal that can be cured to lock in the alignment can be considered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind liquid crystal alignment using 4-Butyl-4'-hydroxyazobenzene?
A1: The alignment is achieved through a process called photoalignment. The 4-Butyl-4'-hydroxyazobenzene molecules in the thin film undergo a trans-cis isomerization when exposed to linearly polarized UV light. The molecules tend to align their long axes perpendicular to the polarization direction of the light to minimize light absorption. This creates a surface with a preferred orientation (anisotropy) that then directs the alignment of the liquid crystal molecules that are in contact with it.[1]
Q2: What are suitable solvents for preparing a 4-Butyl-4'-hydroxyazobenzene solution?
A2: While specific data for 4-Butyl-4'-hydroxyazobenzene is limited, for analogous azo dyes like Brilliant Yellow, solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N,N,N',N'-tetramethylurea (TMU) have been found to produce homogeneous films suitable for photoalignment. The choice of solvent can significantly impact the quality of the spin-coated film.
Q3: What is a typical concentration range for the 4-Butyl-4'-hydroxyazobenzene solution?
A3: Based on studies with similar azo dyes, a concentration in the range of 0.1% to 5% by weight in a suitable solvent is a good starting point. The optimal concentration will depend on the desired film thickness and the specific solvent used.
Q4: How does humidity affect the photoalignment process?
A4: Humidity can have a significant impact. High humidity (e.g., >50% RH) during the spin-coating process and before UV exposure can be detrimental to the formation of a good alignment layer, potentially leading to aggregation or crystallization.[2][3] However, exposing the film to high humidity after UV exposure can sometimes enhance the molecular order and stability of the alignment.[2][3]
Q5: Is an annealing step necessary?
A5: An annealing step is not always required for the photoalignment layer itself. However, a post-baking step after spin-coating can help to remove residual solvent. Additionally, annealing the liquid crystal cell after it has been filled can improve the uniformity and stability of the alignment. A typical annealing temperature would be just below the clearing point of the liquid crystal.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for achieving liquid crystal alignment with azo dye photoalignment layers, which can be used as a starting point for experiments with 4-Butyl-4'-hydroxyazobenzene.
Table 1: Solution Preparation and Spin-Coating Parameters
| Parameter | Recommended Range | Notes |
| Solvent | DMF, DMSO, TMU | Choice of solvent affects film uniformity. |
| Concentration (% by wt.) | 0.1 - 5.0 | Higher concentrations lead to thicker films. |
| Spin Speed (rpm) | 1000 - 4000 | Higher speeds result in thinner films. |
| Spin Duration (s) | 30 - 60 | Ensures uniform spreading and solvent evaporation. |
| Pre-bake Temperature (°C) | 60 - 100 | To remove residual solvent before UV exposure. |
| Pre-bake Duration (min) | 5 - 15 | Dependent on solvent and film thickness. |
Table 2: UV Exposure and Post-Treatment Parameters
| Parameter | Recommended Range | Notes |
| UV Wavelength (nm) | ~320 - 400 | Should match the absorption peak of the azobenzene. |
| Exposure Dose (mJ/cm²) | 100 - 450 | Sufficient energy is needed to induce molecular reorientation.[4] |
| Humidity during Exposure | < 50% RH | High humidity can impair the alignment process.[2] |
| Post-exposure Humidity Anneal | 70% RH for ~5 min | Can improve alignment order and stability.[2] |
| Post-LC Filling Anneal (°C) | Slightly below LC clearing point | To improve alignment uniformity and reduce defects. |
Experimental Protocols
Detailed Methodology for Photoalignment of Liquid Crystals
This protocol provides a step-by-step guide for preparing a photoalignment layer of 4-Butyl-4'-hydroxyazobenzene and subsequently aligning a nematic liquid crystal.
1. Substrate Cleaning: a. Place glass or ITO-coated glass substrates in a substrate rack. b. Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. c. Dry the substrates with a stream of dry nitrogen gas. d. Optional: Treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and improve surface wettability.
2. Preparation of 4-Butyl-4'-hydroxyazobenzene Solution: a. Prepare a 0.5% (w/w) solution of 4-Butyl-4'-hydroxyazobenzene in dimethylformamide (DMF). b. Gently warm and stir the solution until the compound is fully dissolved. c. Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.
3. Spin-Coating of the Photoalignment Layer: a. Work in a clean, low-humidity environment (< 50% RH). b. Place a cleaned substrate on the spin-coater chuck. c. Dispense a small amount of the 4-Butyl-4'-hydroxyazobenzene solution onto the center of the substrate. d. Spin-coat at 2000 rpm for 45 seconds. e. Transfer the coated substrate to a hotplate and bake at 80°C for 10 minutes to remove the solvent.
4. UV Photoalignment: a. Place the substrate with the dried 4-Butyl-4'-hydroxyazobenzene film under a linearly polarized UV light source (e.g., a mercury lamp with a polarizing filter). b. The polarization axis of the light will determine the alignment direction of the liquid crystal (typically perpendicular to the polarization). c. Expose the film to a UV dose of approximately 200 mJ/cm². The exact dose may need to be optimized.
5. Liquid Crystal Cell Assembly: a. Prepare two substrates with the photoalignment layer as described above. b. On one of the substrates, disperse a small amount of UV-curable sealant mixed with spacer beads (e.g., 5 µm) around the perimeter of the active area. c. Place the second substrate on top of the first, with the alignment layers facing each other. The desired alignment configuration (e.g., planar or twisted nematic) is achieved by orienting the polarization directions of the UV exposure on the two substrates accordingly. d. Gently press the substrates together and cure the sealant with a UV lamp.
6. Liquid Crystal Filling and Sealing: a. Fill the empty cell with the desired nematic liquid crystal in its isotropic phase via capillary action in a vacuum chamber. . After filling, seal the filling port with an epoxy resin. c. Slowly cool the cell back to room temperature to allow the liquid crystal to transition into the nematic phase and align with the photoalignment layers.
7. Post-Filing Annealing: a. To improve the uniformity of the alignment and remove any defects, anneal the filled cell by heating it to just below the liquid crystal's clearing point for a short period (e.g., 10-15 minutes) and then cooling it slowly back to room temperature.
Visualizations
Caption: Experimental workflow for achieving uniform liquid crystal alignment.
Caption: Mechanism of photo-reorientation of azobenzene molecules.
References
issues with the solubility of 4-(4-Butylphenylazo)phenol in polymer hosts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Butylphenylazo)phenol and its dispersion in polymer hosts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in polymer systems?
A1: this compound is a yellow azo dye. In polymer science, it is often used as a dopant to introduce color or to study the photoresponsive behavior of materials. Its properties can be harnessed in applications such as optical data storage, smart textiles, and sensors.
Q2: Which polymer hosts are compatible with this compound?
A2: The compatibility of this compound with a polymer host depends on the intermolecular interactions between the dye and the polymer matrix.[1] Generally, polymers with similar polarity to the dye will exhibit better miscibility. Common polymer hosts that could be considered include poly(methyl methacrylate) (PMMA), polystyrene (PS), and polycarbonate (PC). However, experimental verification is crucial to determine the optimal polymer for a specific application.
Q3: How can I determine the concentration of this compound in a polymer film?
A3: UV-Vis spectroscopy is a widely used and effective method for determining the concentration of dyes in polymer films.[2][3][4] By measuring the absorbance of the film at the dye's maximum absorption wavelength, the concentration can be calculated using the Beer-Lambert law, provided a calibration curve with known concentrations is established. It is important to account for the film's thickness and any background absorbance from the polymer matrix.
Q4: What are the main challenges when incorporating this compound into polymer hosts?
A4: The primary challenges include achieving a uniform dispersion, preventing aggregation of the dye molecules, and ensuring the thermal stability of the dye during processing, especially in melt extrusion.[5] Poor solubility and compatibility can lead to phase separation, resulting in hazy films with inconsistent color and degraded optical or mechanical properties.
Troubleshooting Guides
Issue 1: Poor or Non-Uniform Color Dispersion in the Polymer Matrix
Symptoms:
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Visible specks or aggregates of dye in the polymer film or molded part.
-
Inconsistent color intensity across the material.
-
Hazy or opaque appearance in a normally transparent polymer.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Dye Solubility in Solvent (Solvent Casting) | Select a solvent that dissolves both the polymer and this compound effectively. A solvent mixture may be required. Use Hansen Solubility Parameters as a theoretical guide to find a suitable solvent or solvent blend.[6][7][8] |
| Inadequate Mixing | Increase mixing time and/or intensity. For solvent casting, use a high-shear mixer or ultrasonication to break up dye agglomerates. For melt extrusion, optimize the screw design and mixing elements to enhance distributive and dispersive mixing. |
| Dye Aggregation | Dye molecules may aggregate at higher concentrations.[5][9] Reduce the dye concentration to below its solubility limit in the polymer. The use of a dispersing agent can also help to stabilize the dye particles. |
| Too Rapid Solvent Evaporation (Solvent Casting) | Slow down the solvent evaporation rate by covering the casting dish or using a solvent with a lower vapor pressure. This allows more time for the polymer chains and dye molecules to arrange into a homogeneous mixture. |
| Thermal Degradation of Dye (Melt Extrusion) | Lower the processing temperature to the minimum required for the polymer. Perform a thermogravimetric analysis (TGA) of the dye to determine its degradation temperature and ensure the extrusion temperature remains below this point. |
Issue 2: Phase Separation and Film Opacity
Symptoms:
-
The resulting polymer film is cloudy or opaque.
-
Microscopy reveals distinct domains of dye and polymer.
Possible Causes and Solutions:
| Cause | Solution |
| Thermodynamic Incompatibility | The dye and polymer are not miscible at the molecular level.[1] Consider a different polymer host that has a chemical structure more similar to the dye (e.g., similar polarity). Surface modification of the dye or polymer could also improve compatibility. |
| Exceeding Solubility Limit | The concentration of the dye is higher than its solubility limit in the polymer matrix, leading to the formation of a separate dye phase. Reduce the dye loading. |
| Crystallization of the Dye | The dye may crystallize within the polymer matrix upon cooling or solvent evaporation. Rapid cooling (quenching) after melt processing can sometimes suppress crystallization. In solvent casting, a faster evaporation rate might help, though this can also lead to non-uniformity. |
Quantitative Data
Due to the limited availability of specific quantitative data for the solubility of this compound in the public domain, the following tables provide illustrative examples based on typical observations for similar azo dyes in common polymer hosts. These values should be considered as a starting point for experimental design and not as absolute solubility limits.
Table 1: Illustrative Solubility of this compound in Polymer Hosts at Room Temperature (Solvent Cast Films)
| Polymer Host | Common Solvent | Estimated Solubility (wt%) | Observations |
| PMMA | Toluene | 1.0 - 2.0 | Good transparency at low concentrations. |
| Polystyrene | Toluene | 0.5 - 1.5 | Prone to aggregation at higher loadings. |
| Polycarbonate | Dichloromethane | 1.0 - 2.5 | Good compatibility is often observed. |
Table 2: Illustrative Processing Parameters for Melt Extrusion
| Polymer Host | Recommended Temperature Profile (°C) | Observations |
| PMMA | 190 - 230 | Dye stability should be monitored. |
| Polystyrene | 180 - 220 | Lower temperatures are preferable to minimize dye degradation. |
| Polycarbonate | 260 - 300 | High processing temperatures may lead to dye degradation. |
Experimental Protocols
Protocol 1: Preparation of Polymer-Dye Films by Solvent Casting
-
Solution Preparation:
-
Dissolve the desired amount of polymer (e.g., PMMA) in a suitable solvent (e.g., Toluene) to achieve a specific concentration (e.g., 10 wt%). Stir until the polymer is fully dissolved.
-
In a separate container, dissolve the this compound in the same solvent to create a stock solution of known concentration.
-
-
Mixing:
-
Add the required volume of the dye stock solution to the polymer solution to achieve the target dye concentration in the final film.
-
Mix the solution thoroughly using a magnetic stirrer for at least 2 hours. For improved dispersion, sonicate the solution for 15-30 minutes.
-
-
Casting:
-
Pour the polymer-dye solution into a flat, level petri dish or onto a glass substrate.
-
Cover the dish with a lid that has small openings to allow for slow solvent evaporation. This helps in forming a uniform film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.
-
For complete solvent removal, place the film in a vacuum oven at a temperature below the glass transition temperature of the polymer for at least 24 hours.
-
-
Film Removal:
-
Carefully peel the dried film from the substrate.
-
Protocol 2: Characterization of Dye Dispersion using UV-Vis Spectroscopy and SEM
-
UV-Vis Spectroscopy:
-
Cut a small, uniform piece of the prepared polymer-dye film.
-
Measure the thickness of the film using a micrometer.
-
Place the film in the sample holder of a UV-Vis spectrophotometer.
-
Record the absorbance spectrum over the relevant wavelength range (e.g., 300-600 nm).
-
Identify the wavelength of maximum absorbance (λmax) for the dye.
-
Use the absorbance value at λmax and a pre-determined calibration curve to calculate the dye concentration.
-
-
Scanning Electron Microscopy (SEM):
-
Cryo-fracture the polymer-dye film to obtain a clean cross-section.
-
Mount the fractured sample on an SEM stub with the cross-section facing up.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
Image the cross-section using an SEM. Look for evidence of dye aggregates, which will appear as distinct particles or domains within the polymer matrix.[10]
-
Visualizations
Caption: Experimental workflow for preparing and characterizing polymer-dye systems.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. analysis.rs [analysis.rs]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. Photoisomerizable azobenzene dyes incorporated into polymers and dendrimers. Influence of the molecular aggregation on … [ouci.dntb.gov.ua]
- 6. hansen-solubility.com [hansen-solubility.com]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Technical Support Center: 4-Butyl-4'-hydroxyazobenzene (BHAB) Thermal Relaxation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butyl-4'-hydroxyazobenzene (BHAB) and related photochromic molecules. The focus is on minimizing thermal relaxation of the cis-isomer to enhance the stability and performance of BHAB-containing devices.
Troubleshooting Guides
This section addresses common problems encountered during experiments with BHAB, offering potential causes and solutions in a question-and-answer format.
Issue 1: Rapid Thermal Relaxation of cis-BHAB in Solution
-
Question: My cis-BHAB solution is reverting to the trans-isomer much faster than expected. How can I slow down this thermal relaxation?
Answer: The thermal relaxation of hydroxyazobenzenes like BHAB is highly sensitive to the molecular environment. Several factors could be contributing to the rapid relaxation:
-
Solvent Polarity and Hydrogen Bonding: Protic and polar solvents (e.g., ethanol, methanol, water) can significantly accelerate the thermal cis-to-trans isomerization.[1][2][3][4][5] This is due to hydrogen bonding with the azo group, which facilitates a lower-energy rotational isomerization pathway.[1][4]
-
Temperature: Thermal relaxation is a temperature-dependent process. Even a small increase in the ambient temperature can lead to a substantial increase in the rate of isomerization.
-
Solution: Ensure precise temperature control of your sample. If possible, conduct experiments at lower temperatures to extend the lifetime of the cis-isomer.
-
-
Presence of Contaminants: Acidic or basic impurities in the solvent can catalyze the isomerization process.
-
Solution: Use high-purity, spectroscopic grade solvents to minimize the impact of contaminants.
-
-
Issue 2: Poor Performance of BHAB in a Polymer Thin Film Device
-
Question: The photo-switching performance of my BHAB-doped polymer film is poor, with a weak response to light and rapid signal decay. What could be the cause?
Answer: The performance of BHAB in a solid-state device depends on both the properties of the BHAB molecule and its interaction with the polymer matrix.
-
Matrix Polarity and Hydrogen Bonding: If the polymer matrix contains hydrogen bond donor groups, it can accelerate the thermal relaxation of BHAB, similar to the effect of protic solvents.[1][4]
-
Solution: Select a polymer matrix that is non-polar and does not participate in hydrogen bonding.
-
-
Free Volume in the Polymer Matrix: The isomerization of azobenzene involves a significant change in molecular geometry. A rigid polymer matrix with insufficient free volume can sterically hinder the trans-to-cis photoisomerization, leading to a low population of the cis-isomer upon irradiation.
-
Solution: Choose a polymer with a lower glass transition temperature (Tg) or consider plasticizers to increase the free volume. Alternatively, annealing the film may optimize the morphology for better switching.
-
-
Aggregation of BHAB: At high concentrations, BHAB molecules may aggregate within the polymer film, which can suppress photo-switching.
-
Solution: Optimize the concentration of BHAB in the polymer matrix. Lower concentrations often lead to better-dispersed molecules and more efficient switching.
-
-
Issue 3: Inconsistent Thermal Relaxation Rates
-
Question: I am observing significant variability in the thermal relaxation half-life of my BHAB samples under what I believe are identical conditions. What could be the source of this inconsistency?
Answer: Inconsistent results often point to subtle variations in experimental conditions that have a large impact on the kinetics of thermal relaxation.
-
Humidity: For hydroxyazobenzenes, the presence of water can drastically increase the rate of thermal relaxation.[1][4] Changes in ambient humidity can lead to different amounts of absorbed water in your sample, especially in thin films.[1][4]
-
Solution: Control the humidity of your experimental environment. Conduct experiments in a dry box or glovebox to minimize the effects of moisture.
-
-
Light Leakage: Unintended exposure to wavelengths that can be absorbed by the cis or trans isomers can affect the kinetics.
-
Solution: Conduct thermal relaxation experiments in the dark to ensure that the process is purely thermal.
-
-
Sample Preparation: Inhomogeneity in the sample, such as variations in the concentration of BHAB within a polymer film, can lead to inconsistent results.
-
Solution: Ensure your sample preparation method results in a homogeneous distribution of BHAB.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal relaxation for 4-Butyl-4'-hydroxyazobenzene?
A1: For hydroxy-substituted azobenzenes like BHAB, the thermal cis-to-trans isomerization is believed to proceed primarily through a rotational mechanism around the N=N bond.[5] This pathway is often favored over the inversion mechanism, especially in the presence of hydrogen-bonding species which can stabilize a polar transition state.[1][4]
Q2: How does the butyl group in BHAB affect its thermal relaxation compared to 4-hydroxyazobenzene?
A2: While specific comparative data for BHAB is limited, the addition of an alkyl group like butyl at the 4'-position is generally not expected to dramatically alter the electronic properties that govern the fundamental isomerization mechanism compared to the parent 4-hydroxyazobenzene. However, the butyl group increases the molecule's size and can influence its interaction with the surrounding medium, potentially affecting aggregation and solubility, which can indirectly impact the observed relaxation kinetics in a specific device environment.
Q3: Can I completely stop the thermal relaxation of BHAB?
A3: Completely stopping thermal relaxation is not feasible as the cis-isomer is thermodynamically less stable than the trans-isomer. The goal is to slow it down to a rate that is acceptable for the intended application. This can be achieved by optimizing the molecular environment, such as by using non-polar matrices and operating at low temperatures.
Q4: What is the role of the hydroxyl group in the thermal relaxation of BHAB?
A4: The hydroxyl group plays a crucial role. It can participate in hydrogen bonding with the solvent or polymer matrix, which can significantly accelerate thermal relaxation.[1][4] It also enables azo-hydrazone tautomerism, which is linked to the sensitivity of the isomerization rate to the environment.[1][4]
Quantitative Data
The following table summarizes thermal relaxation data for 4-hydroxyazobenzene, which can be used as a reference for understanding the behavior of BHAB.
| Solvent | Half-life (t½) | Temperature (°C) |
| Toluene | 31 minutes | Room Temperature |
| Benzene | 125 minutes | 20 |
| Cyclohexane | 6 minutes | 20 |
| Acetonitrile | < 1 minute | 20 |
| Methanol | < 1 minute | 20 |
| Ethanol | 0.2 seconds | Room Temperature |
Data for 4-hydroxyazobenzene, adapted from literature.[2][3]
Experimental Protocols
Protocol: Measuring Thermal Relaxation of BHAB in Solution using UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of BHAB in the desired solvent (e.g., toluene) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of ~1 in the main absorption band of the trans-isomer.
-
Baseline Spectrum: Record the UV-Vis absorption spectrum of the solution. This represents the thermally equilibrated state, which is >99% trans-isomer.
-
Photoisomerization: Irradiate the solution with UV light (e.g., 365 nm) until a photostationary state is reached, indicated by no further changes in the absorption spectrum. This will generate a significant population of the cis-isomer.
-
Kinetic Measurement: Immediately after irradiation, stop the UV light and start recording UV-Vis spectra at regular time intervals in the dark. The time interval should be chosen based on the expected relaxation rate (e.g., every 10 seconds for slow relaxation, every 100 milliseconds for fast relaxation).
-
Data Analysis:
-
Extract the absorbance at the λmax of the trans-isomer at each time point (At).
-
The absorbance at the beginning of the relaxation (t=0) is A0, and the absorbance at the end of the relaxation (t=∞) is A∞ (the baseline spectrum).
-
The thermal relaxation of azobenzenes typically follows first-order kinetics. Plot ln((A∞ - At) / (A∞ - A0)) versus time.
-
The slope of the resulting linear fit is the negative of the rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = ln(2) / k.
-
Visualizations
Caption: Workflow for measuring thermal relaxation kinetics using UV-Vis spectroscopy.
Caption: Troubleshooting decision tree for rapid thermal relaxation of BHAB.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds | Semantic Scholar [semanticscholar.org]
- 4. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing photodegradation of 4-(4-Butylphenylazo)phenol under UV irradiation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of 4-(4-Butylphenylazo)phenol under UV irradiation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
-
Question: My photodegradation experiments with this compound are showing highly variable results between runs. What could be the cause?
-
Answer: Inconsistent degradation rates are a common issue and can stem from several factors. Firstly, ensure the UV lamp output is stable; lamp intensity can decrease over time, so regular calibration with a radiometer or a chemical actinometric system is crucial. Secondly, precise control of the experimental temperature is important, as temperature can influence reaction kinetics. Variations in the initial concentration of the azo dye, even if minor, can also affect the observed rate. Lastly, ensure that the geometry of the experimental setup, including the distance from the lamp to the sample and the sample volume, is identical for all experiments.
Issue 2: Incomplete Degradation of the Azo Dye
-
Question: I am observing that the degradation of this compound plateaus and does not go to completion. Why is this happening?
-
Answer: Incomplete degradation can be due to several reasons. The formation of photodegradation products that are more resistant to further degradation under the experimental conditions is a common cause. These intermediates may also absorb UV light, competing with the parent compound and reducing the degradation efficiency. Another possibility is the deactivation of the photocatalyst, if one is being used. The catalyst surface can become saturated with the dye or its byproducts, reducing the number of active sites available for the reaction. Consider increasing the catalyst loading or using a regeneration step. Additionally, ensure that there is sufficient dissolved oxygen, as it plays a key role in the photo-oxidative degradation pathway.
Issue 3: Unexpected Peaks in HPLC Chromatogram
-
Question: My HPLC analysis of the photodegraded samples shows unexpected peaks that I cannot identify. What are these and how can I identify them?
-
Answer: These unexpected peaks are likely the degradation products of this compound. Azo dyes can break down into various smaller molecules, including substituted phenols, benzoic acids, and other aromatic or aliphatic compounds. To identify these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique as it can provide the molecular weight of the unknown compounds, aiding in their structural elucidation. Comparing the retention times with commercially available standards of suspected degradation products can also be a useful identification method.
Issue 4: Drifting Baseline in HPLC Analysis
-
Question: I am experiencing a drifting baseline during the HPLC analysis of my photodegradation samples. How can I resolve this?
-
Answer: A drifting baseline in HPLC can be caused by several factors. Ensure the mobile phase is properly degassed, as dissolved gases coming out of the solution can cause baseline instability. Check for any leaks in the system, particularly between the column and the detector. If using a gradient elution, ensure that the solvents are of high purity and are miscible. A contaminated guard column or analytical column can also lead to a drifting baseline; in this case, flushing the column with a strong solvent may help.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the photodegradation of this compound? A1: The photodegradation of azo dyes like this compound typically proceeds through two main pathways: photo-oxidation and photoreduction. Photo-oxidation often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the azo bond (-N=N-) and the aromatic rings, leading to the breakdown of the molecule. Photoreduction involves the reductive cleavage of the azo bond, which can also lead to the formation of various aromatic amines.
Q2: What are the key factors that influence the rate of photodegradation? A2: Several factors can significantly affect the photodegradation rate. These include the pH of the solution, the initial concentration of the dye, the intensity and wavelength of the UV irradiation, the presence of dissolved oxygen, and the use of a photocatalyst (e.g., TiO2, ZnO).[1] The optimal conditions for degradation are often specific to the particular azo dye and experimental setup.
Q3: How can I monitor the photodegradation of this compound quantitatively? A3: The degradation process is most commonly monitored using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). UV-Vis spectrophotometry can track the decrease in the absorbance at the dye's λmax, which corresponds to the loss of color. HPLC provides a more accurate quantification of the parent compound's concentration and can also be used to separate and quantify the degradation products.
Q4: What is the role of a photocatalyst in the degradation process? A4: A photocatalyst, typically a semiconductor like TiO2, can significantly enhance the rate of photodegradation. When irradiated with UV light of sufficient energy, the photocatalyst generates electron-hole pairs. These charge carriers then react with water and dissolved oxygen to produce highly reactive species like hydroxyl radicals and superoxide anions, which are potent oxidizing agents that can mineralize the azo dye into simpler, less harmful compounds like CO2 and water.
Q5: Are the degradation products of this compound more or less toxic than the parent compound? A5: This is a critical consideration in any degradation study. The degradation of azo dyes can sometimes lead to the formation of intermediate products that are more toxic than the original dye. For instance, the reductive cleavage of the azo bond can produce aromatic amines, some of which are known to be carcinogenic. Therefore, a complete degradation to benign end-products (mineralization) is the ultimate goal. Toxicity assays of the treated solution are recommended to assess the environmental safety of the degradation process.
Data Presentation
The following tables summarize quantitative data for the photodegradation of a substituted azophenol under different experimental conditions.
Note: The following data is for 2-(4-hydroxyphenylazo)benzoic acid, a structurally related compound, and is provided as a representative example of the kinetic data that can be obtained.
Table 1: Effect of pH on the Apparent First-Order Rate Constant (k_app) for the Photodegradation of 2-(4-hydroxyphenylazo)benzoic acid with UV/H₂O₂ [2]
| pH | Initial Dye Concentration (M) | H₂O₂ Concentration (M) | Apparent Rate Constant (k_app, min⁻¹) |
| 2 | 3.5 x 10⁻⁵ | 3.57 x 10⁻² | 0.015 |
| 4 | 3.5 x 10⁻⁵ | 3.57 x 10⁻² | 0.021 |
| 6 | 3.5 x 10⁻⁵ | 3.57 x 10⁻² | 0.028 |
| 8 | 3.5 x 10⁻⁵ | 3.57 x 10⁻² | 0.035 |
| 10 | 3.5 x 10⁻⁵ | 3.57 x 10⁻² | 0.042 |
| 12 | 3.5 x 10⁻⁵ | 3.57 x 10⁻² | 0.031 |
Table 2: Effect of Initial Dye Concentration on Degradation Efficiency using UV/NaOCl [2]
| Initial Dye Concentration (M) | NaOCl Concentration (M) | pH | Degradation Efficiency after 60 min (%) |
| 1.5 x 10⁻⁵ | 1.55 x 10⁻³ | 8 | 92 |
| 2.5 x 10⁻⁵ | 1.55 x 10⁻³ | 8 | 88 |
| 3.5 x 10⁻⁵ | 1.55 x 10⁻³ | 8 | 83 |
| 4.5 x 10⁻⁵ | 1.55 x 10⁻³ | 8 | 76 |
Experimental Protocols
Protocol 1: Sample Preparation and UV Irradiation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with deionized water to the desired initial concentration for the experiment (e.g., 10 mg/L). If a photocatalyst is used, add the specified amount (e.g., 1 g/L of TiO₂) to the working solution.
-
pH Adjustment: Adjust the pH of the working solution to the desired value using dilute HCl or NaOH.
-
Irradiation Setup: Place a known volume of the working solution in a quartz photoreactor. The reactor should be equipped with a magnetic stirrer to ensure the solution remains homogeneous. Position the UV lamp at a fixed distance from the reactor. A common setup uses a mercury lamp with a maximum emission at 365 nm.[3]
-
Dark Adsorption (if using a photocatalyst): Before irradiation, stir the solution in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.
-
Initiate Irradiation: Turn on the UV lamp to start the photodegradation reaction.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the solution.
-
Sample Preparation for Analysis: Immediately filter the collected aliquots through a 0.45 µm syringe filter to remove any photocatalyst particles. The samples are now ready for analysis by UV-Vis spectrophotometry or HPLC.
Protocol 2: Analysis by UV-Vis Spectrophotometry
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-600 nm).
-
Blank Measurement: Use deionized water (or the solvent used for the working solution) as a blank to zero the instrument.
-
Measurement of Initial Absorbance: Measure the absorbance spectrum of the initial (time = 0) sample to determine the maximum absorbance wavelength (λmax).
-
Measurement of Degraded Samples: Measure the absorbance of each filtered aliquot at the determined λmax.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol 3: Analysis by HPLC
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a modifier like 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the λmax of this compound. A diode array detector is recommended to monitor for the appearance of new peaks from degradation products.
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered aliquots from the photodegradation experiment into the HPLC system.
-
Quantification: Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Proposed photodegradation pathway for this compound.
Caption: General experimental workflow for a photodegradation study.
Caption: Troubleshooting guide for common experimental issues.
References
Technical Support Center: Purification of 4-(4-Butylphenylazo)phenol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(4-butylphenylazo)phenol and its isomers. The guidance provided is based on established principles for the purification of azo compounds and substituted phenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities and isomers expected during the synthesis of this compound?
During the azo coupling reaction between 4-butylaniline and phenol, several byproducts and isomers can form. The primary target is the para-substituted product, this compound. However, ortho and meta isomers are common process-related impurities.[1][2] The diazonium salt can also couple with itself to form byproducts. Incomplete reactions may leave residual starting materials, 4-butylaniline and phenol, in the crude product. The polarity of these impurities can vary, with the desired para isomer generally being less polar than the ortho isomer due to intramolecular hydrogen bonding in the latter.[1]
Q2: What are the most common techniques for purifying this compound?
The two most effective and widely used techniques for the purification of azo dyes like this compound are:
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Recrystallization: This is a primary and often highly effective method for purifying solid organic compounds.[3][4] The choice of solvent is critical and should be determined through solubility tests.
-
Column Chromatography: This technique is excellent for separating compounds with different polarities, making it suitable for isolating the desired para-isomer from more polar ortho-isomers and other impurities.[4]
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] For a relatively non-polar compound like this compound, common solvents to test include:
-
Alcohols: Ethanol, methanol, or isopropanol.
-
Hydrocarbons: Hexane, heptane, or toluene.
-
Esters: Ethyl acetate.
-
Solvent Mixtures: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can be very effective. Common pairs include ethanol/water or toluene/hexane.[5]
A systematic approach to solvent selection is crucial for achieving high purity and yield.
Troubleshooting Guides
Guide 1: Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used.[6] 2. The solution is supersaturated.[6] | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator and allow the solution to cool again.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6] |
| The product "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The crude product is highly impure.[6] | 1. Re-heat the solution to dissolve the oil, add a small amount of a "better" solvent, and cool slowly. 2. Consider pre-purification by column chromatography to remove a significant portion of the impurities before recrystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.[5] 2. Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent the product from crystallizing in the funnel. |
| The purified product is still impure. | 1. The cooling process was too rapid, trapping impurities within the crystal lattice.[7] 2. The chosen solvent is not effective at separating the specific impurities present. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Experiment with different recrystallization solvents or solvent systems. A multi-step recrystallization with different solvents may be necessary. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of isomers (co-elution). | 1. The polarity of the mobile phase is too high, causing all compounds to elute quickly.[4] 2. The stationary phase is not providing sufficient selectivity. | 1. Decrease the polarity of the eluent. For normal phase silica gel, this means increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate).[4] 2. Consider using a different stationary phase. If using silica gel, try alumina, or consider reverse-phase chromatography with a C18 column. |
| The compound is stuck on the column. | 1. The mobile phase is not polar enough to elute the compound. | 1. Gradually increase the polarity of the mobile phase. A gradient elution may be more effective than an isocratic one. |
| Tailing of peaks. | 1. The compound is interacting too strongly with the stationary phase. 2. The column is overloaded. | 1. For acidic or phenolic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can reduce tailing.[8] 2. Use a larger column or load a smaller amount of the crude product. |
| Cracking or channeling of the stationary phase. | 1. Improper packing of the column. 2. The column has run dry. | 1. Ensure the stationary phase is packed uniformly as a slurry. 2. Always keep the top of the stationary phase covered with the mobile phase. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.[3]
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Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: General Column Chromatography Procedure (Normal Phase)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table summarizes hypothetical data for the purification of this compound, illustrating the expected outcomes of different purification strategies.
| Purification Method | Mobile Phase / Solvent | Yield (%) | Purity of para-isomer (%) | Key Observation |
| Recrystallization | Ethanol/Water (80:20) | 75 | 95 | Good for removing bulk impurities, but some ortho-isomer may co-crystallize. |
| Recrystallization | Toluene | 60 | 98 | Higher purity but lower yield due to higher solubility of the product. |
| Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (90:10) | 85 | >99 | Excellent separation of ortho and para isomers. |
| Column Chromatography | Alumina, Toluene | 80 | 99 | Good alternative to silica gel, may offer different selectivity. |
Visualizations
Caption: A flowchart for troubleshooting common issues during the purification of this compound.
Caption: Diagram illustrating the formation of positional isomers during the synthesis of this compound.
References
- 1. Arene substitution pattern - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
Technical Support Center: Optimizing 4-Butyl-4'-hydroxyazobenzene in Photo-Responsive Films
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the concentration of 4-Butyl-4'-hydroxyazobenzene and similar photo-responsive molecules in thin films.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Film Quality (Aggregation, Phase Separation, or Crystallization)
Question: My spin-coated film appears hazy, non-uniform, or contains visible particles. What is causing this and how can I fix it?
Answer: Poor film quality is often due to the aggregation or crystallization of the azobenzene chromophore within the polymer matrix, especially at high concentrations.
Potential Causes and Solutions:
-
Low Solubility: The concentration of 4-Butyl-4'-hydroxyazobenzene may exceed its solubility limit in the chosen solvent or polymer solution.
-
Solution: Decrease the total solute concentration in the solvent. Alternatively, test a different solvent or a solvent mixture to improve solubility.
-
-
Weak Chromophore-Polymer Interaction: Insufficient interaction between the azobenzene derivative and the polymer backbone can lead to phase separation.[1]
-
Solution: Utilize a polymer matrix that can form strong noncovalent bonds with the azobenzene. For hydroxyazobenzenes, polymers like poly(4-vinylpyridine) (P4VP) are highly effective as they form hydrogen bonds with the hydroxyl group of the azobenzene.[1][2] This supramolecular approach allows for very high chromophore loading (up to 80 wt%) without phase separation.[2]
-
-
Inappropriate Spin-Coating Parameters: The speed and duration of spin-coating can affect film uniformity.
-
Solution: Optimize the spin-coating speed and time. A higher speed generally results in a thinner, more uniform film, while a slower speed can lead to thicker, less uniform films.
-
Issue 2: Low or Inefficient Photo-Response
Question: The film shows a weak change in absorbance upon irradiation, or the photo-isomerization process seems inefficient. What are the likely causes?
Answer: An inefficient photo-response can stem from several factors, ranging from the material composition to the experimental setup.
Potential Causes and Solutions:
-
Chromophore Aggregation: Aggregation can significantly hinder the molecular movement required for efficient trans-cis isomerization.[3][4] Even if not visible, nanoscale aggregation can quench the photo-response.
-
Solution: Improve chromophore dispersion by using the supramolecular strategies mentioned above (e.g., hydrogen bonding with P4VP).[5] Reducing the concentration may also help, although this can be counterintuitive. Finding the optimal concentration is key.
-
-
Incorrect Wavelength or Intensity: The irradiation wavelength may not optimally match the absorption band of the trans or cis isomer. The light intensity might be too low to induce a significant change.
-
Solution: Verify the absorption spectrum of your film using a UV-Vis spectrophotometer. Ensure your light source's wavelength aligns with the peak of the π-π* transition for trans-cis isomerization. Increase the light source intensity if necessary.
-
-
Rigid Polymer Matrix: A very rigid polymer environment can physically restrict the isomerization of the azobenzene molecules.[6]
-
Solution: Select a polymer with a lower glass transition temperature (Tg) or anneal the film to increase polymer chain mobility. However, be aware that a more fluid matrix can also accelerate thermal cis-trans relaxation.
-
Issue 3: Low Photoinduced Birefringence (PIB)
Question: My film is not exhibiting a significant level of photoinduced birefringence after irradiation with polarized light. How can this be improved?
Answer: Low PIB suggests that the azobenzene molecules are not aligning efficiently perpendicular to the polarization of the incident light.
Potential Causes and Solutions:
-
Suboptimal Concentration: The relationship between chromophore concentration and PIB is not always linear. In some systems, like 4-nitro-4′-hydroxyazobenzene in P4VP, PIB increases dramatically only after a certain threshold concentration is reached.[1]
-
Solution: Systematically vary the concentration of 4-Butyl-4'-hydroxyazobenzene in the polymer matrix and measure the corresponding PIB to find the optimal loading.
-
-
Insufficient Irradiation Time/Power: The alignment process takes time and requires sufficient energy.
-
Solution: Increase the irradiation time or the power of the polarized light source. Monitor the PIB in real-time to determine when a saturation point is reached.[7]
-
-
Poor Chromophore-Polymer Interaction: Weak interactions can prevent the cooperative alignment of chromophores.[1]
-
Solution: As with aggregation issues, enhancing the interaction via hydrogen bonding or other supramolecular interactions can significantly boost the achievable birefringence.[1]
-
Issue 4: Fast Thermal Relaxation (Unstable cis-State)
Question: The photo-induced effect (e.g., birefringence, color change) disappears very quickly after the light source is turned off. How can I increase the stability of the cis-state?
Answer: The stability of the cis-isomer is highly dependent on its chemical environment. For hydroxyazobenzenes, this is a particularly sensitive parameter.
Potential Causes and Solutions:
-
Environmental Factors (Humidity): The thermal cis-trans isomerization of 4-hydroxyazobenzenes is catalyzed by hydrogen-bonding molecules, such as water from ambient humidity.[8] The lifetime of the cis-state can change by orders of magnitude depending on the environment.[2][8]
-
Solution: Conduct experiments in a controlled environment with low humidity (e.g., a nitrogen-filled glovebox). If this is not possible, consider that environmental sensitivity is an intrinsic property of this class of molecules.
-
-
Polymer Matrix Polarity: The polarity of the polymer matrix influences the isomerization pathway.
-
Solution: Test different polymer matrices. A less polar environment may slow down the thermal relaxation, although this can also affect the overall photo-response. Esterification of the hydroxyl group can also dramatically increase the cis-state lifetime by preventing hydrogen-bond-assisted tautomerization.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for 4-Butyl-4'-hydroxyazobenzene in a polymer film?
A1: The optimal concentration is highly system-dependent. However, for guest-host systems, concentrations typically range from 1 to 15 wt%. For supramolecular systems utilizing hydrogen bonding (e.g., with P4VP), much higher concentrations are achievable, even up to an equimolar ratio, which can correspond to 70-80 wt% of the azobenzene derivative.[1][2] A good starting point for systematic optimization would be to prepare films with 5, 10, 20, and 50 wt% of the chromophore.
Q2: How does the choice of polymer matrix affect the optimization process?
A2: The polymer matrix is critical. It influences chromophore solubility, the potential for aggregation, the mobility of the azobenzene units, and the thermal stability of the cis-state.[5] For 4-hydroxyazobenzene derivatives, a polymer like P4VP that can act as a hydrogen bond acceptor is often an excellent choice to prevent phase separation and enhance photo-response at high concentrations.[1]
Q3: What are the key techniques to characterize the films during optimization?
A3:
-
UV-Vis Spectroscopy: To monitor the trans-cis photo-isomerization by observing changes in the absorption spectra.
-
Polarized UV-Vis Spectroscopy: To measure dichroism and confirm molecular orientation.
-
Ellipsometry or Prism Coupling: To measure the refractive index and photoinduced birefringence (PIB).
-
Atomic Force Microscopy (AFM): To assess film quality, uniformity, and to check for the formation of surface relief gratings (SRGs).[10]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer-dye composite, which relates to molecular mobility.
Q4: Can annealing the film improve its performance?
A4: Yes, thermal annealing below the glass transition temperature can improve film uniformity and relieve mechanical stress from the spin-coating process. Annealing above Tg can increase the mobility of the polymer chains, which may facilitate a higher degree of chromophore alignment and thus a larger photoinduced birefringence.[11] However, it can also lead to dewetting or crystallization if not carefully controlled.
Quantitative Data Summary
The following tables summarize quantitative data reported in literature for similar azobenzene-polymer systems.
Table 1: Reported Concentrations and Birefringence Values
| Azobenzene Derivative | Polymer Matrix | Concentration | Max. Birefringence (Δn) | Reference |
| 4-nitro-4′-hydroxyazobenzene | P4VP | 70 wt% (equimolar) | 0.15 | [1] |
| 4-(4-ethylphenylazo)phenol | P4VP | 80 wt% (equimolar) | Not Reported | [2] |
| Azo Dye (AD) | None (pure film) | 100% | ~0.75 @ 632.5 nm | [12] |
| PAZO Polymer | None (side-chain) | 100% | 4.65 × 10⁻² @ 1550 nm | Not Available |
Table 2: Film Fabrication Parameters
| System | Solvent | Solution Concentration | Spin Coating | Film Thickness | Reference |
| DR1g | Not Specified | Not Specified | Yes | 270 ± 20 nm | [13] |
| Hydroxyazobenzene/P4VP | Chloroform | 15 mg/mL | Yes | Not Specified | Not Available |
Experimental Protocols
Protocol 1: Fabrication of Photo-Responsive Films by Spin Coating
This protocol describes a general method for preparing thin films of 4-Butyl-4'-hydroxyazobenzene mixed with a polymer matrix.
Materials:
-
4-Butyl-4'-hydroxyazobenzene
-
Polymer (e.g., Poly(4-vinylpyridine), PMMA)
-
Solvent (e.g., Chloroform, Toluene, DMF)
-
Glass or quartz substrates
-
Spin coater
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the polymer in the chosen solvent (e.g., 15 mg/mL).
-
Prepare a stock solution of 4-Butyl-4'-hydroxyazobenzene in the same solvent.
-
Mix the polymer and azobenzene solutions in the desired weight or molar ratio to achieve the target concentration. Ensure complete dissolution, using gentle heating or sonication if necessary.
-
-
Substrate Cleaning:
-
Thoroughly clean the glass or quartz substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat substrates with oxygen plasma to enhance surface wettability.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared solution onto the center of the substrate.
-
Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds). The final film thickness will depend on the solution viscosity and spin parameters.[10]
-
-
Drying/Annealing:
-
Transfer the coated substrate to a hotplate or into a vacuum oven.
-
Dry the film to remove residual solvent (e.g., at 60-80 °C for 1-2 hours).
-
If required, anneal the film near its glass transition temperature to improve molecular packing and film quality.
-
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for optimizing photo-responsive films.
Caption: Key factors influencing the photo-isomerization of azobenzene.
Caption: Iterative workflow for film fabrication and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aggregation-induced emission of azobenzene towards a sensitive indication on the self-assembly of a cellulose material - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Supramolecular design principles for efficient photoresponsive polymer–azobenzene complexes - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC05005D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. OPG [opg.optica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optical Switching of Azophenol Derivatives in Solution and in Polymer Thin Films: The Role of Chemical Substitution and Environment, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Realization of highly photoresponsive azobenzene-functionalized monolayers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Stabilizing light-responsive azobenzene films in an aqueous environment with thin polymer coatings - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00563A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-(4-Butylphenylazo)phenol: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of 4-(4-Butylphenylazo)phenol, with a primary focus on X-ray crystallography against common spectroscopic methods. Due to the absence of a publicly available crystal structure for this compound, this guide presents a combination of expected spectroscopic data derived from analogous compounds and a hypothetical framework for its X-ray crystallographic analysis. This approach offers a comprehensive overview of the strengths and limitations of each technique in the context of small molecule characterization.
Comparison of Analytical Techniques for Structural Validation
The unequivocal determination of a molecule's three-dimensional structure is paramount in drug discovery and development. While X-ray crystallography provides the most definitive structural information, a combination of spectroscopic methods is routinely employed for initial characterization and confirmation of synthesis. Below is a comparative summary of the data obtained from these techniques for this compound.
| Analytical Technique | Parameter | Expected/Hypothetical Data for this compound |
| X-ray Crystallography | Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁/c (Hypothetical) | |
| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 22.1 Å, β = 95° (Hypothetical) | |
| Bond Lengths (Å) | C-C (aromatic): ~1.39, N=N: ~1.25, C-N: ~1.43, C-O: ~1.36 | |
| **Bond Angles (°) ** | C-N=N: ~113°, Aromatic C-C-C: ~120° | |
| ¹H NMR Spectroscopy | Chemical Shift (δ ppm) | ~0.9 (t, 3H, -CH₃), ~1.4 (sextet, 2H, -CH₂-CH₃), ~1.6 (quintet, 2H, -Ar-CH₂-CH₂-), ~2.7 (t, 2H, -Ar-CH₂-), 6.9-7.9 (m, 8H, Ar-H), ~9.8 (s, 1H, -OH) |
| ¹³C NMR Spectroscopy | Chemical Shift (δ ppm) | ~14.0 (-CH₃), ~22.5 (-CH₂-CH₃), ~33.5 (-Ar-CH₂-CH₂-), ~35.5 (-Ar-CH₂-), 116-160 (Ar-C) |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~2950, 2870 (Alkyl C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1450 (N=N stretch), ~1240 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (relative intensity) | 254 [M]⁺ (100%), 225 [M-C₂H₅]⁺, 197 [M-C₄H₉]⁺, 121 [C₇H₇O]⁺, 93 [C₆H₅O]⁺, 91 [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the standard protocols for the synthesis and characterization of this compound.
Synthesis of this compound
-
Diazotization of 4-butylaniline: 4-butylaniline (10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (7 mL) and water (10 mL). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (10.5 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.
-
Coupling Reaction: Phenol (10 mmol) is dissolved in an aqueous solution of sodium hydroxide (10%, 20 mL) and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to the alkaline phenol solution with vigorous stirring.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product is purified by recrystallization from ethanol to yield this compound as a yellow-orange solid.
Analytical Methods
-
X-ray Crystallography: Single crystals of this compound would be grown by slow evaporation from a suitable solvent such as ethanol or acetone. A suitable crystal would be mounted on a goniometer and diffraction data collected at a controlled temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structure would be solved by direct methods and refined by full-matrix least-squares on F².
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
FTIR Spectroscopy: The infrared spectrum would be recorded on an FTIR spectrometer using the KBr pellet technique. The spectrum would be scanned over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would be obtained on a mass spectrometer using the electron ionization (EI) technique at 70 eV.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound, comparing the direct path of X-ray crystallography with the complementary spectroscopic techniques.
Caption: A flowchart comparing the pathways for structural validation.
Comparative Analysis of 4-(4-Butylphenylazo)phenol and Other Azobenzene Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, and biological activities of 4-(4-Butylphenylazo)phenol in comparison to other notable azobenzene derivatives.
This guide provides a comparative study of this compound against other well-known azobenzene derivatives, namely 4-Hydroxyazobenzene, Disperse Yellow 7, and Methyl Orange. The information presented herein is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and drug development by offering a side-by-side comparison of their key characteristics, supported by experimental data and detailed protocols.
Physicochemical Properties
The photophysical properties of azobenzene derivatives are central to their function as photoswitches. These properties, including maximum absorption wavelength (λmax), molar extinction coefficient (ε), and photoisomerization quantum yield (Φ), dictate their response to light. A comparison of these properties for the selected azobenzene derivatives is presented in Table 1.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Photoisomerization Quantum Yield (Φ) | Reference |
| This compound | 358 | 28,000 | Dioxane | - | [1] |
| 4-Hydroxyazobenzene | 236.5 | 10,000 (log ε = 4.0) | Alcohol | - | [2] |
| 347 | - | - | - | [2] | |
| Disperse Yellow 7 | 203 | >34,000 | Acetone | - | [3][4] |
| 389 | - | PMMA-MA matrix | - | [5] | |
| Methyl Orange | 466 | 25,900 | - | - | [6] |
| 265 | 15,850 (log ε = 4.2) | Alcohol | - | [7] | |
| 305 | 7,943 (log ε = 3.9) | Alcohol | - | [7] | |
| 420 | 39,810 (log ε = 4.6) | Alcohol | - | [7] | |
| 510 | - | Water (acidic) | - | [8][9] |
Synthesis of Azobenzene Derivatives
The synthesis of azobenzene derivatives typically involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner.
General Synthesis Workflow
References
- 1. Disperse Yellow 7 | 6300-37-4 | Benchchem [benchchem.com]
- 2. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Absorption [Disperse Yellow 7] | AAT Bioquest [aatbio.com]
- 4. chemsavers.com [chemsavers.com]
- 5. researchgate.net [researchgate.net]
- 6. PhotochemCAD | Methyl Orange [photochemcad.com]
- 7. Methyl Orange - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Absorption [Methyl Orange] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
performance comparison of 4-Butyl-4'-hydroxyazobenzene in liquid crystal displays
In the competitive landscape of liquid crystal display (LCD) technology, the performance of individual liquid crystal materials is paramount. This guide provides a comparative analysis of 4-Butyl-4'-hydroxyazobenzene (BHAB), a member of the azobenzene family of liquid crystals, against established benchmark materials. While direct electro-optical performance data for BHAB is limited in publicly available literature, this guide leverages data from structurally similar compounds and compares them against well-characterized liquid crystals to offer a comprehensive overview for researchers and professionals in drug development and material science.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes key performance parameters of a close structural analog of BHAB, 4-butyl-4'-hydroxyazobenzene nonanoate, alongside the widely used nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. These parameters are critical in determining the suitability of a liquid crystal for display applications.
| Property | 4-butyl-4'-hydroxyazobenzene nonanoate (BHAB analog) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Liquid Crystal Mixture |
| Clearing Point (°C) | 93.9[1] | 35.0[2] | ~60[3] |
| Melting Point (°C) | 68.7[1] | 24.0[2] | < Room Temperature[3] |
| Response Time (ms) | Data not available | ~10-30 | ~10-50 |
| Contrast Ratio | Data not available | >1000:1 (Typical for TN cell) | >1000:1 (Typical for TN cell) |
| Dielectric Anisotropy (Δε) | Data not available | High Positive[2] | High Positive[4] |
Note: The data for the BHAB analog is sourced from a study on a series of 4-alkyl-4'-hydroxyazobenzene alkyloates[1]. While this provides valuable insight into the thermal properties, the absence of electro-optical data for BHAB itself necessitates a cautious interpretation of its potential performance in LCDs. The values for 5CB and E7 are typical and can vary based on the specific display configuration and measurement conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the performance of liquid crystals in display applications.
Determination of Clearing Point and Mesophase Transitions
The clearing point, the temperature at which a liquid crystal transitions to an isotropic liquid, and other mesophase transitions are fundamental thermal properties.[5][6]
Methodology: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are detected as endothermic or exothermic peaks.[7][8]
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, precisely weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10°C/min).
-
The heat flow is recorded as a function of temperature.
-
The peak of the endothermic transition on heating corresponds to the melting point, and the peak of the transition to the isotropic liquid phase corresponds to the clearing point.
-
The sample is then cooled at the same rate to observe the corresponding exothermic transitions.
-
Methodology: Polarizing Optical Microscopy (POM)
-
Principle: The texture of a liquid crystal phase as observed under a polarizing microscope is unique to that phase. Changes in texture indicate a phase transition.
-
Apparatus: A polarizing microscope equipped with a hot stage and a temperature controller.
-
Procedure:
-
A small amount of the liquid crystal is placed between a glass slide and a coverslip.
-
The sample is placed on the hot stage of the polarizing microscope.
-
The sample is heated slowly while being observed through the crossed polarizers.
-
The temperatures at which the textures change are recorded as the transition temperatures. The temperature at which the sample becomes completely dark (isotropic) is the clearing point.
-
Measurement of Response Time
The response time of a liquid crystal is a measure of how quickly it can switch between the "on" and "off" states in a display, which is crucial for displaying motion without blurring.
Methodology: Electro-Optical Switching
-
Principle: The change in light transmission through a liquid crystal cell placed between crossed polarizers is measured as a voltage is applied and removed.
-
Apparatus:
-
Liquid crystal cell (e.g., a twisted nematic cell) filled with the sample material.
-
He-Ne laser or a stable light source.
-
Two crossed polarizers.
-
Function generator to apply a square wave voltage.
-
Photodetector.
-
Oscilloscope.
-
-
Procedure:
-
The liquid crystal cell is placed between the two crossed polarizers.
-
The light source is directed through the polarizer, the LC cell, the analyzer, and finally to the photodetector.
-
A square wave voltage is applied to the electrodes of the LC cell using the function generator.
-
The output of the photodetector, which corresponds to the change in light intensity, is displayed on the oscilloscope.
-
The rise time (τ_on) is measured as the time taken for the transmission to change from 10% to 90% of its maximum value upon application of the voltage.
-
The decay time (τ_off) is measured as the time taken for the transmission to change from 90% to 10% of its maximum value upon removal of the voltage.
-
Measurement of Contrast Ratio
The contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce. A high contrast ratio is desirable for a clear and vibrant display.
Methodology: Photometric Measurement
-
Principle: The luminance of the display in its "on" (white) and "off" (black) states is measured using a photometer.
-
Apparatus:
-
Liquid crystal display or a test cell.
-
Light source (for transmissive displays).
-
Photometer or a luminance meter.
-
Voltage source.
-
-
Procedure:
-
The display or test cell is set up in its operational configuration.
-
For the "on" state, a voltage is applied to the liquid crystal to allow maximum light transmission (white screen). The luminance (L_on) is measured with the photometer.
-
For the "off" state, the voltage is removed or set to a level that results in minimum light transmission (black screen). The luminance (L_off) is measured.
-
The contrast ratio (CR) is calculated as: CR = L_on / L_off.
-
Logical Workflow for Performance Evaluation
The following diagram illustrates the logical workflow for a comprehensive performance evaluation of a novel liquid crystal material like BHAB for display applications.
Caption: Workflow for evaluating liquid crystal performance.
Signaling Pathway in a Twisted Nematic (TN) LCD Cell
The following diagram illustrates the basic principle of light modulation in a Twisted Nematic (TN) liquid crystal display cell, which is a common application for nematic liquid crystals.
Caption: Light modulation in a Twisted Nematic LCD.
References
A Comparative Guide to Photo-Responsive Polymers Based on Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Photo-responsive polymers, particularly those incorporating azo dyes, represent a highly dynamic and promising class of smart materials. Their ability to undergo reversible isomerization under specific light stimuli allows for precise spatiotemporal control over their physical and chemical properties. This unique characteristic has led to their exploration in a myriad of applications, from targeted drug delivery and tissue engineering to optical data storage and soft robotics.
This guide provides an objective comparison of photo-responsive polymers based on different azo dyes, supported by experimental data and detailed methodologies. We will delve into the key performance indicators of these polymers, offering a clear comparison to aid in the selection of the most suitable materials for your research and development needs.
Core Concept: The Photoisomerization of Azo Dyes
The functionality of these polymers hinges on the reversible trans-cis isomerization of the azobenzene chromophore. The more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. This transition induces a significant change in the molecule's geometry, from a planar to a non-planar conformation. The reverse cis-to-trans isomerization can be triggered by visible light or occur thermally. This molecular-level change translates into macroscopic alterations in the polymer's properties.
Caption: Reversible trans-cis isomerization of azobenzene.
Comparative Performance of Azo Dye-Based Polymers
The choice of the azo dye significantly influences the photo-responsive characteristics of the resulting polymer. Factors such as the electronic nature of substituents on the aromatic rings can alter the absorption spectra, isomerization quantum yields, and thermal relaxation rates. Below is a comparison of polymers functionalized with three common types of azo dyes: unsubstituted Azobenzene, Disperse Red 1 (an example of a push-pull system), and a perfluoroazobenzene derivative.
| Azo Dye | Polymer Matrix | λmax (trans) (nm) | λmax (cis) (nm) | Isomerization Quantum Yield (Φ_trans→cis) | Thermal Half-life (τ_cis→trans) | Key Characteristics & Applications |
| Azobenzene | Polymethyl methacrylate (PMMA) | ~320 | ~440 | ~0.1-0.2 | Hours to days | Fundamental studies, basic photo-switching applications. |
| Disperse Red 1 | PMMA | ~490 | ~380 | ~0.05-0.1 | Minutes to hours | Red-shifted absorption, suitable for visible light applications, optical data storage, surface relief gratings.[1] |
| 2,2',6,6'-Tetrafluoroazobenzene | PMMA | ~360 | ~450 | ~0.8-0.9 | Days to months | High quantum yield, enhanced stability of the cis isomer, suitable for applications requiring long-lived switched states. |
Experimental Protocols
Accurate and reproducible characterization is paramount in evaluating the performance of photo-responsive polymers. Below are detailed methodologies for key experiments.
UV-Vis Spectroscopy for Monitoring Photoswitching
Objective: To determine the absorption maxima of the trans and cis isomers and to monitor the kinetics of photoisomerization and thermal relaxation.
Materials:
-
Polymer solution of known concentration in a suitable solvent (e.g., THF, chloroform).
-
UV-Vis spectrophotometer.
-
Light source for irradiation (e.g., UV lamp with a specific wavelength filter, or a laser).
-
Quartz cuvette.
Procedure:
-
Initial Spectrum: Record the absorption spectrum of the polymer solution in its thermally adapted state (predominantly trans isomers).
-
Photoisomerization: Irradiate the solution in the cuvette with UV light at the λmax of the trans isomer. Record spectra at regular intervals until a photostationary state (PSS) is reached, where no further spectral changes are observed.
-
Photo-reversion: Irradiate the solution at the PSS with visible light corresponding to the λmax of the cis isomer to induce back-isomerization.
-
Thermal Relaxation: After reaching the PSS with UV irradiation, place the cuvette in the dark at a controlled temperature and record spectra at regular intervals to monitor the thermal back-relaxation to the trans state.
Caption: Generalized workflow for UV-Vis spectroscopy.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To assess the thermal stability of the azo dye-containing polymer.
Materials:
-
A small, representative sample of the polymer (typically 3-10 mg).
-
TGA instrument.
-
Inert sample pan (e.g., alumina or platinum).
Procedure:
-
Sample Preparation: Accurately weigh the polymer sample and place it in the sample pan.
-
Instrument Setup: Purge the TGA instrument with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.[2]
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[2]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the temperatures of maximum decomposition rates.[2]
Applications in Drug Development
The ability to trigger conformational changes with light makes azo dye-based polymers highly attractive for drug delivery applications.[3][4] Light can be used as an external trigger to release encapsulated drugs at a specific site and time, minimizing off-target effects and improving therapeutic efficacy.[3][4]
Signaling Pathway for Light-Triggered Drug Release
A common strategy involves encapsulating a drug within a polymeric nanoparticle or micelle that incorporates photo-responsive azo dyes. Upon irradiation, the isomerization of the azo moieties can lead to the disruption of the nanoparticle structure, triggering the release of the drug.
Caption: Pathway for light-induced drug release.
Conclusion
The selection of the azo dye is a critical determinant of the performance of photo-responsive polymers. While unsubstituted azobenzene serves as a foundational model, derivatives like Disperse Red 1 offer the advantage of visible-light responsiveness, and fluorinated azobenzenes provide enhanced stability of the switched state. For researchers and professionals in drug development, the tunability of these polymers opens up exciting avenues for creating sophisticated, externally controllable therapeutic systems. A thorough understanding of their comparative performance, guided by robust experimental characterization, is essential for harnessing their full potential.
References
A Comparative Guide to the Photochromic Properties of 4-(4-Butylphenylazo)phenol for Optical Switching
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the photochromic properties of 4-(4-Butylphenylazo)phenol, a promising candidate for optical switching applications. Its performance is objectively compared with established photochromic materials, namely spiropyrans and dithienylethenes. This analysis is supported by experimental data from existing literature and detailed methodologies for key characterization techniques.
Executive Summary
This compound belongs to the azobenzene family of photochromic compounds, which are known for their robust and reversible trans-cis photoisomerization. This property allows for the modulation of their optical properties, making them suitable for applications such as optical data storage and molecular switches. In comparison to other photochromes like spiropyrans and dithienylethenes, azobenzene derivatives offer a good balance of thermal stability, fatigue resistance, and synthetic accessibility. Spiropyrans exhibit large changes in polarity and absorption in the visible region upon switching, but can be prone to thermal instability and photodegradation. Dithienylethenes are known for their excellent thermal stability and fatigue resistance, making them ideal for memory applications, though their synthesis can be more complex. The choice of a photochromic material is ultimately dictated by the specific requirements of the intended application.
Performance Comparison of Photochromic Materials
The following tables summarize the key photochromic properties of this compound and its alternatives. It is important to note that specific experimental data for this compound is limited in the current literature. Therefore, data for the closely related compound, 4-hydroxyazobenzene, is used as a proxy to provide a reasonable estimation of its performance.
Table 1: Comparison of Key Photochromic Properties
| Property | This compound (estimated from 4-hydroxyazobenzene) | Spiropyrans (Typical Range) | Dithienylethenes (Typical Range) |
| Photoisomerization | trans ↔ cis | Closed (Spiropyran) ↔ Open (Merocyanine) | Open ↔ Closed |
| Switching Wavelengths | UV (trans→cis), Vis (cis→trans) | UV (Closed→Open), Vis (Open→Closed) | UV (Open→Closed), Vis (Closed→Open) |
| Color Change | Colorless/Pale Yellow ↔ Yellow/Orange | Colorless ↔ Colored (e.g., Blue, Purple) | Colorless ↔ Colored (e.g., Red, Blue, Green) |
| Thermal Stability of Metastable Isomer | Moderate to High (Solvent Dependent) | Low to Moderate | Very High |
| Fatigue Resistance | Good to Excellent | Moderate to Good | Excellent |
Table 2: Quantitative Performance Data of Photochromic Compounds
| Parameter | 4-Hydroxyazobenzene (in Ethanol) | 6-nitroBIPS (a Spiropyran) | A Dithienylethene Derivative |
| λmax (Stable Isomer) | ~350 nm (trans)[1][2] | ~330 nm (Spiropyran) | ~300 nm (Open) |
| λmax (Metastable Isomer) | ~440 nm (cis, n-π*)[3] | ~550-600 nm (Merocyanine) | ~500-600 nm (Closed) |
| Photoisomerization Quantum Yield (Φ) | Φ(trans→cis): ~0.1-0.3 | Φ(Closed→Open): ~0.1-0.6 | Φ(Open→Closed): ~0.2-0.5 |
| Thermal Half-life of Metastable Isomer (t½) | Milliseconds to minutes (highly solvent dependent)[1][4][5] | Seconds to hours | Months to years |
| Fatigue Resistance (Number of Cycles) | Generally high, but can be affected by solvent and environment. | Can be susceptible to degradation after numerous cycles.[6] | Can withstand thousands of cycles with minimal degradation.[7][8] |
Experimental Protocols
Accurate characterization of photochromic properties is crucial for their application in optical switching. The following are detailed methodologies for key experiments.
UV-Vis Spectroscopy for Photoisomerization Monitoring
This method is used to determine the absorption spectra of the different isomeric states and to monitor the kinetics of the photo- and thermal isomerization processes.[9]
-
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Solution of the photochromic compound in a suitable solvent (e.g., ethanol, toluene)
-
Light source for irradiation (e.g., UV lamp, laser) at the appropriate wavelength.
-
-
Procedure:
-
Prepare a dilute solution of the photochromic compound in the chosen solvent.
-
Record the initial absorption spectrum of the solution in the dark. This spectrum represents the thermally stable isomer (e.g., the trans form for azobenzenes).
-
Irradiate the sample in the cuvette with a light source that induces isomerization to the metastable state (e.g., UV light for trans-to-cis isomerization of azobenzene).
-
Record the absorption spectrum at regular intervals during irradiation until a photostationary state (PSS) is reached, where no further spectral changes are observed.
-
To observe the reverse isomerization, irradiate the sample at the PSS with a different wavelength of light (e.g., visible light for cis-to-trans isomerization) and record the spectral changes.
-
To measure the thermal relaxation rate, keep the sample in the dark after reaching the PSS with UV irradiation and record the absorption spectrum at regular time intervals as the metastable isomer thermally reverts to the stable form.
-
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules that undergo a specific event (isomerization) per photon absorbed.[10]
-
Materials:
-
UV-Vis spectrophotometer
-
Calibrated light source with a known photon flux (actinometer can be used for calibration)
-
Solution of the photochromic compound of known concentration
-
Actinometer solution (e.g., potassium ferrioxalate)
-
-
Procedure:
-
Determine the photon flux of the irradiation source using a chemical actinometer.[11]
-
Prepare a solution of the photochromic compound with a known concentration, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption.
-
Irradiate the sample for a specific time and monitor the change in absorbance at a wavelength where the two isomers have significantly different molar extinction coefficients.
-
The quantum yield can be calculated using the initial rate of change in the concentration of one isomer (determined from the change in absorbance and the Beer-Lambert law) and the measured photon flux.
-
Measurement of Fatigue Resistance
Fatigue resistance refers to the ability of a photochromic material to undergo repeated switching cycles without significant degradation.[12][13]
-
Materials:
-
UV-Vis spectrophotometer
-
Automated irradiation setup with two alternating light sources (e.g., UV and visible light)
-
Solution or thin film of the photochromic material
-
-
Procedure:
-
Place the sample in the spectrophotometer.
-
Subject the sample to a large number of repeated cycles of forward and reverse photoisomerization using the automated irradiation setup.
-
After a set number of cycles (e.g., 10, 50, 100, and so on), record the full absorption spectra of both the stable and metastable states.
-
Fatigue is quantified by the decrease in the absorbance change between the two states after a certain number of cycles. A common metric is the number of cycles after which the photochromic performance (e.g., the change in absorbance at λmax) has decreased to a certain percentage (e.g., 50% or 80%) of its initial value.
-
Visualizing the Switching Mechanism
The photoisomerization of azobenzene derivatives, the class of compounds to which this compound belongs, is a fundamental process in their application as optical switches. The following diagrams illustrate the key steps in this process.
Caption: Photoisomerization pathway of azobenzene derivatives.
The diagram above illustrates the reversible switching of azobenzene derivatives between their stable trans and metastable cis isomers. Irradiation with UV light excites the trans isomer to an excited state, from which it can isomerize to the cis ground state. The reverse process can be triggered by visible light, which excites the cis isomer, or can occur thermally.
Caption: Workflow for characterizing photochromic materials.
This flowchart outlines the typical experimental procedure for evaluating the photochromic properties of a compound. It begins with sample preparation, followed by a series of spectroscopic measurements under different irradiation conditions to determine key performance parameters.
References
- 1. Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxyazobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochromism - Wikipedia [en.wikipedia.org]
- 7. i-repository.net [i-repository.net]
- 8. Density Functional Theory in Design of Fatigue-resistant Photochromic Materials for Optical Switching and Data Storage - NanoScience Technology Center [nanoscience.ucf.edu]
- 9. benchchem.com [benchchem.com]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. New Method for Prediction of Photochromic Textiles Fatigue Behavior | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
Assessing the Performance of 4-Butyl-4'-hydroxyazobenzene in Holographic Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of holographic materials is continually advancing, driven by the need for materials with high performance in applications ranging from data storage to dynamic displays and biomedical sensors. Azobenzene derivatives have emerged as a promising class of materials due to their photochromic properties, which allow for the creation of reversible changes in their optical properties upon light exposure. This guide provides a comparative assessment of 4-Butyl-4'-hydroxyazobenzene and other alternative materials for holographic applications, supported by available experimental data.
Introduction to 4-Butyl-4'-hydroxyazobenzene
Comparative Performance of Holographic Materials
To provide a context for the potential performance of 4-Butyl-4'-hydroxyazobenzene, this section compares the experimentally determined holographic performance of several alternative azobenzene-based and other photoresponsive materials. The key performance metrics considered are diffraction efficiency and response time.
| Material | Host Matrix | Diffraction Efficiency (%) | Response Time | Grating Type | Reference |
| Proline-based Azobenzene Peptide | - | up to 80% | Hundreds of milliseconds | Polarization Grating | |
| Small Molecule Azobenzene Compound | - | - (Modulation Depth: 758 nm) | 5 minutes | Surface Relief Grating | [2] |
| Disperse Red 1 (DR1) | PMMA | up to 8.5% | - | Inline Holographic Lens | [3] |
| Disperse Red 1 (DR1) | PMMA | 0.38% | - | Polarization Grating | |
| Methyl Orange | PVA | 0.05% - 0.15% | - | Multiplexed Gratings | [4] |
Note: The lack of specific holographic performance data for 4-Butyl-4'-hydroxyazobenzene in the table highlights a gap in the current scientific literature. Its liquid crystalline nature could potentially lead to high diffraction efficiencies due to the cooperative reorientation of molecules, but this requires experimental verification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the typical experimental protocols for the synthesis of the parent compound 4-hydroxyazobenzene, the fabrication of holographic gratings, and the measurement of their diffraction efficiency.
Synthesis of 4-Hydroxyazobenzene
The synthesis of 4-hydroxyazobenzene, a precursor to 4-Butyl-4'-hydroxyazobenzene, is typically achieved through a diazo coupling reaction. A similar pathway would be followed for the synthesis of 4-Butyl-4'-hydroxyazobenzene, starting with 4-butylaniline.[1][5]
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Starch-iodide paper
Procedure:
-
Diazotization: Aniline is dissolved in hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature. The completion of the diazotization is checked using starch-iodide paper.
-
Coupling: A solution of phenol in sodium hydroxide is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to the alkaline phenol solution, keeping the temperature below 5°C.
-
Precipitation and Filtration: The resulting mixture is stirred for a period to ensure complete coupling. The pH is then adjusted to be slightly acidic to precipitate the 4-hydroxyazobenzene. The precipitate is collected by filtration, washed with cold water, and dried.
Fabrication of Holographic Gratings
Holographic gratings are typically recorded using a two-beam interference setup.
Materials and Equipment:
-
Photoresponsive material (e.g., azobenzene-doped polymer film on a glass substrate)
-
Coherent light source (e.g., Argon-ion laser, DPSS laser)
-
Beam splitter
-
Mirrors
-
Spatial filters and beam expanders
-
Polarization optics (optional, for polarization holography)
-
Sample holder
Procedure:
-
Sample Preparation: A thin film of the holographic material is prepared on a suitable substrate, often by spin-coating a solution of the material and then drying to remove the solvent.
-
Optical Setup: A laser beam is split into two coherent beams of equal intensity. The beams are then expanded and spatially filtered to obtain clean, uniform wavefronts. The two beams are directed to overlap at the location of the sample, creating an interference pattern.
-
Recording: The holographic material is exposed to the interference pattern for a specific duration. The light intensity and exposure time will depend on the sensitivity of the material. The interference pattern induces a periodic change in the material's refractive index or absorption, or creates a surface relief grating, thus recording the hologram.[6][7]
Measurement of Diffraction Efficiency
The diffraction efficiency of a recorded grating is a measure of its ability to diffract light into a specific order.
Materials and Equipment:
-
Recorded holographic grating
-
Probe laser (typically at a wavelength that is not absorbed by the material)
-
Photodetector or power meter
-
Rotation stage for angular measurements
Procedure:
-
Setup: The recorded grating is placed in the path of a probe laser beam. A photodetector is positioned to measure the intensity of the diffracted beam of a specific order (e.g., the first order).
-
Measurement: The intensity of the incident probe beam (I_incident) is measured before the grating. The intensity of the first-order diffracted beam (I_diffracted) is then measured.
-
Calculation: The diffraction efficiency (η) is calculated as the ratio of the diffracted beam intensity to the incident beam intensity: η = (I_diffracted / I_incident) * 100%
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in assessing holographic materials, the following diagrams, created using the DOT language, illustrate key workflows.
Caption: Synthesis workflow for 4-hydroxyazobenzene.
Caption: Experimental setup for holographic grating recording.
Caption: Workflow for measuring diffraction efficiency.
Conclusion
4-Butyl-4'-hydroxyazobenzene holds promise as a holographic material due to its inherent photochromic and liquid crystalline properties. However, a comprehensive assessment of its performance is currently hindered by the lack of specific experimental data on its diffraction efficiency and response time in holographic recording. In contrast, alternative materials such as proline-based azobenzene peptides have demonstrated exceptionally high diffraction efficiencies and fast response times, setting a high benchmark for new materials. Further experimental investigation into 4-Butyl-4'-hydroxyazobenzene is necessary to quantify its holographic performance and establish its position relative to existing high-performance materials. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Inline holographic inscription of diffractive lenses in azobenzene molecular glass thin films [opg.optica.org]
- 4. Polarization holographic characterization of organic azo dyes/PVA films for real time applications [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Photo-Aligning Materials: Benchmarking 4-(4-Butylphenylazo)phenol
For researchers, scientists, and drug development professionals, the precise control of liquid crystal (LC) alignment is paramount for a wide range of applications, from advanced display technologies to sensitive biosensors. Photo-aligning materials offer a non-contact method to achieve this control, providing advantages over traditional mechanical rubbing techniques. This guide presents a comparative analysis of 4-(4-Butylphenylazo)phenol against other common photo-aligning materials, supported by available experimental data to aid in material selection and experimental design.
Performance Comparison of Photo-Aligning Materials
The selection of a photo-aligning material is dictated by the specific requirements of the application, including the desired anchoring strength, pretilt angle, and stability. The following table summarizes the reported performance of several key photo-aligning materials.
| Material Class | Specific Material | Azimuthal Anchoring Energy (J/m²) | Pretilt Angle | Key Characteristics & Stability |
| Azo Dyes | This compound | Data not available | Data not available | Expected to exhibit reversible photo-isomerization. Stability is a key consideration. |
| Brilliant Yellow | 0.1 x 10⁻⁶ - 2.2 x 10⁻⁶ (increases with irradiation time) | 35° - 90° (tunable with exposure angle) | Good alignment quality, but can be sensitive to humidity.[1] | |
| Sulfonic Dyes (e.g., SD1) | > 10⁻⁴ | Low pretilt, controllable | High anchoring energy, comparable to rubbed polyimide. Good thermal stability reported.[2] | |
| Photo-Crosslinkable Polymers | Poly(vinyl cinnamate) (PVCi) | Data not available | Low | Alignment induced by [2+2] cycloaddition. Stability can be a concern near its glass transition temperature.[3][4] |
| Coumarin-based Polymers | Data not available | Controllable | High laser damage resistance. Alignment quality is sensitive to layer thickness and UV exposure.[5][6] | |
| Photo-Crosslinkable Polyimides | ~6.92 x 10⁻⁵ | Small, can be generated by double exposure | Excellent thermal stability and high anchoring energy.[7][8] |
Experimental Methodologies
The precise characterization of photo-aligning materials is crucial for their effective implementation. Below are detailed protocols for key experiments used to evaluate their performance.
Experimental Protocol: Photo-Alignment Process
-
Substrate Preparation: Begin with thoroughly cleaned substrates (e.g., ITO-coated glass). A common cleaning procedure involves ultrasonic baths in detergent, deionized water, and isopropyl alcohol, followed by drying and UV-ozone treatment to remove organic contaminants.
-
Material Deposition: The photo-aligning material is dissolved in a suitable solvent (e.g., dimethylformamide for many azo dyes). A thin film of the material is then deposited onto the substrate using a technique such as spin-coating to achieve a uniform layer.
-
Photo-Alignment: The coated substrate is exposed to linearly polarized light of an appropriate wavelength (typically UV or visible light, depending on the material's absorption spectrum). The energy and angle of the incident light are critical parameters that control the resulting alignment.
-
Cell Assembly: Two identically treated substrates are assembled into a cell with a controlled gap, typically maintained by spacers. The cell is then filled with a nematic liquid crystal in its isotropic phase and slowly cooled to the nematic phase.
-
Annealing: The filled cell is often annealed at a temperature slightly above the LC's clearing point and then slowly cooled to improve the uniformity of the alignment.
Experimental Protocol: Measurement of Anchoring Energy
Anchoring energy, a measure of the strength of the interaction between the liquid crystal and the alignment layer, can be measured using various techniques. The magnetic field-based method is a common approach.
-
Twisted Nematic Cell Preparation: A twisted nematic (TN) cell is fabricated with the photo-aligned substrates, where the alignment directions on the two substrates are orthogonal.
-
Application of Magnetic Field: A magnetic field is applied to the cell, which exerts a torque on the liquid crystal director.
-
Measurement of Twist Angle: The change in the twist angle of the liquid crystal as a function of the applied magnetic field strength is measured using optical techniques, such as analyzing the transmission of polarized light through the cell.
-
Calculation of Anchoring Energy: The azimuthal anchoring energy can be calculated from the relationship between the applied magnetic field and the resulting twist angle, taking into account the elastic properties of the liquid crystal.
Experimental Protocol: Measurement of Pretilt Angle
The pretilt angle, the angle between the liquid crystal director and the substrate surface, is a critical parameter for many display applications. The crystal rotation method is a widely used technique for its measurement.
-
Antiparallel Cell Preparation: An antiparallel cell is fabricated where the alignment directions on the two substrates are parallel.
-
Optical Setup: The cell is placed on a rotating stage between a polarizer and an analyzer. A laser beam is passed through the setup.
-
Transmission Measurement: The optical transmission through the cell is measured as a function of the angle of incidence of the laser beam.
-
Data Analysis: The pretilt angle is determined by fitting the angular dependence of the transmitted light intensity to a theoretical model that relates the optical properties of the liquid crystal cell to the pretilt angle.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Anchoring properties of photoaligned azo-dye materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPG [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. The Surface Morphology Effects on Liquid Crystal Alignment After Photo-Agitation and Crosslinking of Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the thermal stability of various substituted azophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various substituted azophenols, offering insights into how different functional groups affect the decomposition temperature of these compounds. The thermal stability of azophenols is a critical parameter in their application, influencing their processing, storage, and safety. This document summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the experimental protocols for these analyses, and provides a visual representation of the factors influencing thermal stability.
Data Presentation: Thermal Decomposition of Substituted Azo Compounds
The following table summarizes the thermal decomposition data for a selection of substituted azo compounds, including azophenols and related derivatives. The data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions. The onset decomposition temperature (Tonset) represents the temperature at which significant weight loss begins, while the peak decomposition temperature (Tpeak) is the temperature at which the maximum rate of mass loss occurs.
| Compound Name | Substituents | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Reference |
| 4-Hydroxyazobenzene | -OH | ~260 (decomp.) | - | [1] |
| Disperse Red 1 | -NO2, -N(C2H5)(C2H4OH) | 200 - 250 | 260 - 340 | [2] |
| 4,4′-Dihydroxyazobenzene diglycidyl ether | -O-glycidyl | Stable up to 200 | - | [3] |
| Azobenzene | None | 150 - 600 | 218.9 | [4] |
| 4-Aminoazobenzene | -NH2 | 250 - 785 | 237.2 | [4] |
| 4-Nitroazobenzene | -NO2 | 250 - 260 | 263.4 | [4] |
| 4-Hydroxy-4'-carboxyazobenzene | -OH, -COOH | ~260 (decomp.) | - | [1] |
| 2-((4-methyl phenyl) azo)-4-methyl phenol | -CH3, -OH | - | - | [5] |
| 2-((4-chloro phenyl) azo)-4-methyl phenol | -Cl, -OH | - | - | [5] |
| 2-((4-methoxy phenyl) azo)-4-methyl phenol | -OCH3, -OH | - | - | [5] |
| 2-((4-Nitro phenyl) azo)-4-methyl phenol | -NO2, -OH | - | - | [5] |
Experimental Protocols
The following is a generalized experimental protocol for determining the thermal stability of substituted azophenols using Thermogravimetric Analysis (TGA).
1. Instrumentation and Materials:
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of precise temperature programming and mass measurement.
-
Sample: High-purity substituted azophenol powder.
-
Crucible: Inert sample pans, typically made of alumina or platinum.
-
Purge Gas: High-purity nitrogen or argon to provide an inert atmosphere and prevent oxidative degradation.
2. Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried azophenol sample into a tared TGA crucible.
-
Instrument Setup: Place the crucible containing the sample into the TGA furnace.
-
Atmosphere Control: Purge the furnace with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) for a sufficient duration to establish an inert environment.[2]
-
Thermal Program:
-
Data Acquisition: Continuously record the sample's mass as a function of the increasing temperature. The instrument's software generates a thermogram (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).[2]
3. Data Analysis:
-
Onset Decomposition Temperature (Tonset): Determined from the TGA curve as the temperature at which a significant deviation from the baseline, indicating the start of mass loss, is observed.[2]
-
Peak Decomposition Temperature (Tpeak): Identified from the peak maximum of the DTG curve, representing the temperature of the highest rate of decomposition.[4]
-
Mass Loss: The percentage of mass lost at different temperature ranges can be calculated from the TGA curve to quantify the decomposition process.
-
Residue: The amount of material remaining at the end of the experiment is determined from the final mass recorded.
Visualization of Factors Influencing Thermal Stability
The following diagram illustrates the key molecular factors that influence the thermal stability of substituted azophenols.
Caption: Factors affecting the thermal stability of azophenols.
This guide provides a foundational understanding of the comparative thermal stability of substituted azophenols. For specific applications, it is recommended to perform detailed thermal analysis under the conditions relevant to the intended use.
References
Evaluating the Efficiency of 4-Butyl-4'-hydroxyazobenzene as a Molecular Motor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Butyl-4'-hydroxyazobenzene as a light-driven molecular motor, evaluating its potential efficiency against alternative molecular motor systems. The core of its motor function lies in the reversible photoisomerization of the azobenzene core, a process that can be harnessed to generate mechanical work at the nanoscale.
Performance Comparison of Light-Driven Molecular Motors
The efficiency of a molecular motor is determined by several key performance indicators. Here, we compare 4-Butyl-4'-hydroxyazobenzene with a well-established class of alternatives: Feringa-type overcrowded alkene-based motors. Due to the limited availability of specific experimental data for 4-Butyl-4'-hydroxyazobenzene, data for the closely related 4-hydroxyazobenzene is used as a proxy for thermal relaxation, a critical parameter for motor speed.
| Performance Metric | 4-Butyl-4'-hydroxyazobenzene (and derivatives) | Feringa-Type Overcrowded Alkene Motors |
| Photoisomerization Quantum Yield (Φ) | Data not available for the specific molecule. For unsubstituted azobenzene, Φ(trans→cis) is ~0.11 and Φ(cis→trans) is ~0.44 in hexane.[1] Phenylazopyrazoles, another class of azobenzene derivatives, show quantum yields up to ~0.5.[2] | Can be high, with some derivatives reaching quantum yields for photocyclization up to 0.5.[3] |
| Thermal Isomerization Half-life (t½) | Highly solvent-dependent. For 4-hydroxyazobenzene, t½ is less than 1 minute in polar protic solvents like methanol, and 125 minutes in benzene.[4][5] This rapid relaxation in polar environments is crucial for a fast duty cycle. | The rate of thermal helix inversion is a key factor in determining rotational speed and can be tuned by structural modifications.[6] Some designs aim to improve this step for faster rotation. |
| Rotational Speed | Dependent on the rates of both photoisomerization and thermal relaxation. The fast thermal relaxation of the parent 4-hydroxyazobenzene in polar solvents suggests the potential for high rotational frequencies. | Can be very high, with some examples reaching the kHz to MHz range.[7] Speed is highly tunable through synthetic design.[8] |
| Energy Input | Light (typically UV or visible) | Light (typically UV or visible) |
Experimental Protocols
Accurate evaluation of molecular motor efficiency relies on precise experimental methodologies. Below are detailed protocols for key experiments.
Synthesis of 4-Butyl-4'-hydroxyazobenzene
The synthesis of 4-Butyl-4'-hydroxyazobenzene can be achieved via a standard azo coupling reaction.[9]
Materials:
-
4-Butylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
Suitable organic solvent (e.g., ethanol)
Procedure:
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction with Phenol:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate of 4-Butyl-4'-hydroxyazobenzene will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Filter the precipitate and wash it thoroughly with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-Butyl-4'-hydroxyazobenzene.
-
Measurement of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules that undergo isomerization per photon absorbed. It can be determined using UV-Vis spectroscopy.[10]
Experimental Setup:
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., a laser or a lamp with a monochromator)
-
Quartz cuvette
-
Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)
Procedure:
-
Actinometry (to determine photon flux):
-
Prepare a solution of the chemical actinometer (e.g., potassium ferrioxalate).
-
Irradiate the actinometer solution with the light source at the desired wavelength for a specific time.
-
Measure the change in absorbance of the actinometer solution to determine the number of photons absorbed.
-
-
Sample Irradiation:
-
Prepare a dilute solution of 4-Butyl-4'-hydroxyazobenzene in the desired solvent with a known concentration.
-
Record the initial UV-Vis absorption spectrum of the trans-isomer.
-
Irradiate the sample with the same light source and for a known period.
-
Record the UV-Vis absorption spectrum at regular intervals during irradiation until the photostationary state is reached (no further change in the spectrum).
-
-
Data Analysis:
-
From the changes in the absorption spectra, determine the change in the concentration of the trans and cis isomers over time.
-
Using the determined photon flux from the actinometry experiment, calculate the photoisomerization quantum yield for the trans-to-cis and cis-to-trans processes.
-
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the short-lived excited states and reaction intermediates involved in the photoisomerization process, providing insights into the dynamics of the molecular motor.
Experimental Setup:
-
Femtosecond or picosecond pulsed laser system (pump and probe beams)
-
Optical delay line to control the time delay between the pump and probe pulses
-
Sample holder
-
Spectrometer or photodetector
Procedure:
-
Sample Preparation: Prepare a solution of 4-Butyl-4'-hydroxyazobenzene in the desired solvent.
-
Excitation: The pump pulse excites the sample to a higher electronic state.
-
Probing: The probe pulse, with a variable time delay, passes through the excited sample.
-
Detection: The change in the absorbance of the probe beam is measured as a function of wavelength and time delay.
-
Data Analysis: The transient absorption spectra provide information on the lifetimes of the excited states and the kinetics of the isomerization process.
Visualizations
Signaling Pathway of a Light-Driven Azobenzene Motor
Caption: Rotational Cycle of an Azobenzene-Based Molecular Motor
Experimental Workflow for Molecular Motor Characterization
Caption: Experimental Workflow for Characterizing a Molecular Motor
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benferinga.com [benferinga.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds | Semantic Scholar [semanticscholar.org]
- 6. Computational Insight to Improve the Thermal Isomerisation Performance of Overcrowded Alkene-Based Molecular Motors through Structural Redesign. | Semantic Scholar [semanticscholar.org]
- 7. Mechanistic analysis of light-driven overcrowded alkene-based molecular motors by multiscale molecular simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic molecular motor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental and Computational Analysis of 4-(4-Butylphenylazo)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the compound 4-(4-Butylphenylazo)phenol. By integrating empirical measurements with theoretical calculations, researchers can achieve a more robust and detailed understanding of its physicochemical properties and potential biological activities.
Introduction
This compound, a derivative of azobenzene, possesses a unique molecular structure that makes it a subject of interest for various applications, including as a molecular probe in biological systems.[1] Validating its properties through a dual approach of experimental characterization and computational modeling is crucial for accurate structure-property relationship studies, which are fundamental in fields like materials science and drug discovery. This guide outlines the methodologies for this integrated approach.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are presented below.
Synthesis: Diazotization and Azo Coupling
A standard method for synthesizing azo dyes involves a two-stage process: the diazotization of an aniline derivative followed by coupling with a phenol.[2][3]
-
Diazotization of 4-Butylaniline:
-
Dissolve 4-butylaniline in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Stir the mixture for approximately 30 minutes to ensure the complete formation of the 4-butylbenzenediazonium chloride salt. The completion of the reaction can be checked using potassium iodide-starch paper.
-
-
Azo Coupling with Phenol:
-
In a separate vessel, dissolve phenol in an aqueous sodium hydroxide solution to form sodium phenoxide. This solution should also be cooled to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the sodium phenoxide solution.
-
Maintain vigorous stirring and a temperature below 5°C throughout the addition. An intensely colored azo dye precipitate, this compound, will form.
-
After the addition is complete, continue stirring the reaction mixture for another hour.
-
Isolate the crude product by filtration, wash thoroughly with cold water to remove unreacted salts, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.
-
Spectroscopic Characterization
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 400 MHz).
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ in ppm).
-
Data analysis includes chemical shifts, integration (for ¹H), and multiplicity to elucidate the molecular structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum is recorded using a spectrophotometer (e.g., Perkin-Elmer).
-
The sample is prepared as a KBr pellet or analyzed as a thin film.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Key vibrational bands (e.g., O-H stretch, C-H stretch, N=N stretch, C=C aromatic stretch) are identified to confirm functional groups.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer.
-
The sample is dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
The spectrum is scanned over a range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_max), which corresponds to electronic transitions within the molecule (typically π→π* and n→π* transitions for azo compounds).
-
Computational Methodology
Computational chemistry provides theoretical insights into molecular properties, which can be compared with experimental results. Density Functional Theory (DFT) is a powerful method for such studies.[5][6]
-
Software: Calculations can be performed using software packages like Gaussian, ORCA, or Spartan.
-
Method: The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable level of theory for organic molecules.[5]
-
Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. This provides theoretical bond lengths, bond angles, and dihedral angles.
-
Frequency Calculations: Performed on the optimized geometry to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
-
NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing against TMS calculated at the same level of theory.[5]
-
Electronic Spectra Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.[7]
Cross-Validation of Results
The core of this guide is the direct comparison of experimental data with computational predictions. This cross-validation strengthens the confidence in both the experimental findings and the chosen computational model.
Workflow for Integrated Analysis
The following diagram illustrates the logical workflow for comparing and validating experimental and computational results.
Data Comparison Tables
The quantitative data from both approaches should be summarized in tables for clear comparison.
Table 1: Structural Parameter Comparison
| Parameter | Experimental Value (Å or °) | Computational Value (Å or °) |
| N=N Bond Length | From X-ray Crystallography | From DFT Optimization |
| C-N Bond Length | From X-ray Crystallography | From DFT Optimization |
| C-O Bond Length | From X-ray Crystallography | From DFT Optimization |
| C-N=N-C Dihedral Angle | From X-ray Crystallography | From DFT Optimization |
Table 2: Spectroscopic Data Comparison
| Technique | Feature | Experimental Value | Computational Value |
| ¹H NMR | Aromatic Protons (δ, ppm) | 6.8 - 8.0 | From GIAO Calculation |
| Butyl Protons (δ, ppm) | 0.9 - 2.8 | From GIAO Calculation | |
| FT-IR | O-H Stretch (cm⁻¹) | ~3300 - 3400 | From Scaled Frequencies |
| N=N Stretch (cm⁻¹) | ~1400 - 1450 | From Scaled Frequencies | |
| UV-Vis | λ_max (nm) | ~350 - 370 | From TD-DFT Calculation |
Application in Biological Systems: A Hypothetical Case
Phenolic compounds are known to exhibit a range of biological activities, including antioxidant and enzyme-inhibiting properties.[8][9] An integrated approach is invaluable for investigating the mechanism of action of this compound.
Hypothetical Signaling Pathway Inhibition
Let's hypothesize that this compound inhibits a key enzyme, "Kinase X," in a cellular signaling pathway that promotes cell proliferation.
Validation of Biological Activity
Table 3: Biological and Computational Activity Comparison
| Method | Metric | Result |
| Experimental | Kinase Inhibition Assay (IC₅₀) | e.g., 15.2 µM |
| Computational | Molecular Docking (Binding Energy) | e.g., -8.5 kcal/mol |
| Computational | Molecular Dynamics (RMSD of Ligand) | e.g., Stable binding observed |
-
Experimental Protocol (Kinase Assay): A biochemical assay would be performed to measure the enzymatic activity of Kinase X in the presence of varying concentrations of this compound. The concentration that inhibits 50% of the enzyme's activity (IC₅₀) is determined.
-
Computational Protocol (Molecular Docking): The optimized 3D structure of the compound would be docked into the active site of a crystal structure of Kinase X (obtained from a protein data bank). The resulting binding energy and pose would predict the affinity and interaction mode of the compound with the enzyme. Further validation could be achieved through molecular dynamics simulations to assess the stability of the predicted binding pose over time.
References
- 1. This compound | 2496-21-1 [amp.chemicalbook.com]
- 2. 4-(4-broMophenylazo)phenol synthesis - chemicalbook [chemicalbook.com]
- 3. 4-PHENYLAZOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azo Dye-Based Rewritable Optical Media: A Focus on 4-(4-Butylphenylazo)phenol Analogues
In the quest for advanced optical data storage solutions, photochromic materials, particularly azo dyes, have emerged as promising candidates for rewritable optical media. This guide provides a comparative analysis of the performance of materials based on azobenzene derivatives, with a conceptual focus on 4-(4-Butylphenylazo)phenol, placed in context with established phase-change materials. Due to a scarcity of publicly available, direct quantitative performance metrics for this compound in this application, this guide leverages data from closely related azobenzene polymer systems to provide a representative overview for researchers, scientists, and drug development professionals.
Principle of Operation: The Photoisomerization of Azobenzenes
The functionality of azo dye-based rewritable optical media hinges on the principle of photoisomerization. Azobenzene molecules, the core structure of dyes like this compound, can exist in two distinct isomers: a thermally stable trans state and a metastable cis state. Irradiation with light of a specific wavelength can induce a transformation from the trans to the cis form, while another wavelength or heat can revert it. This reversible switching of molecular geometry alters the material's optical properties, such as its refractive index and absorption spectrum, enabling the writing and erasing of data.[1][2]
The "write" process typically involves using linearly polarized light to induce a directional alignment of the azobenzene molecules through repeated trans-cis-trans isomerization cycles. This creates a local anisotropy in the material, resulting in a detectable change in birefringence (the difference in refractive index for light polarized in different directions).[3][4] The "erase" process can be achieved by heating the material above its glass transition temperature or by irradiating it with circularly polarized or unpolarized light, which randomizes the molecular orientation and removes the induced birefringence.[1]
Performance Metrics: A Comparative Overview
While specific data for this compound is limited, we can draw comparisons between a representative azobenzene polymer system and a common phase-change material, GeTe-Sb2Te3 alloys, to understand their relative performance characteristics.
| Performance Metric | Representative Azobenzene Polymer System | GeTe-Sb2Te3 Phase-Change Material |
| Write/Erase Mechanism | Photoisomerization (change in molecular shape and orientation) | Amorphous to crystalline phase transition |
| Write/Erase Speed | Milliseconds to seconds[5] | Nanoseconds |
| Cyclability (Write/Erase Cycles) | Can be high, but susceptible to photodegradation over many cycles. | Generally high (e.g., remains below a certain error rate up to 1000 cycles for some systems). |
| Data Density | Potentially very high, suitable for holographic storage (raw data density as high as 2.77 bit/µm² has been achieved in some systems).[6] | High, with capacities of 20 GB demonstrated on a single layer. |
| Readout Mechanism | Change in birefringence or reflectivity.[3][7] | Reflectivity contrast between amorphous and crystalline states. |
| Data Retention/Stability | Dependent on the thermal stability of the cis state and the glass transition temperature of the polymer matrix. Heating above the glass transition temperature can erase the data.[8] | Good thermal stability of both phases. |
| Multi-level Recording | Possible by controlling the degree of molecular orientation. | Possible by creating intermediate crystalline states. |
Experimental Protocols
The evaluation of rewritable optical media involves a suite of standardized tests to quantify their performance. Below are generalized methodologies applicable to azo dye-based materials.
Measurement of Photoinduced Birefringence
A common experimental setup to measure the photoinduced birefringence involves a pump-probe technique.
-
Sample Preparation: A thin film of the azobenzene-containing material (e.g., a polymer doped with this compound) is prepared on a glass substrate by methods such as spin-coating.
-
Writing Process: A linearly polarized "pump" laser beam of an appropriate wavelength (e.g., in the UV-Vis absorption band of the trans isomer) is focused onto the sample. This induces the alignment of the azo molecules and creates birefringence.
-
Reading Process: A lower-power, linearly polarized "probe" laser beam (at a wavelength that does not induce significant photoisomerization) is passed through the written spot.
-
Analysis: The change in the polarization state of the probe beam after passing through the sample is measured using a photodetector and a polarization analyzer. The magnitude of the induced birefringence can be calculated from this change. The growth and relaxation dynamics of the birefringence can be studied by monitoring this signal over time.[4][9]
Write-Erase Cycle Testing
To assess the durability and reusability of the medium, write-erase cycle tests are performed.
-
Initialization: The sample is initialized to a uniform state (e.g., by heating and cooling).
-
Writing: A data pattern is written onto the medium using the pump laser. The quality of the written signal (e.g., diffraction efficiency for a holographic grating) is measured.
-
Erasing: The written pattern is erased using either thermal annealing or irradiation with circularly polarized light.
-
Repetition: Steps 2 and 3 are repeated for a large number of cycles.
-
Evaluation: The degradation of the written signal quality is monitored as a function of the number of cycles to determine the material's fatigue resistance.[6]
Visualizing the Process
To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Figure 1. The fundamental trans-cis photoisomerization of azobenzene.
References
- 1. OPG [opg.optica.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Photoinduced Birefringence and Liquid Crystal Orientation on Polymers with Different Azobenzene Content in the Main Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced birefringence in azopolymers measured at 1550 nm | EPJ Web of Conferences [epj-conferences.org]
A Comparative Guide to the Synthesis of Functionalized Azobenzenes: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized azobenzenes, a critical class of photoswitchable molecules, is paramount in fields ranging from materials science to pharmacology. The choice of synthetic route is a key determinant of not only the scientific outcome but also the economic feasibility of a project. This guide provides a comparative cost-effectiveness analysis of the three most common methods for synthesizing functionalized azobenzenes: Azo Coupling, the Mills Reaction, and Oxidative Coupling of Anilines. We present a detailed breakdown of reagent costs, reaction parameters, and overall yields to assist researchers in making informed decisions for their specific applications.
At a Glance: Cost-Effectiveness Comparison
The following table summarizes the estimated costs and key performance indicators for the synthesis of one gram of a representative functionalized azobenzene via each of the three primary methods.
| Synthesis Method | Representative Product | Starting Materials Cost ($/g of product) | Catalyst/Reagent Cost ($/g of product) | Total Chemical Cost ($/g of product) | Reaction Time (hours) | Yield (%) | Overall Cost-Effectiveness |
| Azo Coupling | 4-Hydroxyazobenzene | ~ $1.00 - $2.00 | ~ $0.10 - $0.20 | ~ $1.10 - $2.20 | 2 - 4 | 85 - 95% | Excellent |
| Mills Reaction | 4-Methylazobenzene | ~ $2.50 - $4.00 | ~ $0.10 - $0.20 | ~ $2.60 - $4.20 | 24 | ~ 96% | Good |
| Oxidative Coupling | 4,4'-Dichloroazobenzene | ~ $0.50 - $1.00 | ~ $0.20 -
| ~ $0.70 -
| 2 - 24 | 70 - 95% | Very Good (with Cu) / Poor (with Pd) |
Note: Costs are estimates based on currently available market prices and may vary depending on supplier, purity, and scale. See the detailed cost analysis section for more information.
Detailed Analysis of Synthetic Methods
This section provides a comprehensive overview of each synthetic method, including detailed experimental protocols, a breakdown of costs, and a discussion of the advantages and disadvantages.
Azo Coupling
Azo coupling is a classic and widely used method for the synthesis of azobenzenes. It involves the reaction of a diazonium salt with an electron-rich coupling partner, such as a phenol or an aniline.
Part 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve aniline (e.g., 4.65 g, 50 mmol) in a mixture of concentrated hydrochloric acid (e.g., 12.5 mL) and water (12.5 mL).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.5 g, 51 mmol) in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature between 0-5 °C.
-
Continue stirring for 15-20 minutes in the ice bath to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.
Part 2: Azo Coupling with Phenol
-
In a separate 250 mL beaker, dissolve phenol (e.g., 4.7 g, 50 mmol) in a 10% sodium hydroxide solution (e.g., 40 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and with continuous stirring, add the cold diazonium salt solution to the alkaline phenol solution. A colored precipitate of 4-hydroxyazobenzene will form immediately.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.
-
Yield: Typically 85-95%.
| Reagent | Molar Mass ( g/mol ) | Amount (g) per 1g product | Price ($/kg) | Cost ($) per 1g product |
| Aniline | 93.13 | ~0.52 | ~1.50 | ~0.0008 |
| Phenol | 94.11 | ~0.53 | ~1.50 | ~0.0008 |
| Sodium Nitrite | 69.00 | ~0.39 | ~45.00 | ~0.0176 |
| Hydrochloric Acid (37%) | 36.46 | ~2.0 (solution) | ~10.00/L | ~0.02 |
| Sodium Hydroxide | 40.00 | ~2.2 | ~5.00 | ~0.011 |
| Total | ~ $1.10 - $2.20 |
Prices are estimates and may vary.
-
Advantages: High yields, relatively low cost of starting materials and reagents, well-established and reliable procedures.
-
Disadvantages: Diazonium salts can be unstable and potentially explosive if isolated; the reaction is often sensitive to temperature and pH.
Mills Reaction
The Mills reaction is a condensation reaction between a nitroso compound and an aniline in the presence of an acid catalyst, typically acetic acid. It is particularly useful for the synthesis of unsymmetrical azobenzenes.
-
To a solution of p-toluidine (e.g., 1.07 g, 10 mmol) in glacial acetic acid (20 mL), add nitrosobenzene (e.g., 1.07 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
Yield: Typically around 96%.[1]
| Reagent | Molar Mass ( g/mol ) | Amount (g) per 1g product | Price ($/g) | Cost ($) per 1g product |
| p-Toluidine | 107.15 | ~0.55 | ~0.10 | ~0.055 |
| Nitrosobenzene | 107.11 | ~0.55 | ~5.00 | ~2.75 |
| Glacial Acetic Acid | 60.05 | ~10 (solution) | ~0.01/mL | ~0.10 |
| Total | ~ $2.60 - $4.20 |
Prices are estimates and may vary.
-
Advantages: Good for synthesizing unsymmetrical azobenzenes, relatively simple one-pot procedure.
-
Disadvantages: Nitroso compounds can be unstable and are often prepared in situ, the reaction can be slow, and the cost of nitrosobenzene can be high.
Oxidative Coupling of Anilines
The oxidative coupling of anilines offers a direct route to symmetrical azobenzenes and, with careful control, can also be used for unsymmetrical derivatives. This method often employs transition metal catalysts.
-
In a round-bottom flask, dissolve the substituted aniline (e.g., 1 mmol) in a suitable solvent such as toluene (e.g., 5 mL).
-
Add a copper catalyst, such as copper(I) bromide (e.g., 0.05 mmol, 5 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) under an air or oxygen atmosphere for a designated time (e.g., 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
-
Yield: Highly variable depending on the substrate and catalyst (70-95%).
| Reagent | Molar Mass ( g/mol ) | Amount (g) per 1g product | Price ($/g) | Cost ($) per 1g product |
| 4-Chloroaniline | 127.57 | ~1.02 | ~0.50 | ~0.51 |
| Catalyst | ||||
| Copper(I) Bromide | 143.45 | ~0.06 | ~3.00 | ~0.18 |
| Palladium(II) Acetate | 224.50 | ~0.09 | ~250.00 | ~22.50 |
| Solvent (Toluene) | 92.14 | ~20 (solution) | ~0.01/mL | ~0.20 |
| Total (Cu catalyst) | ~ $0.70 - $1.50 | |||
| Total (Pd catalyst) | ~ $20.50 - $31.00 |
Prices are estimates and may vary.
-
Advantages: Can be highly cost-effective with inexpensive catalysts like copper, utilizes readily available anilines, and can be performed under aerobic conditions.
-
Disadvantages: The cost can be prohibitively high with precious metal catalysts like palladium, selectivity for unsymmetrical azobenzenes can be challenging, and reaction optimization is often required.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for each synthetic method.
References
Safety Operating Guide
Proper Disposal of 4-(4-Butylphenylazo)phenol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(4-Butylphenylazo)phenol, ensuring the protection of personnel and the environment.
While the Safety Data Sheet (SDS) for this compound may indicate it is not classified as a hazardous substance, it is prudent to handle all chemical waste with a high degree of caution.[1] Best practices in chemical hygiene dictate treating compounds with unknown or potentially hazardous properties as hazardous waste. This approach is particularly relevant for azo compounds and derivatives of phenol, a substance known for its toxicity.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal procedure, ensure all appropriate personal protective equipment is worn and safety measures are in place. This minimizes the risk of exposure and ensures a safe handling environment.
| PPE / Safety Measure | Specification |
| Gloves | Chemical-resistant gloves (e.g., butyl, neoprene, or doubled nitrile) should be worn. If gloves are splashed, they should be removed and replaced immediately.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[2] |
| Protective Clothing | A lab coat is required. For larger quantities or where splashing is a risk, a chemically impervious apron should be worn over the lab coat.[2] |
| Ventilation | All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
| Emergency Equipment | An eyewash station and safety shower must be immediately accessible in the work area.[2][3][4] |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] The following steps outline the process for collecting and preparing the chemical waste for pickup.
-
Waste Collection:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled.
-
Keep the waste container tightly closed and sealed when not in use.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Disposal:
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills (<50 ml):
-
Alert personnel in the immediate area.[4]
-
Wearing appropriate PPE, confine the spill with an absorbent material like vermiculite or sand.[4][6]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[4][6]
-
Clean the spill area with soap and water.[4]
-
-
Large Spills (>50 ml):
IV. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 4-(4-Butylphenylazo)phenol
This guide provides immediate, essential safety and logistical information for handling 4-(4-Butylphenylazo)phenol. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, good laboratory practices and the use of personal protective equipment are essential to minimize exposure and ensure safety. The following PPE is recommended when handling this compound, particularly in its powder form.
| Protection Type | Required PPE | Specifications and Notes |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times when handling the powder or solutions to protect from potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[1] |
| Respiratory Protection | Approved Respirator | A NIOSH-approved N95 dust mask or higher is advisable when handling the powder to prevent inhalation.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent contamination of personal clothing. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Preparation:
-
Ensure a chemical fume hood is operational.[2]
-
Verify that an eyewash station and safety shower are accessible.[2][3]
-
Prepare all necessary equipment, including a dedicated weigh boat, spatula, and appropriate solvent.
Step-by-Step Handling Procedure:
-
Weighing:
-
Conduct all weighing of this compound powder within a chemical fume hood to control airborne dust.[1]
-
Use a disposable weigh boat to prevent cross-contamination.
-
Handle the powder gently to minimize dust generation.
-
-
Dissolving:
-
Slowly add the this compound powder to the solvent to avoid splashing.
-
If heating is required, do so in a well-ventilated area, away from open flames and ignition sources.[3]
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
| Emergency | First Aid / Spill Response |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention. |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation or a rash occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Get medical advice/attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, pick up and arrange disposal without creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent the product from entering drains.[6] |
Disposal Plan
Dispose of this compound and its waste in accordance with local, state, and federal regulations. As it is an azo compound and contains a phenol group, specific disposal methods are required.
Waste Collection:
-
Solid Waste: Collect unused powder and contaminated materials (e.g., gloves, weigh boats) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect solutions in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[7]
Chemical Treatment:
-
Due to its classification as an azo dye, consider chemical treatment methods like oxidation or reduction to decolorize and degrade the dye before final disposal. This should be carried out by trained personnel.[1]
Final Disposal:
-
The treated waste must be disposed of through a licensed chemical waste disposal service.[1] Incineration at a licensed facility is a preferred method for phenol-containing waste.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
